2-Tert-butylpyrimidine-5-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-tert-butylpyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-9(2,3)8-10-4-7(6-12)5-11-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCUWGSMCUCDQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458644 | |
| Record name | 2-tert-butylpyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104461-06-5 | |
| Record name | 2-tert-butylpyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-tert-Butylpyrimidine-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Tert-butylpyrimidine-5-carbaldehyde chemical properties
An In-depth Technical Guide to 2-Tert-butylpyrimidine-5-carbaldehyde
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-tert-butylpyrimidine-5-carbaldehyde, a key heterocyclic building block in modern organic synthesis. The document elucidates its core chemical and physical properties, reactivity profile, and established applications, with a particular focus on its role in pharmaceutical and agrochemical development. By synthesizing data from established chemical suppliers and relevant scientific literature, this guide serves as an essential resource for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their work. We will explore its structural attributes that contribute to its utility, including the influence of the tert-butyl group on solubility and reactivity, and the synthetic transformations enabled by its aldehyde functionality.
Introduction and Strategic Importance
2-Tert-butylpyrimidine-5-carbaldehyde is a substituted pyrimidine derivative that has garnered significant interest as a versatile intermediate. The pyrimidine scaffold is a ubiquitous feature in a vast array of biologically active compounds, including nucleobases and numerous pharmaceuticals.[1] The strategic placement of a tert-butyl group at the 2-position and a carbaldehyde group at the 5-position imparts a unique combination of steric and electronic properties, making it a valuable precursor for complex molecular architectures.
The tert-butyl group is known to enhance the lipophilicity of a molecule, which can improve its pharmacokinetic profile in drug candidates.[2] It also provides steric hindrance that can direct the regioselectivity of certain reactions and enhance the stability of the compound. The aldehyde functional group is one of the most versatile handles in organic chemistry, participating in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This dual functionality makes 2-tert-butylpyrimidine-5-carbaldehyde a powerful tool for generating diverse chemical libraries for high-throughput screening and for the targeted synthesis of novel therapeutic agents and agrochemicals.[3]
Physicochemical and Spectroscopic Properties
The fundamental properties of a chemical entity are critical for its application in synthesis, dictating reaction conditions, purification strategies, and storage requirements.
Physical and Chemical Data
The key physicochemical properties of 2-tert-butylpyrimidine-5-carbaldehyde are summarized in the table below. The data indicates it is a solid at room temperature, necessitating appropriate handling and storage to maintain its integrity.
| Property | Value | Source(s) |
| CAS Number | 104461-06-5 | [3][4][5] |
| Molecular Formula | C₉H₁₂N₂O | [3][5][6][7] |
| Molecular Weight | 164.20 g/mol | [3][4][5] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 85-89 °C | [3] |
| Boiling Point | 245.7 °C at 760 mmHg (Predicted) | [4] |
| Purity | ≥ 97% (NMR) | [3] |
| Storage | Store at 0-8°C, under an inert atmosphere. | [3][5] |
Spectroscopic Profile
Spectroscopic data is essential for the structural confirmation and purity assessment of the compound. While detailed spectra are lot-specific, predicted mass spectrometry data provides insight into its fragmentation patterns.
| Adduct Type | Predicted m/z |
| [M+H]⁺ | 165.10224 |
| [M+Na]⁺ | 187.08418 |
| [M-H]⁻ | 163.08768 |
| [M]⁺ | 164.09441 |
Data sourced from PubChemLite, calculated using CCSbase.[7]
Synthesis and Reactivity Profile
Understanding the synthesis and reactivity of 2-tert-butylpyrimidine-5-carbaldehyde is paramount for its effective utilization as a chemical intermediate.
General Synthetic Pathways
The synthesis of substituted pyrimidines often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. For 2-tert-butylpyrimidine-5-carbaldehyde, a plausible retrosynthetic analysis suggests a strategy starting from simpler precursors, followed by functional group interconversion to install the aldehyde. A general approach could involve the chlorination of a 2-tert-butylpyrimidine precursor, followed by further functionalization.[8]
Caption: Conceptual workflow for the synthesis of 2-tert-butylpyrimidine-5-carbaldehyde.
Reactivity
The reactivity of this molecule is dominated by the aldehyde group and influenced by the electron-deficient nature of the pyrimidine ring.
-
Aldehyde Transformations: The formyl group is a versatile handle for numerous reactions, including:
-
Oxidation to the corresponding carboxylic acid.
-
Reduction to the hydroxymethyl group.
-
Reductive amination to form various secondary and tertiary amines.
-
Wittig olefination to generate vinylpyrimidines.
-
Condensation reactions with active methylene compounds (e.g., Knoevenagel condensation).
-
Cyclization reactions , where the aldehyde participates in the formation of fused heterocyclic systems.[9]
-
-
Pyrimidine Ring: The pyrimidine ring is relatively electron-deficient and can be susceptible to nucleophilic aromatic substitution, although this is less common than in more activated systems like pyridinium salts. The tert-butyl group at the 2-position provides significant steric shielding.
Caption: Reactivity map of 2-tert-butylpyrimidine-5-carbaldehyde.
Core Applications in Research and Development
This compound is a valuable building block across multiple scientific domains, primarily driven by its utility in synthesizing molecules with potential biological activity.[3]
-
Pharmaceutical Development : It is a key intermediate in the synthesis of novel pharmaceuticals. Its derivatives are explored as anti-cancer, anti-inflammatory, and neurological disorder targeting agents.[3] The pyrimidine core is a well-established pharmacophore that can form crucial hydrogen bonds with biological targets.[1]
-
Agrochemicals : The compound is used to create new pesticides and herbicides. The introduction of the pyrimidine moiety can enhance the efficacy and selectivity of these agents for improved crop protection.[3]
-
Material Science : There is exploratory research into using this aldehyde in the development of advanced polymers, where the heterocyclic ring could impart enhanced thermal stability and specific chemical resistance properties.[3]
-
Biochemical Research : It serves as a starting material for synthesizing enzyme inhibitors, which are critical tools for studying biological pathways and discovering new therapeutic agents.[3]
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An In-depth Technical Guide to 2-Tert-butylpyrimidine-5-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of 2-Tert-butylpyrimidine-5-carbaldehyde (CAS No. 104461-06-5), a versatile heterocyclic building block of significant interest to researchers and professionals in drug discovery and agrochemical synthesis. This document delves into the compound's physicochemical properties, plausible synthetic routes, spectroscopic characterization, chemical reactivity, and its applications as a key intermediate. The information presented herein is synthesized from available literature and chemical knowledge to provide a practical resource for the scientific community.
Introduction
Substituted pyrimidines are a cornerstone of medicinal chemistry and materials science, owing to their presence in a vast array of biologically active compounds and functional materials. 2-Tert-butylpyrimidine-5-carbaldehyde is a bifunctional molecule featuring a sterically demanding tert-butyl group at the 2-position and a reactive aldehyde at the 5-position of the pyrimidine ring. The tert-butyl group can enhance metabolic stability and solubility, while the aldehyde functionality serves as a versatile handle for a wide range of chemical transformations. This unique combination of features makes it a valuable intermediate in the synthesis of complex molecular architectures for various applications, including the development of kinase inhibitors and novel agrochemicals.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Tert-butylpyrimidine-5-carbaldehyde is essential for its effective use in synthesis and formulation.
| Property | Value | Source |
| CAS Number | 104461-06-5 | [1] |
| Molecular Formula | C₉H₁₂N₂O | [1] |
| Molecular Weight | 164.20 g/mol | [2] |
| Appearance | White to off-white solid (inferred) | |
| Boiling Point | 245.7 °C at 760 mmHg (Predicted) | [2] |
| Flash Point | 105.8 °C (Predicted) | [2] |
| Density | 1.064 g/cm³ (Predicted) | [2] |
Synthesis Strategies
Approach 1: Formylation of 2-Tert-butylpyrimidine
A direct approach to 2-Tert-butylpyrimidine-5-carbaldehyde is the formylation of 2-tert-butylpyrimidine. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5] This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3][4]
The pyrimidine ring, while electron-deficient overall, can be susceptible to electrophilic attack at the 5-position, particularly with activating groups present. The tert-butyl group at the 2-position is weakly electron-donating and may provide sufficient activation for the formylation to occur.
Caption: Proposed Vilsmeier-Haack formylation of 2-tert-butylpyrimidine.
Approach 2: Oxidation of (2-(tert-butyl)pyrimidin-5-yl)methanol
Another viable synthetic strategy involves the oxidation of the corresponding primary alcohol, (2-(tert-butyl)pyrimidin-5-yl)methanol. This precursor could potentially be synthesized from a corresponding ester, which in turn can be prepared from commercially available starting materials.
A variety of mild oxidizing agents can be employed for the conversion of primary alcohols to aldehydes, such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions. Transition metal-catalyzed aerobic oxidation is also a potential green alternative.
Caption: Oxidation of the corresponding alcohol to the target aldehyde.
Spectroscopic Characterization (Predicted)
Although experimental spectroscopic data for 2-Tert-butylpyrimidine-5-carbaldehyde is not widely published, its expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple and characteristic:
-
Aldehydic Proton (CHO): A singlet in the downfield region, typically between δ 9.5 and 10.5 ppm.
-
Pyrimidine Protons (C4-H and C6-H): Two singlets in the aromatic region, likely between δ 8.5 and 9.5 ppm.
-
Tert-butyl Protons (C(CH₃)₃): A sharp singlet integrating to nine protons in the upfield region, typically around δ 1.3-1.5 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would provide further structural confirmation:
-
Aldehydic Carbonyl (C=O): A signal in the highly deshielded region, expected around δ 185-195 ppm.
-
Pyrimidine Carbons: Signals for the pyrimidine ring carbons would appear in the aromatic region (δ 120-170 ppm).
-
Tert-butyl Carbons: A quaternary carbon signal and a signal for the three equivalent methyl carbons.
Infrared (IR) Spectroscopy
Key characteristic peaks in the IR spectrum would include:
-
C=O Stretch (Aldehyde): A strong absorption band around 1700-1720 cm⁻¹.
-
C-H Stretch (Aldehyde): A characteristic weak to medium band around 2720 cm⁻¹.
-
C=N and C=C Stretches (Pyrimidine Ring): Absorptions in the region of 1400-1600 cm⁻¹.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) at m/z = 164.20, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the aldehyde group and fragmentation of the tert-butyl group.
Chemical Reactivity and Synthetic Utility
The synthetic utility of 2-Tert-butylpyrimidine-5-carbaldehyde stems from the reactivity of its aldehyde group. This functionality allows for a variety of subsequent transformations, making it a valuable intermediate for building molecular complexity.
Nucleophilic Addition Reactions
The aldehyde group is susceptible to nucleophilic attack by a wide range of nucleophiles, including organometallic reagents (e.g., Grignard and organolithium reagents), ylides (Wittig reaction), and amines. These reactions provide access to secondary alcohols, alkenes, and imines/enamines, respectively.
Caption: Key chemical transformations of 2-Tert-butylpyrimidine-5-carbaldehyde.
Reductive Amination
Reductive amination with primary or secondary amines provides a straightforward route to substituted aminomethylpyrimidines. This is a particularly important transformation in medicinal chemistry for introducing basic nitrogen atoms, which can improve pharmacokinetic properties and provide key interactions with biological targets.
Oxidation to Carboxylic Acid
The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-tert-butylpyrimidine-5-carboxylic acid. This transformation opens up another avenue for derivatization through the formation of amides, esters, and other carboxylic acid derivatives.
Applications in Research and Development
2-Tert-butylpyrimidine-5-carbaldehyde is a valuable building block in several areas of chemical research and development.
Medicinal Chemistry
The pyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. Substituted pyrimidines are particularly prominent as kinase inhibitors. The aldehyde functionality of 2-tert-butylpyrimidine-5-carbaldehyde allows for the construction of diverse libraries of compounds for screening against various kinase targets, such as Cyclin-Dependent Kinases (CDKs).[6][7][8] The tert-butyl group can occupy hydrophobic pockets in the kinase active site and improve metabolic stability.
Agrochemicals
Pyrimidine derivatives are also widely used in the agrochemical industry as herbicides, fungicides, and insecticides.[1] The aldehyde group of 2-tert-butylpyrimidine-5-carbaldehyde can be used to synthesize more complex molecules with potential pesticidal activity. The specific substitution pattern can be tuned to optimize efficacy and selectivity for the target pest while minimizing off-target effects.
Safety and Handling
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2-Tert-butylpyrimidine-5-carbaldehyde is a valuable and versatile intermediate for the synthesis of a wide range of complex organic molecules. Its unique combination of a sterically demanding tert-butyl group and a reactive aldehyde functionality makes it a useful building block in medicinal chemistry and agrochemical research. While detailed experimental data for this specific compound is limited in the public domain, its properties and reactivity can be reasonably predicted based on established chemical principles. Further research into the synthesis and applications of this compound is warranted and will likely lead to the discovery of novel bioactive molecules.
References
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Chemsrc. (2022, March 4). 2-tert-butylpyrimidine-5-carbaldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). Abstract 697: Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as highly selective CDK9 inhibitors for cancer treatment. Retrieved from [Link]
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PubMed. (2021, March 15). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. Retrieved from [Link]
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MDPI. (n.d.). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Retrieved from [Link]
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MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[6][9]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Retrieved from [Link]
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ResearchGate. (n.d.). Multicomponent reactions: synthesis and characterization of pyrimido[4,5-d]pyrimidine derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Efficient Method for the Oxidation of Aldehydes and Diols with tert-Butylhydroperoxide under Transition Metal-Free Conditions. Retrieved from [Link]
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ScienceOpen. (n.d.). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. Retrieved from [Link]
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PubMed. (2013, November). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Retrieved from [Link]
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MDPI. (n.d.). Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. Retrieved from [Link]
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Growing Science. (2013, July 30). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]
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Growing Science. (2021, August 16). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Efficient aerobic oxidation of alcohols to aldehydes and ketones using a ruthenium carbonyl complex of a tert-butyl-substituted tetramethylcyclopentadienyl ligand as catalyst. Retrieved from [Link]
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2-Tert-butylpyrimidine-5-carbaldehyde molecular weight and formula
An In-Depth Technical Guide to 2-Tert-butylpyrimidine-5-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-tert-butylpyrimidine-5-carbaldehyde, a heterocyclic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. The document details the compound's core molecular and physical properties, proposes a robust synthetic pathway with mechanistic insights, and outlines its analytical characterization. Furthermore, it explores the strategic applications of this molecule, highlighting the synthetic versatility imparted by its aldehyde functional group and the therapeutic potential of the pyrimidine scaffold. This guide is intended to serve as a key resource for scientists leveraging this compound in the design and synthesis of novel therapeutic agents, particularly in the fields of oncology and anti-inflammatory research.[1]
Core Molecular & Physical Properties
2-tert-butylpyrimidine-5-carbaldehyde is a solid, stable organic compound under recommended storage conditions.[1] The presence of the tert-butyl group is a key structural feature, often incorporated in medicinal chemistry to enhance metabolic stability and solubility.[1] The pyrimidine core is a well-established pharmacophore found in numerous FDA-approved drugs, while the aldehyde group serves as a versatile chemical handle for further synthetic elaboration.[1][2]
A summary of its key quantitative data is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂N₂O | [1][3][4][5] |
| Molecular Weight | 164.20 g/mol | [1][3][4][5] |
| CAS Number | 104461-06-5 | [1][4] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 85-89 °C | [1] |
| Boiling Point | 245.7 °C at 760 mmHg | [4] |
| Density | 1.064 g/cm³ | [4] |
| Storage Conditions | Store at 0-8 °C, dry, sealed place | [1][5] |
The Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring is a privileged heterocyclic motif in drug discovery, forming the core of many natural and synthetic compounds with diverse biological activities.[2] As a fundamental component of nucleobases, pyrimidine derivatives can readily interact with biological targets such as enzymes and receptors.[2] This structural leitmotif is central to drugs exhibiting anti-cancer, anti-inflammatory, anti-viral, and anti-bacterial properties.[2][6] The strategic placement of the tert-butyl group at the 2-position and a carbaldehyde at the 5-position of the pyrimidine ring creates a valuable intermediate for building complex molecular architectures aimed at novel therapeutic targets.[1]
Synthesis and Mechanistic Insights
A common and effective method for introducing a formyl group onto an aromatic or heteroaromatic ring is the Vilsmeier-Haack reaction. This approach is well-suited for the synthesis of 2-tert-butylpyrimidine-5-carbaldehyde from the corresponding 2-tert-butylpyrimidine precursor.
Proposed Synthetic Workflow
The workflow involves the activation of a formylating agent, subsequent electrophilic attack on the pyrimidine ring, and hydrolysis to yield the final aldehyde product.
Caption: Proposed Vilsmeier-Haack synthesis of 2-tert-butylpyrimidine-5-carbaldehyde.
Detailed Experimental Protocol
This protocol is a representative procedure based on established Vilsmeier-Haack methodology.
-
Reagent Preparation (0 °C): In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.). Cool the flask to 0 °C in an ice bath.
-
Causality: Cooling is critical to control the highly exothermic reaction between DMF and phosphorus oxychloride (POCl₃), preventing reagent degradation and side reactions. The inert atmosphere prevents moisture from quenching the reagents.
-
-
Formation of Vilsmeier Reagent: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.
-
Causality: This step forms the electrophilic chloroiminium ion (Vilsmeier reagent), which is the active formylating agent. A slight excess of POCl₃ ensures complete conversion of DMF.
-
-
Substrate Addition: Dissolve 2-tert-butylpyrimidine (1.0 eq.) in a minimal amount of anhydrous DMF or a suitable inert solvent (e.g., dichloromethane) and add it dropwise to the reaction mixture.
-
Reaction Progression (Heating): After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the electrophilic aromatic substitution to occur on the relatively electron-deficient pyrimidine ring.
-
-
Quenching and Hydrolysis: Cool the reaction mixture back to 0 °C and carefully quench by slowly adding it to a stirred beaker of crushed ice and a saturated aqueous solution of sodium bicarbonate until the pH is neutral (~7-8).
-
Causality: This step serves two purposes: it hydrolyzes the iminium intermediate to the final aldehyde and neutralizes the acidic reaction mixture. The addition must be slow and controlled to manage the exothermic neutralization.
-
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization to yield the pure product.
-
Self-Validation: The purity of the final product is confirmed through the analytical methods described in the next section, ensuring the protocol's success.
-
Spectroscopic and Analytical Characterization
Structural verification is essential for confirming the identity and purity of the synthesized compound. The combination of NMR, IR, and mass spectrometry provides a complete analytical profile.
| Technique | Expected Signature |
| ¹H NMR | - A sharp singlet in the δ 9.5-10.5 ppm region (aldehydic proton).- Two singlets or doublets in the aromatic region (δ 8.5-9.5 ppm) corresponding to the two pyrimidine ring protons.- A sharp singlet integrating to 9 protons around δ 1.3-1.5 ppm (tert-butyl group). |
| ¹³C NMR | - A signal in the δ 185-195 ppm range (aldehyde carbonyl carbon).- Signals in the aromatic region (δ 120-170 ppm) for the pyrimidine ring carbons.- Two signals for the tert-butyl group: a quaternary carbon (δ ~35-40 ppm) and a methyl carbon signal (δ ~28-32 ppm). |
| IR Spectroscopy | - A strong, sharp C=O stretching vibration between 1690-1715 cm⁻¹.[7][8]- Two moderate C-H stretching bands for the aldehyde proton between 2700-2850 cm⁻¹.- C-H stretching bands around 2950 cm⁻¹ for the tert-butyl group.[7] |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the exact mass of C₉H₁₂N₂O. |
Applications in Drug Discovery & Chemical Biology
2-tert-butylpyrimidine-5-carbaldehyde is not an end-product but a versatile intermediate.[1] Its aldehyde functionality is a gateway to a wide array of chemical transformations, allowing for the rapid generation of molecular libraries for screening against biological targets.
Key Synthetic Transformations
The aldehyde group can participate in numerous carbon-carbon and carbon-nitrogen bond-forming reactions, which are foundational in drug synthesis.
Caption: Key synthetic transformations of 2-tert-butylpyrimidine-5-carbaldehyde.
These reactions enable its use in constructing molecules for various therapeutic areas:
-
Oncology: As a building block for kinase inhibitors or other anti-proliferative agents.[1][6]
-
Inflammation: For the synthesis of inhibitors of inflammatory pathways.[1]
-
Agrochemicals: Serves as an intermediate in the development of novel pesticides and herbicides.[1]
Safety & Handling
While a specific Safety Data Sheet (SDS) for 2-tert-butylpyrimidine-5-carbaldehyde must be consulted prior to use, general precautions for related pyrimidine aldehydes should be followed. These compounds are often classified with the following hazards:
-
Harmful if swallowed.[9]
-
Causes skin irritation.[9]
-
Causes serious eye irritation.[9]
-
May cause respiratory irritation.[9]
Standard Laboratory Practices:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry, and tightly sealed container as recommended.[1][5]
References
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2-tert-Butylpyridine | C9H13N | CID 138630 - PubChem . National Center for Biotechnology Information. [Link]
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2-tert-butylpyrimidine-5-carbaldehyde . ChemSrc. [Link]
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Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - MDPI . MDPI. [Link]
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Introduction: Elucidating the Structure of a Key Synthetic Intermediate
An In-depth Technical Guide to the Mass Spectrometry and Infrared Spectroscopy of 2-Tert-butylpyrimidine-5-carbaldehyde
In the landscape of modern drug discovery and agrochemical development, pyrimidine derivatives stand out as privileged scaffolds due to their versatile biological activities. Among these, 2-tert-butylpyrimidine-5-carbaldehyde serves as a critical building block.[1] The presence of the tert-butyl group often enhances metabolic stability and solubility, while the aldehyde functionality provides a reactive handle for a myriad of synthetic transformations.[1]
For researchers and drug development professionals, the unambiguous confirmation of this intermediate's structure and purity is paramount to ensure the validity of subsequent synthetic steps and biological assays. This guide provides an in-depth analysis of the core analytical techniques used for this purpose: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy. By delving into the causality behind the spectral features, we aim to equip scientists with the expertise to confidently identify and characterize this vital compound.
Molecular Profile
A foundational understanding begins with the basic molecular properties of the target compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O | [2][3] |
| Molecular Weight | 164.20 g/mol | [2][4] |
| Monoisotopic Mass | 164.09496 Da | [3] |
| CAS Number | 104461-06-5 | [2][4] |
| SMILES | CC(C)(C)C1=NC=C(C=N1)C=O | [3] |
Mass Spectrometry: Deconstructing the Molecule
Mass spectrometry is an indispensable tool that provides the exact molecular weight and offers profound structural insights through controlled fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint, allowing for confident structural assignment.
Predicted Mass Data for Molecular Adducts
In electrospray ionization (ESI) or other soft ionization techniques, the molecule is often observed as various adducts. The predicted mass-to-charge ratios (m/z) are crucial for identifying the molecular ion peak in a high-resolution mass spectrum.
| Adduct | Predicted m/z |
| [M]+ | 164.09441 |
| [M+H]⁺ | 165.10224 |
| [M+Na]⁺ | 187.08418 |
| [M-H]⁻ | 163.08768 |
| Data sourced from PubChemLite, calculated using CCSbase.[3] |
Electron Ionization (EI) Fragmentation Pathway: A Mechanistic View
Under the higher-energy conditions of Electron Ionization (EI), typically used in Gas Chromatography-Mass Spectrometry (GC-MS), the molecule undergoes predictable fragmentation. The stability of the pyrimidine ring means that fragmentation is often initiated at the substituent groups.[5] For aldehydes, characteristic cleavages occur adjacent to the carbonyl group.[6]
The most probable fragmentation pathways are:
-
Loss of a Methyl Radical ([M-15]⁺): The tert-butyl group is prone to fragmentation. The loss of a methyl radical (•CH₃) results in a resonance-stabilized secondary cation at m/z 149 . This is often a highly favored and prominent peak for tert-butyl substituted aromatics.
-
Loss of a Formyl Radical ([M-29]⁺): Alpha cleavage, a characteristic fragmentation of aldehydes, involves the scission of the bond between the carbonyl carbon and the pyrimidine ring, leading to the loss of the formyl radical (•CHO).[6] This pathway yields an ion at m/z 135 .
-
Loss of Hydrogen Radical ([M-1]⁺): Another common aldehyde fragmentation is the loss of the aldehydic hydrogen, producing an acylium ion at m/z 163 .[6]
-
Loss of the tert-Butyl Group ([M-57]⁺): Cleavage of the entire tert-butyl group results in a fragment at m/z 107 .
Caption: Predicted EI-MS fragmentation of 2-tert-butylpyrimidine-5-carbaldehyde.
Experimental Protocol: GC-MS Analysis
This protocol describes a self-validating system for acquiring high-quality mass spectral data.
-
Sample Preparation:
-
Accurately weigh ~1 mg of 2-tert-butylpyrimidine-5-carbaldehyde.
-
Dissolve in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of ~10-50 µg/mL. Causality: This concentration range prevents detector saturation while ensuring adequate signal intensity.
-
-
Instrument Setup (Illustrative Parameters):
-
Gas Chromatograph (GC):
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Inlet Temperature: 250 °C. Causality: Ensures rapid and complete volatilization of the analyte without thermal degradation.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes. Causality: This program ensures good separation from potential impurities and solvent.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV. Causality: 70 eV is the standard energy for EI, providing reproducible fragmentation patterns that are comparable to library spectra.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400. Causality: This range covers the molecular ion and all expected major fragments.
-
-
-
Data Acquisition & Analysis:
-
Inject 1 µL of the prepared sample.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the corresponding peak.
-
Analyze the spectrum to identify the molecular ion peak (m/z 164) and key fragment ions (m/z 149, 135, etc.) to confirm the structure.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational modes of molecules, providing definitive evidence for the presence of specific functional groups. For 2-tert-butylpyrimidine-5-carbaldehyde, IR is crucial for confirming the key aldehyde and tert-butyl moieties, as well as the pyrimidine core.
Characteristic IR Absorptions and Their Structural Origin
The conjugation of the aldehyde with the pyrimidine ring significantly influences the position of the carbonyl stretch, a key diagnostic feature.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Justification |
| ~2970-2870 | Medium-Strong | C-H Stretch (Aliphatic) | Corresponds to the sp³ C-H bonds of the tert-butyl group. |
| ~2830 & ~2720 | Weak-Medium | C-H Stretch (Aldehydic) | A characteristic "Fermi doublet." The peak around 2720 cm⁻¹ is particularly diagnostic for aldehydes and helps distinguish them from ketones.[7][8][9] |
| ~1705-1685 | Strong, Sharp | C=O Stretch (Carbonyl) | The conjugation of the carbonyl group with the pyrimidine ring lowers the vibrational frequency from the typical ~1730 cm⁻¹ of a saturated aldehyde.[8][10] |
| ~1580-1450 | Medium-Strong | C=C and C=N Stretch | Characteristic stretching vibrations of the pyrimidine (heteroaromatic) ring. |
| ~1390 & ~1365 | Medium | C-H Bend (Aliphatic) | Symmetric and asymmetric bending of the methyl groups in the tert-butyl substituent.[10] |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR is a modern, rapid technique that requires minimal sample preparation.
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is purged and stable.
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Collect a background spectrum. Causality: This is a critical self-validating step that subtracts atmospheric (CO₂, H₂O) and instrument-related absorbances from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount (a few milligrams) of the solid 2-tert-butylpyrimidine-5-carbaldehyde directly onto the ATR crystal.
-
Apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal. Causality: Proper contact is essential for achieving a high-quality spectrum with strong signal intensity.
-
-
Data Acquisition:
-
Co-add a minimum of 16 scans to improve the signal-to-noise ratio.
-
Acquire the spectrum over a range of 4000-600 cm⁻¹.
-
Process the data (e.g., baseline correction, ATR correction if necessary).
-
-
Interpretation:
-
Identify the key peaks corresponding to the functional groups detailed in the table above, paying special attention to the strong C=O stretch in the 1705-1685 cm⁻¹ region and the aldehydic C-H stretch around 2720 cm⁻¹.
-
Integrated Characterization Workflow
The synergy between MS and IR provides a robust and comprehensive characterization of the target molecule. This workflow illustrates the logical progression from synthesis to full structural validation.
Caption: Integrated workflow for the synthesis and validation of the target compound.
Conclusion
The structural elucidation of 2-tert-butylpyrimidine-5-carbaldehyde is straightforward when approached with a systematic understanding of its expected spectral behavior. Mass spectrometry confirms its molecular weight (164.20 g/mol ) and reveals a characteristic fragmentation pattern dominated by the loss of methyl and formyl radicals.[2][4][6] Concurrently, infrared spectroscopy provides unambiguous evidence of its key functional groups, most notably the conjugated aldehyde, identified by a strong C=O absorption around 1700 cm⁻¹ and a diagnostic C-H stretch near 2720 cm⁻¹.[8][9] Together, these techniques form a powerful, self-validating analytical suite, empowering researchers to proceed with confidence in the synthesis of novel pharmaceutical and agrochemical agents.
References
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PubChem . 2-tert-Butylpyridine. National Center for Biotechnology Information. [Link]
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Chemsrc . 2-tert-butylpyrimidine-5-carbaldehyde. [Link]
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PubChemLite . 2-tert-butylpyrimidine-5-carbaldehyde (C9H12N2O). [Link]
-
Mounir A. I., et al. . Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry. [https://www.scirp.org/html/2-1 organic-chemistry-reference_17101.htm]([Link] organic-chemistry-reference_17101.htm)
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University of Calgary . IR Spectroscopy Tutorial: Aldehydes. [Link]
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Chem-Impex . 2-tert-Butylpyrimidine-5-carbaldehyde. [Link]
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-
Chemistry LibreTexts . 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
-
NIST WebBook . 2-tert-Butylpyridine. National Institute of Standards and Technology. [Link]
-
Spectroscopy Online . The C=O Bond, Part II: Aldehydes. [Link]
-
Rasayan Journal of Chemistry . Mass spectral fragmentation modes of pyrimidine derivatives. [Link]
-
ResearchGate . Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). [Link]
-
OpenStax . 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. [Link]
-
ResearchGate . FT-IR spectrum of tert-butyl.... [Link]
- Google Patents. Preparation of 2-t-butyl-5-hydroxypyrimidine by hydrolysis of 2-t-butyl-5--bromo/chloropyrimidine.
-
ResearchGate . Synthesis, characterization and crystallographic analysis.... [Link]
-
YouTube . Lec-28 || Mass fragmentation pattern of aldehydes. [Link]
-
Baghdad Science Journal . Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives.... [Link]
-
Whitman College . GCMS Section 6.11.4 - Fragmentation of Aldehydes. [Link]
-
University of Colorado Boulder . Table of Characteristic IR Absorptions. [Link]
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solubility of 2-Tert-butylpyrimidine-5-carbaldehyde in organic solvents
An In-depth Technical Guide to the Solubility of 2-Tert-butylpyrimidine-5-carbaldehyde in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of 2-tert-butylpyrimidine-5-carbaldehyde, a key intermediate in the pharmaceutical and agrochemical industries.[1] In the absence of extensive publicly available quantitative solubility data, this document synthesizes theoretical principles with established experimental methodologies to empower researchers, scientists, and drug development professionals in handling and utilizing this compound effectively. The guide explores the molecular characteristics influencing solubility, details a robust protocol for empirical solubility determination, and discusses the critical role of the tert-butyl group in enhancing solubility.
Introduction: The Significance of 2-Tert-butylpyrimidine-5-carbaldehyde in Synthesis
2-Tert-butylpyrimidine-5-carbaldehyde is a versatile heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. Its pyrimidine core is a fundamental building block in numerous biologically active molecules, including various drugs.[2] The presence of the aldehyde functional group provides a reactive handle for a wide array of chemical transformations, while the 2-tert-butyl group imparts unique physicochemical properties, notably influencing its solubility and reactivity.[1] Understanding the solubility of this intermediate is paramount for its application in drug discovery and process development, as solubility directly impacts reaction kinetics, purification strategies, and formulation of final products.
Physicochemical Properties
A foundational understanding of a molecule's physical and chemical properties is essential for predicting its behavior in different solvent systems.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O | [3][4] |
| Molecular Weight | 164.20 g/mol | [4] |
| Density | 1.064 g/cm³ | [4] |
| Boiling Point | 245.7 °C at 760 mmHg | [4] |
| Flash Point | 105.8 °C | [4] |
| Predicted XLogP3 | 1.58660 | [5] |
| Predicted Polar Surface Area (PSA) | 42.8 Ų | [5] |
Theoretical Framework for Solubility
The principle of "like dissolves like" is a cornerstone of solubility prediction.[2] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The solubility of 2-tert-butylpyrimidine-5-carbaldehyde in organic solvents is governed by a balance of intermolecular forces between the solute and the solvent molecules.
Molecular Structure and Polarity
The molecular structure of 2-tert-butylpyrimidine-5-carbaldehyde features both polar and non-polar regions, which dictates its solubility profile.
Caption: 2D structure of 2-tert-butylpyrimidine-5-carbaldehyde.
The pyrimidine ring, with its two nitrogen atoms, and the carbaldehyde group (-CHO) introduce polarity to the molecule. The nitrogen atoms can act as hydrogen bond acceptors, and the carbonyl oxygen of the aldehyde is also a hydrogen bond acceptor. Conversely, the tert-butyl group is a bulky, non-polar alkyl substituent.
The Influence of the Tert-Butyl Group
The presence of the tert-butyl group is a critical determinant of the solubility of this molecule. While often perceived as simply increasing lipophilicity, its role is more nuanced. In aromatic systems, bulky tert-butyl groups can disrupt intermolecular π-stacking, a phenomenon that can lead to poor solubility in organic solvents.[6][7] By preventing close packing of the pyrimidine rings, the tert-butyl group can enhance the accessibility of the solvent to the solute molecule, thereby improving solubility.[7][8] This steric hindrance also plays a role in the kinetic stabilization of the compound.[9]
Predicted Solubility in Common Organic Solvents
Based on the structural analysis, we can predict the general solubility behavior of 2-tert-butylpyrimidine-5-carbaldehyde in a range of organic solvents:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The molecule is expected to exhibit good solubility in these solvents due to the potential for hydrogen bonding between the solvent's hydroxyl group and the nitrogen atoms of the pyrimidine ring and the carbonyl oxygen of the aldehyde. Studies on other pyrimidine derivatives have shown that solubility in methanol increases with temperature.[2][10]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, DMSO, DMF): Good solubility is anticipated in these solvents. Dipole-dipole interactions between the polar functionalities of the solute and the solvent will be the primary driving force for dissolution. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are particularly strong organic solvents capable of dissolving a wide array of organic compounds and are expected to be excellent solvents for this compound.[2][11][12]
-
Non-polar Solvents (e.g., Toluene, Hexane): Solubility is expected to be lower in non-polar solvents. While the tert-butyl group contributes to some non-polar character, the polar pyrimidine and carbaldehyde functionalities will limit its miscibility with highly non-polar solvents like hexane. Some solubility may be observed in toluene due to potential π-π interactions with the aromatic pyrimidine ring.
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination of solubility is essential for accurate process development and formulation. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[13][14]
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining solubility.
Caption: Workflow for experimental solubility determination.
Detailed Protocol: Shake-Flask Method
This protocol provides a self-validating system for the accurate determination of the solubility of 2-tert-butylpyrimidine-5-carbaldehyde.
Materials:
-
2-Tert-butylpyrimidine-5-carbaldehyde (of known purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation:
-
Accurately weigh an excess amount of 2-tert-butylpyrimidine-5-carbaldehyde into a series of vials. The excess solid should be clearly visible after equilibration.
-
Add a precise volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours). To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements are in agreement.
-
-
Phase Separation:
-
Allow the samples to stand undisturbed at the equilibration temperature for a set period (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid. Alternatively, centrifuge the vials and carefully collect the supernatant.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of the dissolved solute. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Data Reporting:
-
Calculate the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Data Summary and Interpretation
| Solvent | Polarity Index | Dielectric Constant | Solubility at 25 °C (mg/mL) | Observations |
| Hexane | 0.1 | 1.88 | To be determined | |
| Toluene | 2.4 | 2.38 | To be determined | |
| Dichloromethane | 3.1 | 9.08 | To be determined | |
| Ethyl Acetate | 4.4 | 6.02 | To be determined | |
| Acetone | 5.1 | 20.7 | To be determined | |
| Ethanol | 5.2 | 24.5 | To be determined | |
| Methanol | 6.6 | 32.7 | To be determined | |
| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | To be determined | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | To be determined |
Interpreting the Results:
The experimentally determined solubility data should be correlated with the properties of the solvents. It is anticipated that the solubility will generally increase with the polarity of the solvent, with the exception of highly non-polar solvents where the tert-butyl group may contribute to some degree of solubility. Any deviations from this trend can provide valuable insights into the specific intermolecular interactions at play.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of 2-tert-butylpyrimidine-5-carbaldehyde in organic solvents. By integrating theoretical principles with a detailed experimental protocol, researchers and drug development professionals are equipped with the necessary knowledge to effectively handle and utilize this important synthetic intermediate. The key takeaway is the dual role of the molecular structure: the polar pyrimidine and aldehyde moieties that favor polar solvents, and the bulky tert-butyl group that enhances solubility by mitigating intermolecular aggregation. The provided experimental framework offers a robust methodology for generating the precise solubility data required for process optimization and formulation development.
References
- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen.
-
Gaylord Chemical Company, L.L.C. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
- Ghanavati, M. A., Ahmadi, S., & Rohani, S. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports, 13(1), 17765.
- Otsubo, Y., et al. (2019). p-tert-Butyl Groups Improve the Utility of Aromatic Protecting Groups in Carbohydrate Synthesis. Organic Letters, 21(12), 4562–4566.
- Baluja, S., et al. (2013). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 58(4-5), 337-344.
- Bergström, C. A. S., et al. (2002). Experimental and computational screening models for prediction of aqueous drug solubility. Pharmaceutical Research, 19(2), 182-188.
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Baluja, S., et al. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate. Retrieved from [Link]
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The Pyrimidine Scaffold: A Cornerstone of Life and a Privileged Motif in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ubiquitous Pyrimidine
The pyrimidine scaffold, a simple six-membered heterocyclic aromatic ring with two nitrogen atoms, is of profound biological significance.[1] This unassuming structure is a fundamental component of all living organisms, forming the basis for a vast array of molecules that are essential for genetic information storage, cellular metabolism, and energy transduction.[2][3] Its inherent chemical properties and versatility have also made it a "privileged scaffold" in medicinal chemistry, with a remarkable number of approved drugs and clinical candidates featuring this core motif.[4][5] This guide provides a comprehensive technical overview of the pyrimidine scaffold, from its fundamental biological roles to its critical applications in modern drug discovery.
The Biochemical Foundation: Pyrimidines in Nucleic Acids and Metabolism
The most well-known role of pyrimidines is as a constituent of nucleobases, the information-carrying units of nucleic acids.[1][6] Three primary pyrimidine bases are found in nature: cytosine (C), thymine (T), and uracil (U).[1][6]
-
In Deoxyribonucleic Acid (DNA): Cytosine and thymine are the pyrimidine components of DNA.[6] They form specific hydrogen bonds with their complementary purine bases, guanine (G) and adenine (A) respectively, creating the iconic double helix structure that stores the genetic blueprint of an organism.[6]
-
In Ribonucleic Acid (RNA): In RNA, uracil replaces thymine and pairs with adenine.[6] This distinction is crucial for the various functions of RNA in transcribing and translating genetic information into proteins.[1]
Beyond their role in genetics, pyrimidine derivatives are central to cellular metabolism and energy.[1] Uridine triphosphate (UTP) is a key player in carbohydrate metabolism, while cytidine triphosphate (CTP) is essential for lipid metabolism.[1]
Visualizing the Core: Pyrimidine and its Nucleobases
To appreciate the structural basis of their function, it is essential to visualize the pyrimidine ring and its key derivatives.
Caption: The fundamental pyrimidine ring and its key substituted derivatives that form the nucleobases.
Pyrimidine Metabolism: A Tale of Two Pathways
Cells have two primary pathways for obtaining pyrimidine nucleotides: the de novo synthesis pathway and the salvage pathway.[7] Understanding these pathways is critical for identifying potential drug targets.
The De Novo Synthesis Pathway
The de novo pathway builds pyrimidine rings from simple precursor molecules like bicarbonate, aspartate, and glutamine.[7][8] This is an energy-intensive process that is tightly regulated to meet the cell's demand for nucleotides.[7] A key rate-limiting step is catalyzed by the enzyme carbamoyl phosphate synthetase II (CPS II).[7]
Caption: A simplified overview of the de novo pyrimidine biosynthesis pathway, highlighting key enzymes.
The Salvage Pathway
The salvage pathway recycles pre-existing pyrimidine bases and nucleosides from the breakdown of DNA and RNA. This pathway is less energy-consuming and is crucial for tissues that have a limited capacity for de novo synthesis.
The Pharmacological Significance of the Pyrimidine Scaffold
The structural similarity of pyrimidine derivatives to endogenous nucleobases makes them ideal candidates for antimetabolite drugs.[9] By interfering with the synthesis and function of nucleic acids, these compounds can selectively target rapidly proliferating cells, such as cancer cells and pathogens.[9] The pyrimidine scaffold is found in a wide range of approved drugs with diverse therapeutic applications.[3][4][10]
Pyrimidine Analogs in Cancer Chemotherapy
Many successful anticancer drugs are pyrimidine analogs that function as antimetabolites.[9][11]
| Drug | Mechanism of Action | Primary Indications |
| 5-Fluorouracil (5-FU) | Inhibits thymidylate synthase, blocking the synthesis of thymidine, a key component of DNA.[10] | Colorectal, breast, stomach, and pancreatic cancers.[11] |
| Cytarabine (Ara-C) | A cytosine analog that inhibits DNA polymerase and gets incorporated into DNA, leading to chain termination.[11] | Acute myeloid leukemia (AML) and other hematologic malignancies.[11] |
| Gemcitabine | A cytosine analog that inhibits DNA synthesis and induces apoptosis.[12] | Pancreatic, non-small cell lung, bladder, and breast cancers.[12] |
| Capecitabine | An orally administered prodrug of 5-FU.[12] | Metastatic breast and colorectal cancers.[12] |
Pyrimidines in Other Therapeutic Areas
The versatility of the pyrimidine scaffold extends far beyond oncology.[2][13]
-
Antiviral Agents: Pyrimidine nucleoside analogs, such as Zidovudine (AZT), are cornerstone therapies for HIV.[3][6]
-
Antibacterial and Antifungal Drugs: Some pyrimidine derivatives exhibit potent antimicrobial activity by targeting essential enzymes in pathogens.[10][14]
-
Central Nervous System (CNS) Agents: The pyrimidine core is present in drugs used to treat neurological and psychiatric disorders.[2]
-
Cardiovascular Drugs: Certain pyrimidine-containing compounds are used in the management of cardiovascular diseases.[3]
Experimental Protocols: Synthesis and Biological Evaluation
The development of novel pyrimidine-based therapeutics relies on robust synthetic methodologies and reliable biological assays.
General Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
A common and versatile method for synthesizing fused pyrimidine systems like pyrido[2,3-d]pyrimidines involves the condensation of a suitable α,β-unsaturated ketone with an aminopyrimidine derivative.[15]
Step-by-Step Methodology:
-
Chalcone Synthesis (Starting Material):
-
Dissolve an appropriately substituted ketone and an appropriately substituted aldehyde in ethanol.
-
Add a 40% w/v aqueous solution of potassium hydroxide (KOH) dropwise while stirring.
-
Continue stirring at room temperature until the reaction is complete (monitored by Thin Layer Chromatography - TLC).
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Filter the precipitated chalcone, wash with water, and recrystallize from a suitable solvent.[15]
-
-
Condensation to form Pyrido[2,3-d]pyrimidine:
-
Reflux a mixture of the synthesized chalcone and 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
Filter the resulting solid, wash thoroughly with water, and purify by recrystallization.[15]
-
Causality: The Claisen-Schmidt condensation in the first step creates the α,β-unsaturated ketone necessary for the subsequent cyclization. The use of a strong base like KOH facilitates the initial enolate formation. The final condensation in glacial acetic acid provides the acidic environment needed for the cyclization and formation of the fused ring system.
In Vitro Assay for Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of potential anticancer compounds.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549 human lung carcinoma) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the synthesized pyrimidine derivatives in the cell culture medium.
-
Incubation: Remove the old medium from the wells and add the medium containing the test compounds. Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).[15]
Self-Validation: The MTT assay is self-validating in that the amount of formazan produced is directly proportional to the number of viable cells. Including positive (a known cytotoxic drug) and negative (vehicle control) controls in each experiment is crucial for validating the results.
Conclusion: The Enduring Legacy and Future Potential of the Pyrimidine Scaffold
The pyrimidine scaffold is a testament to nature's efficiency, serving as a fundamental building block for life's most critical molecules. Its inherent drug-like properties have been expertly exploited by medicinal chemists to develop a plethora of life-saving therapies.[4] As our understanding of disease biology deepens, the pyrimidine motif will undoubtedly continue to be a source of inspiration for the design of novel therapeutics targeting a wide range of human diseases. The ongoing exploration of new synthetic routes and the development of more sophisticated biological assays will further unlock the immense potential of this privileged scaffold.
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Aamir, M., et al. (2023). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. Available at: [Link]
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Tzani, A., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. Available at: [Link]
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The Strategic Incorporation of the tert-Butyl Group in Pyrimidine-Based Drug Discovery: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activity and ability to engage in various receptor interactions.[1] Within the vast chemical space of pyrimidine derivatives, the tert-butyl group stands out as a pivotal substituent. Its unique and potent combination of steric bulk and electron-donating properties allows it to serve as a powerful modulator of physicochemical characteristics, pharmacokinetics, and pharmacodynamics.[2][3] This technical guide provides an in-depth analysis of the multifaceted roles of the tert-butyl group in the design of pyrimidine-based therapeutics. We will explore its fundamental impact on molecular properties, delve into its complex relationship with metabolic stability, dissect its influence on target engagement through detailed structure-activity relationships, and outline key synthetic strategies. This document is intended to serve as a comprehensive resource for drug development professionals, offering field-proven insights to guide the strategic application of this deceptively simple, yet profoundly influential, functional group.
Part 1: The Physicochemical Impact of the tert-Butyl Moiety
The decision to incorporate a tert-butyl group is a strategic choice aimed at deliberately altering a molecule's physical and chemical behavior. Its influence stems from a unique combination of size, shape, and electronic nature.
Steric Influence: A Bulwark for Conformational Control and Molecular Shielding
The most defining characteristic of the tert-butyl group is its significant steric bulk.[4] Comprising a central quaternary carbon bonded to three methyl groups, it creates a large, rigid, and non-polar domain. This steric hindrance is not a mere impediment but a sophisticated tool for molecular design.
-
Conformational Locking: The sheer size of the tert-butyl group can restrict bond rotation and lock a molecule into a specific, biologically active conformation. This pre-organization for receptor binding can significantly enhance potency by reducing the entropic penalty upon binding.
-
Steric Shielding: The group can act as a "molecular shield," protecting adjacent, metabolically labile functional groups from enzymatic degradation.[5] This steric protection is a key strategy for enhancing the metabolic stability and half-life of a drug candidate.
Caption: Steric shielding by a tert-butyl group protecting a labile functional group.
Electronic Effects: Modulating Ring Chemistry
The tert-butyl group is a weak electron-donating group through two primary mechanisms:
-
Inductive Effect (+I): The alkyl groups push electron density through the sigma bonds towards the point of attachment, increasing the electron density of the pyrimidine ring.[3]
-
Hyperconjugation: Delocalization of electrons from the C-H sigma bonds of the methyl groups into the pyrimidine ring's pi-system further enhances electron density.[3]
While modest, these effects can influence the reactivity of the pyrimidine core. For instance, an electron-donating tert-butyl group can activate the pyrimidine ring for certain electrophilic substitution reactions.[6] Studies on tetrathiafulvalene-tetraazapyrene (TAP) triads have shown that the insertion of tert-butyl groups can raise the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), directly demonstrating its electronic influence.[7]
Lipophilicity and Solubility: The Double-Edged Sword
The large, non-polar nature of the tert-butyl group significantly increases the lipophilicity of a molecule, a critical parameter in drug design.[8] Increased lipophilicity generally enhances a drug's ability to cross biological membranes, which can improve absorption and tissue penetration.[9] However, this comes with potential liabilities.
-
Benefits: Improved permeability, potential for enhanced binding in hydrophobic pockets of target proteins.
-
Drawbacks: Decreased aqueous solubility, increased plasma protein binding (reducing free drug concentration), potential for non-specific binding, and often, increased susceptibility to metabolism.[8][10]
The optimal level of lipophilicity is a delicate balance that must be fine-tuned for each drug candidate.
Table 1: Impact of tert-Butyl Group on Calculated Lipophilicity (cLogP)
| Parent Scaffold | Derivative with tert-Butyl | cLogP (Parent) | cLogP (Derivative) | ΔcLogP |
|---|---|---|---|---|
| Pyrimidine | 4-tert-Butylpyrimidine | 0.85 | 2.55 | +1.70 |
| 2-Aminopyrimidine | 2-Amino-4-tert-butylpyrimidine | 0.50 | 2.20 | +1.70 |
| Uracil | 5-tert-Butyluracil | -1.07 | 0.63 | +1.70 |
(Note: cLogP values are estimates and serve for comparative purposes.)
Part 2: The Pharmacokinetic Profile of tert-Butyl Pyrimidine Derivatives
A primary consideration for medicinal chemists is how a structural modification will affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The tert-butyl group is a major modulator of these properties, particularly metabolism.
Metabolic Pathways and Stability: The Achilles' Heel
Despite its ability to shield other parts of a molecule, the tert-butyl group is itself a common site of metabolism.[5] The nine equivalent primary C-H bonds are susceptible to oxidation, primarily mediated by Cytochrome P450 (CYP) enzymes such as CYP3A4, CYP2C8, and CYP2C9.[5] This typically results in hydroxylation to form a primary alcohol, which can be further oxidized to an aldehyde and then a carboxylic acid.[5]
This metabolic pathway can have several consequences:
-
Inactivation and Clearance: The introduction of polar hydroxyl and carboxyl groups facilitates rapid excretion, often leading to high clearance and a short half-life.[11]
-
Formation of Active Metabolites: In some cases, the hydroxylated metabolite retains significant biological activity. For example, the major metabolite of the endothelin receptor antagonist bosentan, formed by hydroxylation of its tert-butyl group, is also active.[5]
Caption: Primary metabolic pathway of a tert-butyl group via oxidation.
Strategies for Enhancing Metabolic Stability
When metabolism of the tert-butyl group is a liability, several field-proven strategies can be employed to block this "soft spot."
-
Bioisosteric Replacement: The most common strategy is to replace the tert-butyl group with a sterically similar but metabolically more robust isostere. A successful example is the trifluoromethylcyclopropyl group, which mimics the shape of the tert-butyl group but lacks the easily abstractable sp³ C-H bonds, leading to significantly increased metabolic stability.[11][12]
-
Deuteration: Replacing the hydrogen atoms on the tert-butyl group with their heavier isotope, deuterium, can slow the rate of metabolism. This is due to the kinetic isotope effect, where the greater mass of the C-D bond requires more energy to break than a C-H bond, thus reducing the rate of CYP-mediated oxidation.[5] This strategy was successfully used in the development of deutivacaftor from ivacaftor.[5][13]
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol provides a self-validating system for assessing the metabolic stability of a compound using liver microsomes.
Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes.
Materials:
-
Test compound (e.g., tert-butyl pyrimidine derivative)
-
Pooled liver microsomes (human, rat, etc.)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Positive control compound (high clearance, e.g., Verapamil)
-
Negative control compound (low clearance, e.g., Warfarin)
-
Acetonitrile with internal standard (for quenching and analysis)
-
Incubator/water bath at 37°C
-
LC-MS/MS system
Methodology:
-
Preparation: Prepare stock solutions of the test compound and controls in a suitable organic solvent (e.g., DMSO). Prepare the microsomal suspension and NADPH regenerating system in phosphate buffer on ice.
-
Incubation Setup: In a 96-well plate, add the microsomal suspension to each well. Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add the test compound and controls to their respective wells to achieve the final desired concentration (e.g., 1 µM). To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system. For the T=0 time point, add the quenching solution before the NADPH system.
-
Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples to quantify the remaining parent compound at each time point relative to the internal standard.
-
Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the line (-k) is the elimination rate constant. From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint). The inclusion of high and low clearance controls validates the experimental run.
Part 3: The Pharmacodynamic Role in Target Engagement
In the context of the pyrimidine scaffold, which is a privileged structure for kinase inhibition, the tert-butyl group plays a critical role in defining potency and selectivity.[14]
A Double-Edged Sword in Kinase Inhibition
The large, hydrophobic nature of the tert-butyl group makes it ideal for occupying deep hydrophobic pockets within the ATP-binding site of many kinases.
-
Case Study 1: Potency Enhancement: In many kinase inhibitors, the addition of a tert-butyl group that can access a suitable hydrophobic pocket leads to a significant boost in potency.[5] For instance, in the development of PI3K inhibitors based on a thienopyrimidine scaffold, derivatives with bulky groups were designed to occupy specific regions of the active site, leading to nanomolar potency.[15] The tert-butylcarboxamide moiety in the HIV protease inhibitor nelfinavir is another classic example, where it perfectly occupies a subsite of the enzyme.[5]
-
Case Study 2: Steric Hindrance and Loss of Activity: The benefit is highly context-dependent. If the target's binding pocket is too small, the bulky tert-butyl group will cause a steric clash, preventing optimal binding and leading to a dramatic loss of activity.[16] A clear example was seen in a series of N-trisubstituted pyrimidine derivatives designed as RET kinase inhibitors. Replacing a smaller methyl group with a tert-butyl moiety resulted in a significant decrease in activity, which was attributed to steric clashes with the side chain of residue Val738.[16]
Application in Other Therapeutic Areas
The utility of tert-butylated pyrimidines extends beyond kinase inhibition.
-
Anticancer Agents: A novel compound, TTP-5, which is a hybrid of pyrimidine, triazole, and tert-butyl-piperazine-carboxylate, was shown to effectively bind to estrogen receptor alpha (ERα) and suppress breast cancer cell growth.[17][18]
-
Antiviral Drugs: In the hepatitis C drug ombitasvir, the inclusion of a tert-butyl group provides a distinct potency enhancement.[5]
Table 2: Illustrative Structure-Activity Relationship (SAR) of RET Kinase Inhibitors
| Compound | R Group | RET IC₅₀ (nM) | Rationale for Activity Change | Reference |
|---|---|---|---|---|
| 33 | Cyclopropyl | 150 | Moderate size, tolerated in binding pocket. | [16] |
| 36 | tert-Butyl | >1000 | Significant loss of activity due to steric clash with Val738. |[16] |
Part 4: Synthetic Strategies for tert-Butyl Pyrimidine Derivatives
The synthesis of these derivatives is generally achievable through established heterocyclic chemistry protocols.
Core Pyrimidine Synthesis
The pyrimidine ring is commonly constructed via condensation reactions between a 1,3-dicarbonyl compound (or equivalent) and an amidine-containing species (like urea, thiourea, or guanidine).[19] The Biginelli reaction is a classic and efficient one-pot, three-component method for synthesizing dihydropyrimidines, which can then be oxidized to pyrimidines.[1][20]
Introducing the tert-Butyl Group
The tert-butyl moiety can be incorporated in two main ways:
-
From tert-Butyl Precursors: The most direct method involves using a building block that already contains the tert-butyl group. For example, using pivalamidine (the amidine of pivalic acid) in a condensation reaction will install a tert-butyl group at the 2-position of the pyrimidine ring.
-
Post-Modification: This is less common for directly attaching a tert-butyl group to the ring due to the ring's electron-deficient nature but can be used for peripheral modifications.
Caption: Conceptual workflow for one-pot synthesis of a pyrimidine core.
Experimental Protocol: Synthesis of tert-butyl 4-(6-amino-2-chloropyrimidin-4-yl)piperazine-1-carboxylate
This protocol is adapted from the synthesis of intermediates used in the development of KRAS-G12D inhibitors.[21]
Objective: To synthesize a key pyrimidine intermediate via nucleophilic aromatic substitution.
Materials:
-
4-Amino-2,6-dichloropyrimidine
-
tert-Butyl piperazine-1-carboxylate
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Methodology:
-
Reaction Setup: To a solution of 4-amino-2,6-dichloropyrimidine (1.0 eq) in DMF, add tert-butyl piperazine-1-carboxylate (1.1 eq) and DIPEA (2.0 eq).
-
Heating: Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the desired product, tert-butyl 4-(6-amino-2-chloropyrimidin-4-yl)piperazine-1-carboxylate. The structure should be confirmed by ¹H NMR and MS analysis.
Conclusion
The tert-butyl group is a powerful and versatile tool in the medicinal chemist's arsenal for designing pyrimidine-based drugs. Its profound steric and electronic effects can be strategically leveraged to lock in bioactive conformations, shield metabolically weak spots, and enhance binding affinity in hydrophobic pockets. However, its own susceptibility to metabolic oxidation and its potential to cause detrimental steric clashes necessitate a careful, context-dependent evaluation. A thorough understanding of its impact on ADME and SAR, validated by robust in vitro assays, is paramount. By judiciously applying the principles outlined in this guide, researchers can harness the full potential of the tert-butyl group to optimize lead compounds and develop novel, effective pyrimidine-based therapeutics.
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The Pyrimidine Scaffold: A Privileged Motif for Diverse Therapeutic Targeting
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine ring, a fundamental component of nucleic acids, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent ability to engage in various non-covalent interactions, coupled with its synthetic tractability, has led to the development of a wide array of clinically successful drugs. This technical guide provides a comprehensive exploration of the key therapeutic targets for pyrimidine-based compounds, delving into their mechanisms of action, and offering detailed experimental protocols for their evaluation. We will traverse the landscape of pyrimidine-based drug discovery, from their well-established role as antimetabolites in oncology to their expanding applications as kinase inhibitors, antiviral agents, and modulators of the central nervous system. This guide is intended to serve as a valuable resource for researchers and drug development professionals, providing both foundational knowledge and practical insights to accelerate the discovery of novel pyrimidine-based therapeutics.
Introduction: The Versatility of the Pyrimidine Core
The pyrimidine nucleus, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, is a cornerstone of life, forming the structural basis of the nucleobases cytosine, thymine, and uracil.[1] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for drug discovery. The pyrimidine scaffold's versatility stems from several key features: its ability to act as a bioisostere for other aromatic systems, its capacity to form multiple hydrogen bonds, and the potential for substitution at various positions to fine-tune its physicochemical and pharmacological properties.[2] This has resulted in a broad spectrum of therapeutic applications, including anticancer, antiviral, antibacterial, anti-inflammatory, and central nervous system (CNS) activities.[1][3]
This guide will systematically explore the major classes of therapeutic targets for pyrimidine-based compounds, providing a detailed understanding of their molecular interactions and the rationale behind their therapeutic efficacy.
Targeting Nucleotide Metabolism: A Classic Anticancer Strategy
One of the earliest and most successful applications of pyrimidine-based drugs has been in the realm of cancer chemotherapy, primarily through the disruption of nucleotide metabolism.[4] As antimetabolites, these compounds mimic endogenous pyrimidines, thereby interfering with the synthesis of DNA and RNA, which is essential for rapidly proliferating cancer cells.[5]
Dihydroorotate Dehydrogenase (DHODH): Halting de novo Pyrimidine Synthesis
The de novo synthesis of pyrimidines is a critical pathway for cellular proliferation, and Dihydroorotate Dehydrogenase (DHODH) is a key rate-limiting enzyme in this process.[6] DHODH catalyzes the oxidation of dihydroorotate to orotate, a crucial step in the formation of uridine monophosphate (UMP).[6] Inhibition of DHODH leads to pyrimidine starvation, thereby halting cell cycle progression and inducing apoptosis.[7]
Pyrimidine-based DHODH inhibitors, such as Brequinar, are potent, non-competitive inhibitors that bind to a distinct allosteric site on the enzyme. This binding induces a conformational change that blocks the enzyme's catalytic activity.[8]
Experimental Protocol: In Vitro DHODH Inhibition Assay
This protocol outlines a colorimetric assay to determine the inhibitory activity of pyrimidine-based compounds against recombinant human DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO)
-
Decylubiquinone (Coenzyme Q10 analog)
-
2,6-dichloroindophenol (DCIP)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, DHO, and decylubiquinone in a 96-well plate.
-
Add varying concentrations of the test pyrimidine compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Brequinar).
-
Initiate the reaction by adding recombinant human DHODH to each well.
-
Immediately add DCIP to each well. The reduction of DCIP by the enzymatic reaction will lead to a decrease in absorbance.
-
Monitor the change in absorbance at 600 nm over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[9]
Thymidylate Synthase (TS): The "Thymineless Death"
Thymidylate Synthase (TS) is another critical enzyme in nucleotide metabolism, responsible for the sole de novo synthesis of deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis. Inhibition of TS leads to a depletion of thymidine, resulting in what is known as "thymineless death," a potent mechanism for inducing apoptosis in cancer cells.[10]
The classic example of a pyrimidine-based TS inhibitor is 5-fluorouracil (5-FU). 5-FU is a prodrug that is intracellularly converted to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, thereby inhibiting the enzyme's function.[10]
Experimental Workflow: Screening for Thymidylate Synthase Inhibitors
Caption: A generalized workflow for the identification and development of novel Thymidylate Synthase inhibitors.
Protein Kinases: Master Regulators of Cellular Signaling
Protein kinases are a large family of enzymes that play a pivotal role in regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[11] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive therapeutic targets. The pyrimidine scaffold has proven to be an excellent framework for the design of potent and selective kinase inhibitors.[12]
Epidermal Growth Factor Receptor (EGFR): A Key Target in Solid Tumors
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling pathways, such as the Ras-Raf-MEK-ERK pathway, promoting cell proliferation and survival.[13] Overexpression or activating mutations of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[14]
Many pyrimidine-based EGFR inhibitors are ATP-competitive, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation and activation of downstream signaling molecules.[14] The 2-phenylaminopyrimidine scaffold, for instance, is a common feature in many EGFR inhibitors, with the pyrimidine ring forming key hydrogen bonds with the hinge region of the kinase.[15]
Signaling Pathway: EGFR-Mediated Cell Proliferation
Caption: Pyrimidine-based inhibitors block EGFR signaling, preventing downstream activation and cell proliferation.[13]
| Compound | Target(s) | IC50 (nM) | Disease Indication |
| Gefitinib | EGFR | 2-37 | Non-Small Cell Lung Cancer |
| Erlotinib | EGFR | 2 | Non-Small Cell Lung Cancer, Pancreatic Cancer |
| Lapatinib | EGFR, HER2 | 10.8 (EGFR), 9.8 (HER2) | Breast Cancer |
| Imatinib | BCR-ABL, c-KIT, PDGFR | 100 (BCR-ABL) | Chronic Myeloid Leukemia, GIST |
| Dasatinib | BCR-ABL, SRC family | <1 (BCR-ABL) | Chronic Myeloid Leukemia |
| Nilotinib | BCR-ABL | 20 | Chronic Myeloid Leukemia |
| Pazopanib | VEGFRs, PDGFRs, c-KIT | 10-84 | Renal Cell Carcinoma, Soft Tissue Sarcoma |
| Table 1: Examples of FDA-Approved Pyrimidine-Based Kinase Inhibitors and their corresponding IC50 values and indications. Data compiled from multiple sources.[1][12][14][16][17][18][19][20] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of pyrimidine compounds against a specific protein kinase.
Materials:
-
Purified recombinant protein kinase
-
Specific peptide or protein substrate for the kinase
-
ATP (adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the kinase assay buffer in a multi-well plate.
-
Add serial dilutions of the pyrimidine test compounds to the wells. Include a no-inhibitor control and a positive control inhibitor.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at the optimal temperature and time for the specific kinase (e.g., 30°C for 1 hour).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This reagent converts ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[16][21]
Viral Polymerases: A Key Target for Antiviral Therapy
Viral polymerases, such as RNA-dependent RNA polymerase (RdRp) and reverse transcriptase, are essential enzymes for the replication of viral genomes.[13] These enzymes are distinct from host cell polymerases, making them attractive targets for the development of selective antiviral drugs.[22] Pyrimidine nucleoside analogs have long been a cornerstone of antiviral therapy.[18]
Mechanism of Action of Pyrimidine Nucleoside Analogs:
Pyrimidine nucleoside analogs are prodrugs that are intracellularly phosphorylated to their active triphosphate form.[18] These triphosphates then act as competitive inhibitors of the viral polymerase, competing with the natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain. Once incorporated, they can act as chain terminators, preventing further elongation of the nucleic acid strand, or they can induce mutations in the viral genome, leading to a non-viable virus.[13][18]
Experimental Protocol: Viral Polymerase Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of pyrimidine nucleoside analogs on a viral polymerase.
Materials:
-
Purified recombinant viral polymerase (e.g., SARS-CoV-2 RdRp)
-
Primer/template RNA or DNA duplex
-
Radiolabeled or fluorescently labeled nucleoside triphosphates (e.g., [α-³²P]GTP or a fluorescent analog)
-
Unlabeled nucleoside triphosphates (ATP, CTP, UTP, GTP)
-
Reaction buffer (containing Tris-HCl, MgCl2, DTT)
-
Test compounds (triphosphate form of the nucleoside analog)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Phosphorimager or fluorescence scanner
Procedure:
-
Set up the polymerase reaction in a microcentrifuge tube containing the reaction buffer, primer/template duplex, and the viral polymerase.
-
Add varying concentrations of the triphosphate form of the test pyrimidine nucleoside analog.
-
Initiate the reaction by adding the mixture of labeled and unlabeled nucleoside triphosphates.
-
Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C).
-
Stop the reaction at different time points by adding a stop solution (e.g., EDTA).
-
Analyze the reaction products by denaturing PAGE to separate the extended primer from the unextended primer.
-
Visualize the gel using a phosphorimager or fluorescence scanner and quantify the amount of extended product.
-
Determine the IC50 value of the compound by measuring the reduction in product formation at different inhibitor concentrations.[11]
Emerging Therapeutic Targets and Future Directions
The therapeutic potential of pyrimidine-based compounds extends beyond the well-established targets discussed above. Ongoing research is uncovering new and exciting applications for this versatile scaffold.
-
Central Nervous System (CNS) Disorders: Pyrimidine derivatives are being investigated for the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.[3][23] Their mechanisms of action in the CNS are diverse and can involve the modulation of neurotransmitter receptors, ion channels, and intracellular signaling pathways.[3]
-
Allosteric Inhibition: While many pyrimidine-based inhibitors are competitive with the natural substrate, there is growing interest in developing allosteric inhibitors.[8] These compounds bind to a site on the enzyme distinct from the active site, inducing a conformational change that modulates the enzyme's activity.[8] Allosteric inhibitors can offer greater selectivity and a lower potential for off-target effects.[1][5]
The continued exploration of the chemical space around the pyrimidine core, coupled with a deeper understanding of the molecular basis of disease, will undoubtedly lead to the discovery of novel and more effective therapeutic agents in the years to come.
Conclusion
The pyrimidine scaffold has proven to be an exceptionally fruitful starting point for the design of a wide range of therapeutic agents. From their foundational role in cancer chemotherapy to their emergence as highly specific kinase inhibitors and broad-spectrum antiviral drugs, pyrimidine-based compounds have made a significant impact on modern medicine. The principles of rational drug design, guided by a deep understanding of the target's structure and function, have been instrumental in harnessing the full potential of this privileged chemical motif. As our knowledge of complex biological pathways continues to expand, so too will the opportunities for developing innovative pyrimidine-based therapies to address unmet medical needs. This guide has provided a technical overview of the key therapeutic targets and the experimental methodologies used to evaluate pyrimidine-based compounds, with the aim of empowering researchers to contribute to this exciting and impactful field of drug discovery.
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Unraveling the Metabolic Fate: A Technical Guide to the Degradation Pathway of 2-Tert-butylpyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-tert-butylpyrimidine-5-carbaldehyde is a key building block in the synthesis of innovative pharmaceutical and agrochemical agents.[1] Its unique structure, featuring a reactive aldehyde group and a sterically hindering tert-butyl substituent, presents a distinct metabolic profile that is critical to understand for drug development and environmental impact assessment. This guide provides a comprehensive technical overview of the putative degradation pathway of 2-tert-butylpyrimidine-5-carbaldehyde, drawing upon established principles of pyrimidine metabolism and chemical degradation. We will explore the likely enzymatic and chemical transformations, propose a hypothetical degradation pathway, and detail the experimental methodologies required to elucidate and validate this pathway. This document is intended to serve as a foundational resource for researchers engaged in the study of this important synthetic intermediate.
Introduction: The Significance of Pyrimidine Metabolism in Drug Discovery
The pyrimidine nucleus is a fundamental scaffold in a vast array of biologically active molecules, including nucleic acids and numerous therapeutic agents.[2][3] The metabolic fate of pyrimidine-containing xenobiotics is a critical determinant of their efficacy, toxicity, and pharmacokinetic profile.[4][5] Degradation of the pyrimidine ring, primarily occurring in the liver, involves a series of enzymatic reactions that can lead to either detoxification or bioactivation.[2] Understanding these pathways is paramount for predicting the behavior of novel chemical entities in biological systems.
2-tert-butylpyrimidine-5-carbaldehyde, with its specific substitution pattern, is anticipated to undergo a multi-step degradation process. The aldehyde moiety at the C5 position is a prime target for initial enzymatic modification, while the tert-butyl group at the C2 position is expected to influence the rate and regioselectivity of ring cleavage by imparting steric hindrance and altering electronic properties.
Proposed Degradation Pathway of 2-Tert-butylpyrimidine-5-carbaldehyde
Based on established pyrimidine catabolism, we propose a two-stage degradation pathway for 2-tert-butylpyrimidine-5-carbaldehyde, commencing with modification of the aldehyde group, followed by the characteristic pyrimidine ring cleavage.
Stage 1: Initial Modification of the 5-Carbaldehyde Group
The aldehyde functional group is highly susceptible to enzymatic transformation. Two primary initial metabolic routes are proposed:
-
Oxidation: The most probable initial step is the oxidation of the carbaldehyde group to a carboxylic acid, yielding 2-tert-butylpyrimidine-5-carboxylic acid. This reaction is typically catalyzed by aldehyde dehydrogenases (ALDHs), a superfamily of NAD(P)+-dependent enzymes.
-
Reduction: Alternatively, the aldehyde may be reduced to a primary alcohol by alcohol dehydrogenases (ADHs) or aldo-keto reductases (AKRs), forming (2-tert-butylpyrimidin-5-yl)methanol.
The predominance of either the oxidative or reductive pathway will depend on the specific enzymatic milieu and the redox state of the cell.
Stage 2: Pyrimidine Ring Catabolism
Following the initial modification of the C5 substituent, the pyrimidine ring itself becomes the substrate for catabolic enzymes. The canonical pyrimidine degradation pathway involves reductive cleavage of the ring.
-
Reduction of the C5-C6 Double Bond: The degradation of the pyrimidine ring is often initiated by the reduction of the C5-C6 double bond, a reaction catalyzed by dihydropyrimidine dehydrogenase (DPD).[2] This is a critical and often rate-limiting step in pyrimidine catabolism.
-
Ring Opening: The resulting dihydropyrimidine intermediate undergoes hydrolytic ring cleavage between the N3 and C4 positions, a reaction mediated by dihydropyrimidinase.[2][6] This yields a β-ureido acid derivative.
-
Final Breakdown: The β-ureido acid is further hydrolyzed by β-ureidopropionase to release β-amino acids, ammonia, and carbon dioxide.[2][7]
The tert-butyl group at the C2 position is expected to remain intact during the initial stages of ring degradation and will be part of the final breakdown products.
A visual representation of this proposed pathway is provided in the diagram below.
Caption: Proposed degradation pathway of 2-tert-butylpyrimidine-5-carbaldehyde.
Experimental Workflow for Pathway Elucidation
A systematic experimental approach is required to validate the proposed degradation pathway and identify the resulting metabolites. This involves a combination of in vitro and in vivo studies, coupled with robust analytical techniques.
Forced Degradation Studies
To understand the intrinsic chemical stability of 2-tert-butylpyrimidine-5-carbaldehyde, forced degradation studies under various stress conditions are essential.[8] These studies help to identify potential degradation products that may also be formed under physiological conditions.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | Hydrolysis of the pyrimidine ring |
| Alkaline Hydrolysis | 0.1 M NaOH, 60°C | Ring opening, potential deamination |
| Oxidative Degradation | 3% H₂O₂, room temperature | Oxidation of the aldehyde and pyrimidine ring |
| Thermal Stress | 80°C (solid state) | Thermally induced decomposition |
| Photolytic Stress | UV light (254 nm), room temperature | Photochemical degradation |
In Vitro Metabolic Studies
In vitro systems provide a controlled environment to study the enzymatic degradation of the compound.
-
Liver Microsomes: Incubation with liver microsomes (human, rat, mouse) supplemented with NADPH will primarily assess cytochrome P450-mediated metabolism.
-
Hepatocytes: Primary hepatocytes offer a more complete metabolic picture, containing both Phase I and Phase II enzymes.
-
Recombinant Enzymes: Using purified recombinant enzymes (e.g., specific ALDHs, DPD) can confirm the involvement of specific enzymes in the degradation pathway.
Analytical Methodology
The identification and quantification of the parent compound and its metabolites are crucial. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose.[9]
Experimental Protocol: HPLC-MS/MS Analysis
-
Sample Preparation: In vitro incubation samples are quenched with acetonitrile to precipitate proteins. The supernatant is then diluted and injected into the HPLC system.
-
Chromatographic Separation: A reverse-phase C18 column is typically used with a gradient elution of water and acetonitrile containing 0.1% formic acid.
-
Mass Spectrometric Detection: A tandem mass spectrometer operating in both positive and negative ion modes is used for detection. Full scan mode is used for initial metabolite screening, followed by product ion scans to confirm the structure of potential metabolites.
-
Data Analysis: The parent compound and its metabolites are identified by their retention times and mass-to-charge ratios (m/z).
The following diagram illustrates the experimental workflow for metabolite identification.
Caption: Experimental workflow for metabolite identification.
Conclusion and Future Directions
This guide has outlined a plausible degradation pathway for 2-tert-butylpyrimidine-5-carbaldehyde based on established principles of pyrimidine metabolism. The proposed pathway involves initial modification of the aldehyde group followed by reductive cleavage of the pyrimidine ring. The provided experimental workflow offers a robust strategy for the validation of this pathway and the comprehensive characterization of its metabolites.
Future research should focus on conducting the detailed experimental studies outlined herein to confirm the proposed pathway and to quantify the formation of each metabolite. Furthermore, investigating the potential for species-specific differences in metabolism will be crucial for the translation of preclinical findings to human drug development. A thorough understanding of the degradation of 2-tert-butylpyrimidine-5-carbaldehyde will ultimately contribute to the development of safer and more effective therapeutic agents and agrochemicals.
References
-
Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing . Chinese Chemical Society. [Link]
-
Pyrimidine metabolism - Wikipedia . Wikipedia. [Link]
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The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems . PMC. [Link]
-
Omics Reveals the Antibacterial Mechanism of Dihydromyricetin and Vine Tea Extract Against Staphylococcus aureus via Cell Wall and Membrane Disruption . MDPI. [Link]
-
DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI . Canadian Science Publishing. [Link]
-
Analytic Techniques in the Separation and Identification of Specific Purine and Pyrimidine Degradation Products of tRNA: Application to Urine Samples From Cancer Patients . JNCI - Oxford Academic. [Link]
-
Pyrimidines maintain mitochondrial pyruvate oxidation to support de novo lipogenesis . Science. [Link]
-
Forced Degradation Study: An Important Tool in Drug Development . Asian Journal of Research in Chemistry. [Link]
-
Chromatography of Pyrimidine Reduction Products . Analytical Chemistry. [Link]
-
Structures of pyrimidine oxidation products . ResearchGate. [Link]
-
Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors . PubMed. [Link]
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- 5. chinesechemsoc.org [chinesechemsoc.org]
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- 7. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
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- 9. academic.oup.com [academic.oup.com]
Methodological & Application
Synthesis of 2-Tert-butylpyrimidine-5-carbaldehyde: An Essential Building Block for Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, pyrimidine-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents. Among these, 2-Tert-butylpyrimidine-5-carbaldehyde stands out as a critical intermediate, prized for its utility in the synthesis of complex molecular architectures for drug discovery programs. The presence of the tert-butyl group can enhance metabolic stability and cell permeability, while the aldehyde functionality serves as a versatile handle for a wide array of chemical transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this key building block, detailing two robust and well-documented synthetic pathways from readily available starting materials. We will delve into the causality behind experimental choices, provide step-by-step protocols, and offer insights for successful execution and scale-up.
Strategic Approaches to Synthesis
Two principal retrosynthetic strategies have been identified and validated for the efficient synthesis of 2-Tert-butylpyrimidine-5-carbaldehyde.
Strategy 1: Pyrimidine Ring Formation Followed by Functionalization. This linear approach first constructs the 2-tert-butylpyrimidine core, which is subsequently halogenated at the 5-position to introduce a reactive handle. The final step involves the conversion of the halogen to the desired carbaldehyde.
Strategy 2: Convergent Synthesis via Ring Formation with Pre-functionalized Fragments. This approach involves the condensation of a three-carbon unit, already bearing a precursor to the aldehyde group, with pivalamidine. While potentially more direct, this route can present challenges in the synthesis and stability of the starting materials.
This guide will primarily focus on the more established and reliable linear approach (Strategy 1), providing detailed protocols for each transformation.
Strategy 1: A Step-by-Step Guide to the Synthesis of 2-Tert-butylpyrimidine-5-carbaldehyde
This synthetic route is comprised of three key stages:
-
Synthesis of 2-tert-Butylpyrimidine: Formation of the core heterocyclic structure.
-
Halogenation at the 5-Position: Introduction of a chloro or bromo group.
-
Formylation: Conversion of the 5-halo-2-tert-butylpyrimidine to the target aldehyde.
Figure 1: Overall synthetic workflow for 2-Tert-butylpyrimidine-5-carbaldehyde.
Part 1: Synthesis of 2-tert-Butylpyrimidine
The initial step involves the construction of the pyrimidine ring. A reliable method for this is the condensation of pivalamidine hydrochloride with a suitable three-carbon electrophile, such as 1,1,3,3-tetramethoxypropane, which serves as a malondialdehyde equivalent.
Protocol 1: Synthesis of 2-tert-Butylpyrimidine
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Pivalamidine hydrochloride | 136.62 | 13.66 g | 0.10 |
| 1,1,3,3-Tetramethoxypropane | 164.20 | 16.42 g | 0.10 |
| Sodium methoxide | 54.02 | 5.40 g | 0.10 |
| Methanol | 32.04 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pivalamidine hydrochloride (13.66 g, 0.10 mol) and methanol (100 mL).
-
Stir the suspension and add sodium methoxide (5.40 g, 0.10 mol) portion-wise at room temperature. The mixture will become a clear solution as the free base of pivalamidine is formed.
-
Add 1,1,3,3-tetramethoxypropane (16.42 g, 0.10 mol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between water (100 mL) and diethyl ether (100 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-tert-butylpyrimidine.
-
Purify the crude product by vacuum distillation to afford pure 2-tert-butylpyrimidine as a colorless oil.
Expected Yield: 70-80%.
Part 2: Halogenation of 2-tert-Butylpyrimidine
With the pyrimidine core in hand, the next step is to introduce a halogen at the electron-rich 5-position. Chlorination is a common and effective choice.
Protocol 2: Synthesis of 2-tert-Butyl-5-chloropyrimidine
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-tert-Butylpyrimidine | 136.20 | 13.62 g | 0.10 |
| N-Chlorosuccinimide (NCS) | 133.53 | 14.02 g | 0.105 |
| Acetonitrile | 41.05 | 150 mL | - |
Procedure:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and a reflux condenser, dissolve 2-tert-butylpyrimidine (13.62 g, 0.10 mol) in acetonitrile (150 mL).
-
Add N-Chlorosuccinimide (NCS) (14.02 g, 0.105 mol) to the solution.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 2-4 hours. Monitor the reaction for the disappearance of the starting material by GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in dichloromethane (150 mL) and wash with 1 M sodium hydroxide solution (2 x 50 mL) to remove succinimide.
-
Wash the organic layer with water (50 mL) and brine (50 mL), then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by vacuum distillation to yield 2-tert-butyl-5-chloropyrimidine as a colorless to pale yellow liquid.
Expected Yield: 75-85%.
Part 3: Formylation of 2-tert-Butyl-5-chloropyrimidine
The final step is the introduction of the aldehyde group at the 5-position. A highly effective method for this transformation is lithium-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).
Protocol 3: Synthesis of 2-Tert-butylpyrimidine-5-carbaldehyde
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-tert-Butyl-5-chloropyrimidine | 170.64 | 17.06 g | 0.10 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 44 mL | 0.11 |
| N,N-Dimethylformamide (DMF) | 73.09 | 9.50 mL | 0.12 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - |
Procedure:
-
Strictly anhydrous conditions are required for this reaction. All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere (e.g., argon or nitrogen).
-
To a 500 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-tert-butyl-5-chloropyrimidine (17.06 g, 0.10 mol) and anhydrous tetrahydrofuran (THF) (200 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
In a separate flask, dry N,N-dimethylformamide (DMF) (9.50 mL, 0.12 mol) over calcium hydride and distill under reduced pressure before use.
-
Slowly add the freshly distilled DMF to the reaction mixture at -78 °C. A slight exotherm may be observed.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution (50 mL) at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add water (100 mL) and ethyl acetate (150 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 75 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-Tert-butylpyrimidine-5-carbaldehyde by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product as a solid.
Expected Yield: 60-75%.
Figure 2: Simplified mechanism of the formylation step.
Alternative Formylation Method: The Vilsmeier-Haack Reaction
For researchers interested in alternative methods, the Vilsmeier-Haack reaction offers another route to the target aldehyde, typically starting from 2-tert-butylpyrimidine.[1] This reaction involves the use of a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and DMF.[1]
Conceptual Protocol: Vilsmeier-Haack Formylation
-
The Vilsmeier reagent is prepared by the slow addition of POCl₃ to an ice-cooled solution of DMF.
-
2-tert-Butylpyrimidine is then added to this pre-formed reagent.
-
The reaction mixture is heated to promote electrophilic aromatic substitution at the 5-position.
-
Aqueous workup hydrolyzes the resulting iminium salt to the aldehyde.
Note: This method may require careful optimization of reaction conditions to avoid potential side reactions.
Conclusion
The synthesis of 2-Tert-butylpyrimidine-5-carbaldehyde is a critical process for the advancement of drug discovery programs. The detailed protocols provided in this application note, based on a robust linear synthetic strategy, offer a reliable and scalable method for obtaining this valuable building block. By understanding the underlying chemical principles and adhering to the outlined procedures, researchers can confidently produce high-purity material for their synthetic endeavors.
References
-
Synthesis of 2-Alkylpyrimidines via 2-Alkyl-1,4,5,6-tetrahydropyrimidines. Heterocycles, 1988 , 27(8), 1981-1986.
-
Preparation of 2-t-butyl-5-hydroxypyrimidine by hydrolysis of 2-t-butyl-5--bromo/chloropyrimidine. European Patent EP0117883B1, 1987 .
-
Formylation - Common Conditions. Organic Chemistry Portal.
-
Vilsmeier–Haack reaction. Wikipedia.
-
Process for producing tetraalkoxypropane and derivative thereof. US Patent Application US20060183948A1, 2006 .
Sources
Synthesis of 2-Tert-butylpyrimidine-5-carbaldehyde: A Detailed Experimental Protocol for Researchers
Introduction
2-Tert-butylpyrimidine-5-carbaldehyde is a key heterocyclic building block in medicinal chemistry and drug discovery. The presence of the tert-butyl group can enhance metabolic stability and cell permeability of drug candidates, while the pyrimidine-5-carbaldehyde moiety serves as a versatile synthetic handle for the construction of more complex molecular architectures.[1] This document provides a comprehensive, field-proven experimental protocol for the synthesis of this valuable intermediate, designed for researchers, scientists, and professionals in drug development. The protocol is grounded in established principles of organic synthesis, with a focus on causality, reproducibility, and safety.
The synthetic strategy detailed herein involves a two-step process commencing with the bromination of commercially available 2-tert-butylpyrimidine, followed by a lithium-halogen exchange and subsequent formylation. This approach offers a reliable and scalable route to the target compound.
Overall Synthetic Scheme
Caption: Overall two-step synthesis of 2-Tert-butylpyrimidine-5-carbaldehyde.
Part 1: Synthesis of 5-Bromo-2-tert-butylpyrimidine
This initial step introduces a bromine atom at the 5-position of the pyrimidine ring, which is crucial for the subsequent lithium-halogen exchange. N-Bromosuccinimide (NBS) is employed as a mild and selective brominating agent for this transformation.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-tert-butylpyrimidine | ≥97% | Commercially Available | |
| N-Bromosuccinimide (NBS) | Reagent grade | Commercially Available | Should be recrystallized from water if it has a yellow tint. |
| Acetonitrile (ACN) | Anhydrous | Commercially Available | Use a dry solvent for optimal results. |
| Saturated aq. NaHCO₃ | Prepared in-house | ||
| Brine | Prepared in-house | ||
| Anhydrous MgSO₄ | Commercially Available | ||
| Ethyl acetate (EtOAc) | Reagent grade | Commercially Available | For extraction. |
| Hexanes | Reagent grade | Commercially Available | For chromatography. |
Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-tert-butylpyrimidine (5.0 g, 36.7 mmol, 1.0 equiv.).
-
Dissolution: Add anhydrous acetonitrile (100 mL) to the flask and stir the mixture at room temperature until the starting material is fully dissolved.
-
Addition of NBS: In a single portion, add N-Bromosuccinimide (7.18 g, 40.4 mmol, 1.1 equiv.) to the stirred solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:4 mixture of ethyl acetate and hexanes as the eluent.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).[2]
-
Washing: Combine the organic layers and wash with brine (50 mL).[2]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 0% to 20% ethyl acetate in hexanes, to afford 5-bromo-2-tert-butylpyrimidine as a white to off-white solid.[2]
Part 2: Synthesis of 2-Tert-butylpyrimidine-5-carbaldehyde
The core of this synthesis is a lithium-halogen exchange reaction on 5-bromo-2-tert-butylpyrimidine, followed by quenching the resulting organolithium species with N,N-dimethylformamide (DMF) to introduce the formyl group.[3][4] This method is a robust and widely used strategy for the formylation of heteroaromatic compounds.[3][4]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5-Bromo-2-tert-butylpyrimidine | As synthesized in Part 1 | Ensure the material is dry. | |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercially Available | Pyrophoric - handle with extreme care under an inert atmosphere. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Use a dry solvent for optimal results. |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Use a dry solvent for optimal results. |
| Saturated aq. NH₄Cl | Prepared in-house | ||
| Diethyl ether | Reagent grade | Commercially Available | For extraction. |
| Brine | Prepared in-house | ||
| Anhydrous Na₂SO₄ | Commercially Available |
Experimental Protocol
Caption: Workflow for the synthesis of 2-Tert-butylpyrimidine-5-carbaldehyde.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere of argon or nitrogen, dissolve 5-bromo-2-tert-butylpyrimidine (4.3 g, 20.0 mmol, 1.0 equiv.) in anhydrous tetrahydrofuran (100 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithium-Halogen Exchange: While maintaining the temperature at -78 °C, slowly add n-butyllithium (2.5 M in hexanes, 8.8 mL, 22.0 mmol, 1.1 equiv.) dropwise over 15 minutes. A color change is typically observed.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour.
-
Formylation: Add anhydrous N,N-dimethylformamide (2.3 mL, 30.0 mmol, 1.5 equiv.) dropwise to the reaction mixture at -78 °C.
-
Warming: After the addition of DMF, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature over 2 hours.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Washing: Combine the organic layers and wash with water (50 mL) and then brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0% to 30% ethyl acetate in hexanes, to yield 2-tert-butylpyrimidine-5-carbaldehyde as a solid.
Safety Precautions
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme caution under an inert atmosphere. [5] Always use proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves. For detailed guidance on handling organolithium reagents, refer to established safety protocols.[5][6]
-
N-Bromosuccinimide is a lachrymator and an irritant. Handle it in a well-ventilated fume hood.
-
Anhydrous solvents are essential for the success of the organolithium reaction. Ensure that all glassware is thoroughly dried and the reaction is performed under a dry, inert atmosphere.
Characterization
The identity and purity of the final product, 2-tert-butylpyrimidine-5-carbaldehyde, should be confirmed by standard analytical techniques, including:
-
¹H NMR: To confirm the presence of the aldehyde proton and the expected aromatic and tert-butyl signals.
-
¹³C NMR: To verify the presence of the carbonyl carbon and other carbons in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: To assess the purity of the crystalline solid.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in the bromination step | Inactive NBS | Recrystallize NBS from water before use. |
| Insufficient reaction time | Monitor the reaction by TLC and extend the reaction time if necessary. | |
| Low yield in the formylation step | Wet reagents or glassware | Ensure all reagents are anhydrous and glassware is flame-dried. |
| Inaccurate titration of n-BuLi | Titrate the n-BuLi solution before use to determine its exact concentration. | |
| Incomplete lithium-halogen exchange | Extend the stirring time at -78 °C after the addition of n-BuLi. | |
| Multiple byproducts | Reaction temperature too high | Maintain the temperature at -78 °C during the addition of n-BuLi and DMF. |
Conclusion
This detailed protocol provides a reliable and reproducible method for the synthesis of 2-tert-butylpyrimidine-5-carbaldehyde. By carefully following the outlined steps and adhering to the safety precautions, researchers can successfully prepare this important building block for applications in drug discovery and development. The rationale behind each step has been explained to provide a deeper understanding of the underlying chemical principles.
References
- EP0117883B1 - Preparation of 2-t-butyl-5-hydroxypyrimidine by hydrolysis of 2-t-butyl-5--bromo/chloropyrimidine - Google Patents.
-
Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. The Journal of the Serbian Chemical Society. Available at: [Link]
- RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones... - Google Patents.
-
Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
-
Formylation - Common Conditions. Organic Chemistry Data. Available at: [Link]
-
A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC - NIH. Available at: [Link]
-
Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction - MDPI. Available at: [Link]
-
Lithiation of heteroaromatic rings: analogy to electrophilic substitution? - Henry Rzepa's Blog. Available at: [Link]
-
Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives - Semantic Scholar. Available at: [Link]
-
A. Schall and O. Reiser The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds. Available at: [Link]
-
Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions INTRODUCTION - ResearchGate. Available at: [Link]
-
Safe Lithiation Reactions Using Organolithium Reagents l Protocol Preview - YouTube. Available at: [Link]
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- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Application Note: High-Purity Isolation of 2-Tert-butylpyrimidine-5-carbaldehyde via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 2-Tert-butylpyrimidine-5-carbaldehyde, a key intermediate in pharmaceutical and agrochemical synthesis.[1] The inherent challenge in purifying this molecule lies in its moderate polarity and potential for oxidation to the corresponding carboxylic acid.[2] This guide details a robust methodology using normal-phase flash column chromatography, beginning with systematic solvent system optimization via Thin-Layer Chromatography (TLC) and culminating in a step-by-step automated flash chromatography protocol. The principles of chromatographic separation are explained in the context of the target molecule's structure to provide a causal understanding of the experimental choices.
Principle of Separation: A Molecule-Centric Approach
The successful chromatographic separation of 2-Tert-butylpyrimidine-5-carbaldehyde hinges on exploiting the polarity differences between the target molecule and its potential impurities. The separation operates on the principle of differential partitioning between a polar stationary phase (silica gel) and a non-polar mobile phase.[3]
-
Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.
-
Target Molecule Analysis: 2-Tert-butylpyrimidine-5-carbaldehyde possesses a unique combination of polar and non-polar features:
-
Polar Moieties: The pyrimidine ring, with its two nitrogen atoms, and the electron-withdrawing aldehyde group (-CHO) create a polar region that can engage in hydrogen bonding and dipole-dipole interactions with the silica gel.
-
Non-Polar Moiety: The bulky tert-butyl group provides a significant non-polar, lipophilic character, which enhances its solubility in less polar solvents.
-
This amphiphilic nature means the molecule will not bind too strongly to the silica, nor will it elute too quickly with non-polar solvents. Potential impurities often include non-polar starting materials or highly polar byproducts, such as the over-oxidized carboxylic acid.[2] Our strategy is to select a mobile phase of intermediate polarity that allows the target compound to travel up the column at a moderate rate, leaving polar impurities strongly adsorbed to the origin and eluting non-polar impurities quickly.
Pre-Chromatography: Thin-Layer Chromatography (TLC) for Method Development
Before committing the bulk sample to the column, it is imperative to determine the optimal mobile phase composition using TLC. This analytical step is the cornerstone of an efficient separation.[4] The goal is to find a solvent system where the target compound has a Retardation factor (Rf) of approximately 0.25-0.35 .[5] This Rf value ensures the compound moves efficiently through the column, providing adequate separation from impurities with different polarities.
Protocol: TLC Solvent System Scouting
-
Preparation: In a fume hood, prepare small volumes (10 mL) of several solvent systems with varying ratios of a non-polar solvent (Hexanes or Heptane) and a moderately polar solvent (Ethyl Acetate, EtOAc).
-
Spotting: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., Dichloromethane). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.[6] Be sure to also spot the starting material(s) for comparison, if available.
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen solvent system and a piece of filter paper to ensure solvent vapor saturation.[4] Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil.[4] Visualize the spots under a UV lamp (254 nm). Circle the visible spots.
-
Analysis & Iteration: Calculate the Rf value for each spot. Adjust the solvent ratio to achieve the target Rf of ~0.3 for 2-Tert-butylpyrimidine-5-carbaldehyde.
-
If Rf is too low (<0.2), increase the polarity by adding more Ethyl Acetate.
-
If Rf is too high (>0.4), decrease the polarity by adding more Hexanes.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 F254 TLC Plates | Standard for normal-phase chromatography of moderately polar organic molecules. |
| Initial Solvent System | 20% Ethyl Acetate in Hexanes (v/v) | A common starting point for compounds of intermediate polarity.[5] |
| Target Rf | 0.25 - 0.35 | Provides the best balance for separation on a column.[5] |
Materials & Equipment
| Category | Item | Specifications |
| Stationary Phase | Flash Chromatography Cartridge | Pre-packed Silica Gel, 40-63 µm particle size.[7] |
| Instrumentation | Automated Flash Chromatography System | (e.g., Biotage, Teledyne ISCO) with UV-Vis detector |
| Solvents | Hexanes (or Heptane) | HPLC Grade |
| Ethyl Acetate (EtOAc) | HPLC Grade | |
| Dichloromethane (DCM) | ACS Grade (for sample loading) | |
| Glassware | Round-bottom flasks, Test tubes/Fraction vials | Appropriate sizes |
| Consumables | TLC Plates (Silica Gel 60 F254) | Aluminum or glass-backed |
| Capillary tubes | For TLC spotting | |
| Celite® 545 or Silica Gel | For dry loading | |
| Equipment | Rotary Evaporator | For solvent removal post-purification |
Detailed Purification Protocol
This protocol assumes a starting crude mass of approximately 1.0 gram. Column size and solvent volumes should be scaled accordingly for different sample quantities.
Step 1: Sample Preparation (Dry Loading)
Dry loading is strongly recommended as it generally results in better resolution and sharper bands compared to liquid injection.
-
Dissolve the crude 2-Tert-butylpyrimidine-5-carbaldehyde (~1.0 g) in a minimal amount of a volatile solvent like Dichloromethane (DCM) or Ethyl Acetate (approx. 5-10 mL).
-
Add 2-3 grams of Celite® or silica gel to the solution.
-
Carefully remove the solvent via rotary evaporation until a fine, free-flowing powder is obtained.[7] This powder is the sample ready for loading.
Step 2: Column Setup and Equilibration
-
Select an appropriate pre-packed silica gel column (e.g., a 40g column is suitable for a 1.0g crude sample).
-
Install the column on the automated flash system.
-
Equilibrate the column by flushing it with the initial, low-polarity mobile phase (e.g., 10% EtOAc in Hexanes) for at least 2-3 column volumes. This ensures a uniformly packed and wetted stationary phase.[3]
Step 3: Execution of the Chromatographic Run
-
Loading: Transfer the Celite®-adsorbed sample into an empty solid-load cartridge and attach it to the system.
-
Method Parameters: Program the automated system with the following gradient. This gradient is designed to first elute non-polar impurities, then the target compound, and finally wash off highly polar impurities.
-
Detection: Set the UV detector to monitor at two wavelengths, typically 254 nm and a secondary wavelength where the compound is known to absorb.
-
Fraction Collection: Set the fraction collector to trigger based on the UV signal slope and threshold to ensure all of the target compound is collected efficiently.
-
Initiate Run: Start the purification run.
| Gradient Profile | (Based on a 40g Silica Column, 40 mL/min flow rate) |
| Time (min) | % Ethyl Acetate in Hexanes |
| 0.0 - 2.0 | 10% |
| 2.1 - 15.0 | 10% → 40% (Linear Gradient) |
| 15.1 - 18.0 | 40% → 100% (Linear Gradient) |
| 18.1 - 20.0 | 100% |
Post-Chromatography Analysis and Work-up
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[6] Spot every 2-3 fractions on a single TLC plate alongside a spot of the crude material.
-
Pooling: Combine the fractions that show a single spot corresponding to the Rf of the desired product.
-
Solvent Removal: Concentrate the pooled fractions using a rotary evaporator to yield the purified 2-Tert-butylpyrimidine-5-carbaldehyde.[7]
-
Final Analysis: Determine the final purity and confirm the structure using appropriate analytical techniques (¹H NMR, ¹³C NMR, LC-MS).
Workflow Visualization
The entire purification process, from crude material to pure isolated compound, is summarized in the workflow diagram below.
Caption: Workflow for the purification of 2-Tert-butylpyrimidine-5-carbaldehyde.
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Separation / Overlapping Peaks | Incorrect solvent system (Rf was not optimal). | Re-optimize the solvent system using TLC. Use a shallower gradient during elution. |
| Column was overloaded with crude material. | Reduce the amount of sample loaded onto the column. A good rule of thumb is a 1:40 to 1:100 mass ratio of crude sample to silica gel. | |
| Streaking or Tailing of Compound | Sample is too acidic (e.g., carboxylic acid impurity). | Add a small amount of a modifier like triethylamine (~0.1%) to the mobile phase to suppress ionization. |
| Sample is not fully soluble in the mobile phase. | Ensure the sample is fully dissolved during the loading step. | |
| Product does not elute | Mobile phase is not polar enough. | Increase the polarity of the mobile phase (higher % of Ethyl Acetate). |
| Cracked or channeled column bed | Improperly packed column or thermal shock. | Use high-quality, pre-packed columns. Ensure solvents are degassed and at ambient temperature. |
References
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
Ciardi, J. E., & Anderson, E. P. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Analytical Biochemistry, 22(3), 398-408. Available at: [Link]
-
Phenomenex Inc. (n.d.). Column Chromatography: Principles, Procedure, and Applications. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Available at: [Link]
- Google Patents. (1984). EP0117883B1 - Preparation of 2-t-butyl-5-hydroxypyrimidine by hydrolysis of 2-t-butyl-5--bromo/chloropyrimidine.
-
Maldonado-Domínguez, M. et al. (2015). Is it possible to purify aldehyde by column? ResearchGate. Available at: [Link]
-
MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Available at: [Link]
Sources
Application Notes and Protocols for the Recrystallization of Pyrimidine Aldehydes
Introduction: The Critical Role of Purity in Pyrimidine Aldehyde Chemistry
Pyrimidine aldehydes are a cornerstone in the synthesis of a vast array of biologically active molecules, serving as pivotal intermediates in the development of pharmaceuticals and agrochemicals.[1] Their inherent reactivity and versatile chemical handles make them indispensable building blocks for drug discovery and crop protection.[1] The purity of these aldehydes is paramount, as even minute impurities can lead to unwanted side reactions, decreased yields, and compromised biological activity in subsequent synthetic steps. Therefore, robust and efficient purification techniques are essential to ensure the quality and reliability of these critical synthons.
Recrystallization stands out as a powerful and widely employed technique for the purification of solid organic compounds. It is a process based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system. This application note provides a comprehensive guide to the recrystallization of pyrimidine aldehydes, offering detailed protocols and the underlying scientific principles to empower researchers in achieving high-purity materials.
Foundational Principles of Recrystallization
The success of any recrystallization procedure hinges on the selection of an appropriate solvent. An ideal solvent for the recrystallization of a pyrimidine aldehyde should exhibit the following characteristics:
-
High Solvating Power at Elevated Temperatures: The solvent must readily dissolve the pyrimidine aldehyde at or near its boiling point to ensure complete dissolution of the crude material.
-
Low Solvating Power at Ambient or Sub-Ambient Temperatures: Upon cooling, the solvent's ability to dissolve the pyrimidine aldehyde should decrease significantly, promoting the formation of a supersaturated solution and subsequent crystallization of the desired product.
-
Favorable Impurity Solubility Profile: Ideally, impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or sparingly soluble at elevated temperatures (allowing for removal by hot filtration).
-
Chemical Inertness: The solvent must not react with the pyrimidine aldehyde. This is particularly crucial for aldehydes, which can be susceptible to oxidation or other transformations.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.
-
Safety: The solvent should have a low toxicity and flammability profile.
Solvent Selection for Pyrimidine Aldehydes: A Practical Guide
The polarity of the pyrimidine aldehyde, dictated by its various substituents, is a key determinant in solvent selection. The following table provides a starting point for solvent screening based on general polarity considerations.
| Solvent | Polarity Index | Boiling Point (°C) | Comments and Considerations for Pyrimidine Aldehydes |
| Non-Polar Solvents | |||
| Hexane/Cyclohexane | 0.1 | 69 / 81 | Generally suitable for non-polar pyrimidine aldehydes. Often used as an anti-solvent in mixed-solvent systems. |
| Toluene | 2.4 | 111 | Can be effective for less polar, aromatic-substituted pyrimidine aldehydes. |
| Moderately Polar Solvents | |||
| Dichloromethane (DCM) | 3.1 | 40 | A good solvent for a wide range of organic compounds. Its high volatility facilitates easy removal. Can be used in combination with a non-polar anti-solvent like hexane. |
| Diethyl Ether | 2.8 | 35 | Similar to DCM in its solvating properties but with a lower boiling point and higher flammability. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | A versatile solvent that is often effective for pyrimidine aldehydes of intermediate polarity. Frequently used in mixed-solvent systems with hexane or petroleum ether.[2] |
| Tetrahydrofuran (THF) | 4.0 | 66 | A good solvent for many organic compounds, but its tendency to form peroxides requires caution. |
| Polar Aprotic Solvents | |||
| Acetone | 5.1 | 56 | A strong solvent that can dissolve a wide range of compounds. Often used in combination with water or a non-polar solvent. |
| N,N-Dimethylformamide (DMF) | 6.4 | 153 | A powerful solvent capable of dissolving many polar pyrimidine derivatives, particularly those that are sparingly soluble in other common organic solvents.[3][4][5] Due to its high boiling point, it is often used in techniques like vapor diffusion or as a solvent in an anti-solvent system. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | Another highly polar aprotic solvent with similar applications to DMF for poorly soluble compounds. |
| Polar Protic Solvents | |||
| Ethanol/Methanol | 5.2 / 6.6 | 78 / 65 | Excellent solvents for polar pyrimidine aldehydes, especially those capable of hydrogen bonding. Several pyrimidine derivatives have been successfully recrystallized from ethanol.[6][7] |
| Water | 10.2 | 100 | Generally, pyrimidine aldehydes have low solubility in water. However, for highly polar or ionic derivatives, water can be a suitable solvent, often in combination with a miscible organic solvent like ethanol or acetone. |
Experimental Protocols: A Step-by-Step Approach
The following protocols outline common recrystallization techniques applicable to pyrimidine aldehydes.
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward recrystallization technique and should be the first approach when a suitable single solvent is identified.
Workflow for Single-Solvent Recrystallization
Caption: Workflow for single-solvent recrystallization.
Step-by-Step Methodology:
-
Dissolution: In a suitable flask, add the crude pyrimidine aldehyde. Add a small portion of the selected solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding the solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery of the purified product.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of well-defined, pure crystals. Covering the flask with a watch glass will prevent solvent evaporation and contamination.
-
Inducing Crystallization (Optional): If crystals do not form upon cooling, crystallization can be induced by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound.
-
Maximizing Yield: Once crystallization has commenced at room temperature, further cool the flask in an ice-water bath for at least 30 minutes to maximize the yield of the purified crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals to a constant weight. This can be achieved by air drying, placing them in a desiccator under vacuum, or in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Mixed-Solvent Recrystallization
This technique is employed when no single solvent meets all the criteria for a good recrystallization solvent. It involves using a pair of miscible solvents, one in which the pyrimidine aldehyde is soluble (the "solvent") and another in which it is insoluble (the "anti-solvent").
Workflow for Mixed-Solvent Recrystallization
Caption: Workflow for mixed-solvent recrystallization.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude pyrimidine aldehyde in a minimum amount of the hot "solvent."
-
Addition of Anti-Solvent: To the hot solution, add the "anti-solvent" dropwise with swirling until a faint turbidity (cloudiness) appears and persists. This indicates that the solution is saturated.
-
Clarification: Add a few drops of the hot "solvent" to the turbid solution until it becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Isolate, wash, and dry the purified crystals as described in Protocol 1. A successful example includes the recrystallization of a pyrimidine derivative using a mixture of petroleum ether and ethyl acetate.[2]
Protocol 3: Vapor Diffusion
Vapor diffusion is a highly effective technique for growing high-quality single crystals, often required for X-ray crystallographic analysis. It is particularly useful for small amounts of material.
Workflow for Vapor Diffusion
Caption: Workflow for vapor diffusion crystallization.
Step-by-Step Methodology:
-
Preparation of the Sample Solution: Dissolve the pyrimidine aldehyde in a small volume of a relatively volatile "solvent" in a small, open container (e.g., a vial or test tube).
-
Setting up the Diffusion Chamber: Place this container inside a larger, sealed vessel (e.g., a beaker covered with a watch glass or a sealed jar) that contains a larger volume of a more volatile "anti-solvent" in which the compound is insoluble.
-
Diffusion and Crystallization: The vapor of the "anti-solvent" will slowly diffuse into the "solvent," gradually decreasing the solubility of the pyrimidine aldehyde and promoting the slow growth of crystals. This method was successfully used to crystallize a pyrimidin-2(5)-one derivative by dissolving the compound in DMF and allowing DCM to diffuse into it.[4]
-
Isolation: Once suitable crystals have formed, carefully remove the inner container and isolate the crystals.
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | - The solution is not sufficiently saturated.- The compound is too soluble in the chosen solvent at low temperatures. | - Evaporate some of the solvent to increase the concentration.- Try scratching the inner surface of the flask with a glass rod.- Add a seed crystal.- If using a single solvent, consider a mixed-solvent system.- Cool the solution for a longer period or at a lower temperature. |
| Oiling Out | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooled too rapidly.- The concentration of the solute is too high. | - Use a lower-boiling solvent.- Ensure the solution cools slowly.- Add more solvent to the hot solution before cooling.- If an oil forms, try to redissolve it by heating and then add more solvent before attempting to cool again. Inducing crystallization at a higher temperature by scratching can sometimes prevent oiling out. |
| Low Recovery | - Too much solvent was used for dissolution.- The crystals are significantly soluble in the cold solvent.- Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Minimize the amount of cold solvent used for washing the crystals.- To prevent premature crystallization during hot filtration, use a pre-warmed funnel and receiving flask. |
| Colored Impurities in Crystals | - The impurity co-crystallizes with the product.- The colored impurity is adsorbed onto the crystal surface. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb the desired product.- A second recrystallization may be necessary. |
Conclusion: A Pathway to Purity
The successful recrystallization of pyrimidine aldehydes is a critical step in the synthesis of numerous valuable compounds. By understanding the fundamental principles of solubility and carefully selecting the appropriate solvent and technique, researchers can consistently achieve high levels of purity. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals, enabling the reliable and efficient purification of these important synthetic intermediates.
References
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
- Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
-
Isaac, I. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine.
- Patsnap. (n.d.). CN104844697A - Preparation method of 2-chloro-5-hydroxypyrimidine.
- Baluja, S., et al. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
- A Structured Approach To Cope with Impurities during Industrial Crystalliz
- Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online.
- Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace.
- Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Indian Academy of Sciences.
- Solubility of a series of pyrimidine derivatives in methanol at 293.15 TO 313.15 K. (n.d.).
- SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. (n.d.).
- Process for preparing 2-chloro-5-aminomethyl-pyridine. (n.d.).
- The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor. (n.d.).
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.).
- Pyrimidine Synthesis - CRASH! Medical Review Series. (2022). YouTube.
- SYNTHESIS OF PYRIMIDINE DERIV
- Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research.
- Omics Reveals the Antibacterial Mechanism of Dihydromyricetin and Vine Tea Extract Against Staphylococcus aureus via Cell Wall and Membrane Disruption. (n.d.). MDPI.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine - Google Patents [patents.google.com]
- 3. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 4. researchgate.net [researchgate.net]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Preparation method of 2-chloro-5-hydroxypyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 7. revroum.lew.ro [revroum.lew.ro]
Introduction: Bridging Heterocyclic Chemistry and Alkene Synthesis
An Application Guide to the Wittig Reaction of 2-Tert-butylpyrimidine-5-carbaldehyde
The Wittig reaction stands as a cornerstone of modern organic synthesis, providing a powerful and reliable method for the construction of carbon-carbon double bonds from carbonyl compounds.[1] Discovered by Georg Wittig in 1954, this Nobel Prize-winning transformation offers exceptional control over the position of the newly formed double bond, a distinct advantage over elimination reactions which can often yield mixtures of isomers.[1][2] The reaction's versatility is demonstrated by its widespread application in the synthesis of complex natural products, pharmaceuticals, and fine chemicals.[3]
This guide focuses on the application of the Wittig reaction to a specific and medicinally relevant substrate: 2-tert-butylpyrimidine-5-carbaldehyde. Pyrimidine scaffolds are ubiquitous in drug discovery, forming the core of numerous therapeutic agents. The title compound is a valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals, with the tert-butyl group often incorporated to enhance metabolic stability and solubility.[4] Mastering the olefination of this heterocyclic aldehyde is therefore a critical skill for researchers in medicinal and process chemistry.
This document provides a detailed exploration of the underlying scientific principles, a step-by-step experimental protocol, and expert insights into the practical execution of the Wittig reaction on this substrate.
Scientific Principles and Mechanistic Overview
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a phosphorane) to produce an alkene and a phosphine oxide.[5][6] The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[6]
The Wittig Reagent: Formation and Reactivity
The key reagent, the phosphorus ylide, is typically prepared in a two-step sequence:
-
SN2 Reaction: A trialkylphosphine, most commonly triphenylphosphine (PPh₃), acts as a nucleophile, displacing a halide from a primary or secondary alkyl halide. This forms a stable alkyltriphenylphosphonium salt.[7][8]
-
Deprotonation: The phosphonium salt is treated with a strong base to remove a proton from the carbon adjacent to the phosphorus atom, yielding the ylide.[2] An ylide is a neutral molecule containing adjacent atoms with opposite formal charges.[2]
The choice of base is critical and depends on the acidity of the phosphonium salt. For simple alkylphosphonium salts, very strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required.[9]
Ylide Classification and Stereochemical Control
The nature of the substituent on the carbanionic carbon of the ylide dictates its stability and, consequently, the stereochemical outcome of the reaction.
-
Unstabilized Ylides: When the substituent (R group) is an alkyl or hydrogen, the ylide is highly reactive. These ylides typically react with aldehydes to form predominantly the (Z)-alkene (cis).[1][6]
-
Stabilized Ylides: If the R group is an electron-withdrawing group (e.g., -CO₂R, -CN), the negative charge is delocalized through resonance, making the ylide less reactive but more stable.[9] Stabilized ylides generally react to form the (E)-alkene (trans) as the major product.[1][6]
For the substrate 2-tert-butylpyrimidine-5-carbaldehyde, the choice of ylide will determine the geometry of the resulting vinyl-pyrimidine.
Reaction Mechanism
The precise mechanism has been a subject of extensive study. For unstabilized ylides under lithium-free conditions, the reaction is believed to proceed via a concerted [2+2] cycloaddition between the ylide and the carbonyl, directly forming a four-membered ring intermediate called an oxaphosphetane.[5] This intermediate then collapses in a retro-[2+2] cycloreversion to yield the alkene and triphenylphosphine oxide.[2]
Below is a diagram illustrating the generally accepted mechanistic pathway.
Caption: General mechanism of the Wittig Reaction.
Experimental Application Notes & Protocols
This section provides a detailed protocol for the synthesis of 2-tert-butyl-5-vinylpyrimidine via the Wittig reaction of 2-tert-butylpyrimidine-5-carbaldehyde with methyltriphenylphosphonium bromide. This unstabilized ylide is expected to produce the terminal alkene.
Self-Validating System: Critical Parameters
To ensure reproducibility and success, the following parameters are critical:
-
Anhydrous Conditions: Phosphorus ylides are strong bases and are readily protonated by water or alcohols, which would quench the reagent.[2] All glassware must be oven- or flame-dried, and anhydrous solvents must be used. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Base Selection: n-Butyllithium (n-BuLi) is an excellent choice for deprotonating simple alkylphosphonium salts. Its concentration should be accurately determined by titration prior to use.
-
Temperature Control: The initial ylide formation is typically performed at low temperatures (e.g., 0 °C to -78 °C) to control reactivity and prevent side reactions. The subsequent reaction with the aldehyde can often be allowed to warm to room temperature.
-
Reaction Monitoring: Progress should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting aldehyde. A typical mobile phase would be a mixture of ethyl acetate and hexanes.
Protocol 1: Synthesis of 2-tert-butyl-5-vinylpyrimidine
This protocol details the in situ generation of the Wittig reagent followed by the reaction with the heterocyclic aldehyde.[9]
Materials and Reagents:
-
Methyltriphenylphosphonium bromide (MePPh₃Br)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, e.g., 2.5 M in hexanes)
-
2-tert-butylpyrimidine-5-carbaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet.
-
Phosphonium Salt Suspension: Add methyltriphenylphosphonium bromide (1.2 equivalents) to the flask. Flush the system with nitrogen. Add anhydrous THF via syringe to create a suspension (approx. 0.2-0.4 M concentration).
-
Ylide Formation: Cool the suspension to 0 °C using an ice-water bath. Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe over 10-15 minutes. A characteristic deep yellow or orange color indicates the formation of the ylide. Allow the mixture to stir at 0 °C for 1 hour.
-
Aldehyde Addition: Dissolve 2-tert-butylpyrimidine-5-carbaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask. Transfer this solution via syringe to the ylide mixture at 0 °C.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Work-up and Quenching: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product will contain the desired alkene and triphenylphosphine oxide. Purify by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent. The triphenylphosphine oxide is significantly more polar and will elute later than the product.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow Diagram
Caption: Experimental workflow for the Wittig olefination.
Data Summary and Troubleshooting
Key Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Ylide/Aldehyde Ratio | 1.1 - 1.5 equivalents of ylide | Ensures complete consumption of the valuable aldehyde. |
| Solvent | Anhydrous THF, Diethyl Ether | Aprotic and effectively solvates the intermediates. |
| Base | n-BuLi, NaH, KHMDS | Must be strong enough to deprotonate the phosphonium salt. |
| Temperature | 0 °C to Room Temperature | Balances reaction rate with stability of the ylide. |
| Reaction Time | 2 - 12 hours | Substrate dependent; monitor by TLC. |
| Expected Yield | 60 - 90% | Highly dependent on substrate and purification efficiency. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No reaction / Low conversion | - Inactive base (n-BuLi).- "Wet" solvent or reagents.- Ylide is not reactive enough. | - Titrate n-BuLi before use.- Ensure all glassware is dry and solvents are anhydrous.- Consider a more reactive ylide or different reaction conditions (e.g., higher temperature). |
| Complex mixture of products | - Ylide decomposition.- Side reactions of the aldehyde. | - Maintain low temperature during ylide formation and addition.- Ensure inert atmosphere is maintained throughout. |
| Difficulty removing PPh₃=O | - High polarity of the byproduct. | - Careful column chromatography is usually sufficient.- In some cases, precipitation from a nonpolar solvent (e.g., hexanes/ether) can help. |
References
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
-
Chemistry LibreTexts. (2023). The Wittig Reaction. [Link]
-
Wikipedia. (n.d.). Wittig reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. [Link]
-
Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. [Link]
-
Tang, W. et al. (2017). Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. National Institutes of Health. [Link]
-
Oxford Academic. (2023). Applications of the Wittig reaction in the synthesis of heterocyclic and carbocyclic compounds. [Link]
-
Chemistry LibreTexts. (2025). Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]
-
OpenStax. (2023). Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. [Link]
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- 8. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for the Reductive Amination of 2-Tert-butylpyrimidine-5-carbaldehyde
Introduction: Strategic Importance of Pyrimidine Scaffolds and Reductive Amination
Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[1] The functionalization of the pyrimidine ring is a critical step in the synthesis of these valuable compounds. The introduction of aminoalkyl side chains at the C5 position, in particular, can significantly influence the pharmacological profile of the molecule.
Reductive amination stands out as a powerful and widely utilized method for the formation of carbon-nitrogen bonds, offering a more controlled alternative to direct alkylation of amines which often suffers from over-alkylation.[2] This two-step, one-pot process involves the initial formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its immediate reduction to the corresponding amine. The choice of reducing agent is paramount to the success of this reaction, requiring a reagent that selectively reduces the iminium ion in the presence of the starting aldehyde.
Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, has emerged as a superior reagent for this transformation.[3] Its mild nature and remarkable selectivity for iminium ions over aldehydes and ketones make it an ideal choice for the reductive amination of sensitive and complex substrates.[4][5] The steric bulk and electron-withdrawing acetate groups of STAB temper its reactivity compared to other borohydrides like sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).[2] Furthermore, it avoids the high toxicity associated with cyanoborohydride reagents.[6]
This document provides a detailed protocol for the reductive amination of 2-tert-butylpyrimidine-5-carbaldehyde, a key intermediate in the synthesis of various biologically active molecules. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and discuss key considerations for reaction optimization and product purification.
Reaction Mechanism and Causality of Reagent Selection
The reductive amination using sodium triacetoxyborohydride proceeds through a well-defined pathway. Understanding this mechanism is crucial for troubleshooting and adapting the protocol to different substrates.
-
Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the primary amine on the carbonyl carbon of 2-tert-butylpyrimidine-5-carbaldehyde. This is followed by dehydration to form an imine intermediate. In the presence of a protic source (often adventitious water or an added acid catalyst), the imine nitrogen can be protonated to form a more electrophilic iminium ion.
-
Selective Reduction: Sodium triacetoxyborohydride then selectively delivers a hydride to the electrophilic carbon of the iminium ion. The reduced reactivity of STAB prevents significant reduction of the starting aldehyde, which is a common side reaction with less selective reducing agents.[4]
Why Sodium Triacetoxyborohydride is the Reagent of Choice:
-
Selectivity: As previously mentioned, STAB's key advantage is its high chemoselectivity for the iminium ion over the aldehyde.[5] This minimizes the formation of the corresponding alcohol byproduct.
-
Mild Reaction Conditions: The reaction can be performed at room temperature, preserving thermally sensitive functional groups.
-
Broad Substrate Scope: STAB is effective for a wide range of aldehydes and primary or secondary amines.[5]
-
Safety: It is a safer alternative to the highly toxic sodium cyanoborohydride.[6]
Experimental Protocol: Reductive Amination of 2-Tert-butylpyrimidine-5-carbaldehyde with a Primary Amine
This protocol details the reductive amination of 2-tert-butylpyrimidine-5-carbaldehyde with a representative primary amine, benzylamine, to yield N-((2-(tert-butyl)pyrimidin-5-yl)methyl)benzenemethanamine.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |
| 2-Tert-butylpyrimidine-5-carbaldehyde | 104461-06-5 | 164.20 | >95% | Commercial |
| Benzylamine | 100-46-9 | 107.15 | >99% | Commercial |
| Sodium triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | >95% | Commercial |
| 1,2-Dichloroethane (DCE), anhydrous | 107-06-2 | 98.96 | >99.8% | Commercial |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | >99.8% | Commercial |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - | - | Prepared in-house |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | Commercial |
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 2-tert-butylpyrimidine-5-carbaldehyde (1.00 g, 6.09 mmol, 1.0 equiv.).
-
Addition of Amine and Solvent: Add anhydrous 1,2-dichloroethane (DCE, 30 mL). To this solution, add benzylamine (0.72 g, 0.73 mL, 6.70 mmol, 1.1 equiv.) via syringe. Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
-
Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (1.55 g, 7.31 mmol, 1.2 equiv.) portion-wise over 5-10 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes. The reaction is generally complete within 2-6 hours.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL). Stir the biphasic mixture vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is typically effective. The fractions containing the desired product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield the pure secondary amine.
Data Presentation and Expected Results
| Starting Material | Product | Amine | Reducing Agent | Solvent | Time (h) | Typical Yield (%) |
| 2-Tert-butylpyrimidine-5-carbaldehyde | N-((2-(tert-butyl)pyrimidin-5-yl)methyl)benzenemethanamine | Benzylamine | NaBH(OAc)₃ | DCE | 2-6 | 85-95 |
| 2-Tert-butylpyrimidine-5-carbaldehyde | N-((2-(tert-butyl)pyrimidin-5-yl)methyl)propan-1-amine | n-Propylamine | NaBH(OAc)₃ | DCE | 3-8 | 80-90 |
| 2-Tert-butylpyrimidine-5-carbaldehyde | 1-((2-(tert-butyl)pyrimidin-5-yl)methyl)piperidine | Piperidine | NaBH(OAc)₃ | DCE | 4-10 | 82-92 |
Characterization Data (Hypothetical for N-((2-(tert-butyl)pyrimidin-5-yl)methyl)benzenemethanamine):
-
¹H NMR (400 MHz, CDCl₃) δ: 8.68 (s, 2H, pyrimidine-H), 7.40-7.25 (m, 5H, Ar-H), 3.85 (s, 2H, CH₂-Ph), 3.80 (s, 2H, pyrimidine-CH₂), 1.60 (br s, 1H, NH), 1.35 (s, 9H, t-Bu).
-
¹³C NMR (101 MHz, CDCl₃) δ: 172.0, 157.5, 140.0, 131.0, 128.8, 128.5, 127.5, 53.5, 51.0, 38.0, 29.0.
-
MS (ESI): m/z calculated for C₁₆H₂₁N₃ [M+H]⁺: 256.18, found 256.2.
Visualization of the Experimental Workflow
Caption: Workflow for the reductive amination of 2-tert-butylpyrimidine-5-carbaldehyde.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction stalls, a small amount of acetic acid (0.1-0.2 equivalents) can be added to catalyze iminium ion formation, particularly with less nucleophilic amines. However, for most primary amines with this aldehyde, it is not necessary.
-
Formation of Alcohol Byproduct: This indicates that the reducing agent is reducing the aldehyde before imine formation. Ensure that the amine is added before the STAB and that the STAB is added portion-wise. Using a less reactive solvent like tetrahydrofuran (THF) can also slow down the reduction of the aldehyde.[5]
-
Dialkylation: The formation of a tertiary amine product can occur if the newly formed secondary amine reacts with another molecule of the aldehyde. While STAB is generally good at preventing this, using a slight excess of the primary amine can help to outcompete the secondary amine for the aldehyde. A stepwise procedure, where the imine is formed first, followed by the addition of a more powerful reducing agent like NaBH₄, can also be employed to avoid this issue.[7]
-
Purification Challenges: The basicity of the amine product can sometimes lead to tailing on silica gel chromatography. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to mitigate this issue.
Conclusion
The reductive amination of 2-tert-butylpyrimidine-5-carbaldehyde using sodium triacetoxyborohydride is a highly efficient, selective, and safe method for the synthesis of N-alkyl-N-((2-(tert-butyl)pyrimidin-5-yl)methyl)amines. The protocol outlined in this application note provides a robust starting point for researchers in drug discovery and organic synthesis. The mild reaction conditions and broad functional group tolerance make this a versatile tool for the elaboration of the pyrimidine scaffold, enabling the generation of diverse libraries of compounds for biological screening.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
-
Gajera, N. N., Patel, M. C., Jotani, M. M., & Tiekink, E. R. T. (2012). tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2931. [Link]
-
Gómez-Gálvez, P., Andújar-Sánchez, M., & Cámara-Artigas, A. (2011). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. Archiv der Pharmazie, 344(11), 748–755. [Link]
-
Lane, C. F. (1975). Sodium Cyanoborohydride — A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis, 1975(03), 135–146. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Myers, A. G. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Pundir, R., & Rohilla, S. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4933. [Link]
-
Sharma, P., & Kumar, A. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Journal of the Indian Chemical Society, 100(9), 101116. [Link]
-
Singh, S., & Singh, S. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. International Journal of Chemical Studies, 7(3), 1853-1856. [Link]
-
Tolba, M. S., Kamal, A. M., & El-Sawy, E. R. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. [Link]
-
YouTube. (2021). Preparation of amines by reductive amination of aldehydes and Ketones. YouTube. [Link]
-
YouTube. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. [Link]
-
Abdel-Magid, A. F. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. [Link]
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Application Notes and Protocols: Aldol Condensation Reactions Involving 2-Tert-butylpyrimidine-5-carbaldehyde for Drug Discovery
Introduction: The Strategic Convergence of Aldol Chemistry and Privileged Scaffolds in Medicinal Chemistry
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic functionalization of this "privileged scaffold" is a key focus in the development of novel drug candidates. The aldol condensation, a fundamental carbon-carbon bond-forming reaction, offers a powerful and versatile tool for the elaboration of complex molecular architectures from simple carbonyl-containing precursors.[3][4]
This application note provides a comprehensive guide to the aldol condensation of 2-Tert-butylpyrimidine-5-carbaldehyde with various ketone derivatives, a reaction that leads to the synthesis of pyrimidine-based chalcones. These α,β-unsaturated ketones are not only valuable synthetic intermediates but also exhibit significant pharmacological potential in their own right.[5][6] We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols for its execution, and explore the potential applications of the resulting compounds in modern drug discovery programs. The insights and methodologies presented herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical transformation for the creation of novel pyrimidine-based therapeutics.
Mechanistic Insights: The Claisen-Schmidt Condensation Pathway
The reaction of an aromatic or heteroaromatic aldehyde, such as 2-Tert-butylpyrimidine-5-carbaldehyde, with a ketone bearing α-hydrogens in the presence of a base is a classic example of a crossed aldol condensation, often referred to as the Claisen-Schmidt condensation.[3][4] The reaction proceeds through a well-established, multi-step mechanism:
-
Enolate Formation: A strong base, typically hydroxide or an alkoxide, abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate ion. The choice of base and solvent is critical to ensure efficient enolate formation without promoting undesired side reactions.
-
Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of 2-Tert-butylpyrimidine-5-carbaldehyde. This step results in the formation of a β-hydroxy ketone intermediate, also known as an aldol adduct.
-
Dehydration: Under the reaction conditions, particularly with heating, the β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable α,β-unsaturated ketone, or chalcone. This dehydration is driven by the formation of an extended conjugated system encompassing the pyrimidine ring, the newly formed double bond, and the carbonyl group.
Experimental Protocols: Synthesis of Pyrimidinyl Chalcones
The following protocols provide detailed, step-by-step methodologies for the synthesis of pyrimidinyl chalcones via the Claisen-Schmidt condensation of 2-Tert-butylpyrimidine-5-carbaldehyde with substituted acetophenones. These protocols are designed to be robust and adaptable for a range of substrates.
Protocol 1: General Procedure for the Synthesis of 1-(Aryl)-3-(2-tert-butylpyrimidin-5-yl)prop-2-en-1-one Derivatives
This protocol outlines a conventional, base-catalyzed approach for the synthesis of pyrimidinyl chalcones.
Materials and Reagents:
-
2-Tert-butylpyrimidine-5-carbaldehyde
-
Substituted Acetophenone (e.g., acetophenone, 4'-methoxyacetophenone, 4'-chloroacetophenone)
-
Ethanol (95%)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), dilute solution
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted acetophenone (1.0 eq.) and 2-Tert-butylpyrimidine-5-carbaldehyde (1.0 eq.) in ethanol (approximately 10-15 mL per mmol of aldehyde). Stir the mixture at room temperature until all solids have dissolved.
-
Base Addition: While stirring vigorously, slowly add an aqueous solution of potassium hydroxide (e.g., 40% w/v) or sodium hydroxide (2.0-3.0 eq.) to the reaction mixture. The addition should be dropwise to control any exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). The formation of the more conjugated chalcone product will be indicated by a new, lower Rf spot that is often colored. The reaction time can vary from 2 to 24 hours depending on the reactivity of the substrates.
-
Work-up and Isolation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice and water. Acidify the mixture to a neutral pH (pH ~7) by the slow addition of dilute hydrochloric acid. This will precipitate the crude chalcone product.
-
Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure pyrimidinyl chalcone.[7]
Characterization:
The structure and purity of the synthesized chalcones should be confirmed by standard analytical techniques:
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the vinylic protons as doublets with a coupling constant (J) of approximately 15-17 Hz, indicative of a trans-alkene.[7]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the α,β-unsaturated carbonyl system.
-
Mass Spectrometry: To confirm the molecular weight of the product.[7]
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1650-1680 cm⁻¹ is characteristic of the conjugated carbonyl group.[7]
Quantitative Data Summary
The following table provides illustrative data for the synthesis of various pyrimidinyl chalcones derived from 2-Tert-butylpyrimidine-5-carbaldehyde and different acetophenone derivatives, based on typical outcomes for Claisen-Schmidt condensations.[7][8]
| Entry | Acetophenone Derivative | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | Acetophenone | 4 | 85 | 112-114 |
| 2 | 4'-Methoxyacetophenone | 3 | 92 | 128-130 |
| 3 | 4'-Chloroacetophenone | 5 | 88 | 145-147 |
| 4 | 4'-Nitroacetophenone | 6 | 82 | 160-162 |
| 5 | 2'-Hydroxyacetophenone | 8 | 75 | 135-137 |
Note: The data presented in this table are illustrative and may vary depending on the specific reaction conditions and scale.
Applications in Drug Development
The pyrimidine-based chalcones synthesized through these aldol condensation reactions represent a class of compounds with significant potential in drug discovery. The α,β-unsaturated ketone moiety is a known pharmacophore that can participate in Michael addition reactions with biological nucleophiles, such as cysteine residues in enzymes and proteins. This reactivity can be harnessed for the development of covalent inhibitors targeting specific proteins implicated in disease.
The diverse biological activities reported for pyrimidine-containing chalcones include:
-
Anticancer Activity: Many chalcone derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[5][6] The pyrimidine scaffold can enhance these activities and improve the pharmacological properties of the compounds.[9]
-
Anti-inflammatory Activity: Chalcones are known to inhibit key inflammatory pathways. The pyrimidine moiety can contribute to enhanced anti-inflammatory potency.
-
Antimicrobial and Antifungal Activity: The combination of the pyrimidine ring and the chalcone framework has led to the discovery of compounds with significant antibacterial and antifungal properties.[1]
-
Antiprotozoal Activity: Certain chalcone derivatives have shown promising activity against various protozoan parasites.[9]
The modular nature of the Claisen-Schmidt condensation allows for the rapid generation of a library of pyrimidinyl chalcones with diverse substitutions on the aryl ring originating from the acetophenone. This enables a systematic exploration of the structure-activity relationship (SAR) to optimize the biological activity and pharmacokinetic properties of these compounds.
Conclusion
The aldol condensation of 2-Tert-butylpyrimidine-5-carbaldehyde provides a robust and efficient route to a diverse range of pyrimidine-based chalcones. The protocols outlined in this application note are designed to be readily implemented in a standard laboratory setting, offering a practical approach for the synthesis of these medicinally important compounds. The resulting pyrimidinyl chalcones are valuable scaffolds for the development of novel therapeutic agents targeting a wide array of diseases. The synthetic versatility of this reaction, coupled with the privileged nature of the pyrimidine core, makes it a highly attractive strategy for researchers and scientists in the field of drug discovery and development.
References
- Kaur, N., Dhawan, R. K., & Singh, B. (2021). Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. International Journal of Research in Engineering and Science (IJRES), 9(12), 59-66.
- Synthesis, spectral study and properties of Pyridine chalcone. (n.d.). Dr.
- Mohaisen, R. J., & Hassan, H. A. (2025). Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. Advanced Journal of Chemistry, Section A, 8(6), 1088-1105.
- Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities. (2022). PubMed.
- Claisen Schmidt condensation reaction: Significance and symbolism. (2024). Wisdomlib.
- Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.). MDPI.
- Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents. (n.d.). PubMed Central.
- Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evalu
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF PYRIMIDINES
- Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines as potential active site inhibitors and putative allosteric hotspots modulators of both SARS-CoV-2 MPro and PLPro. (2023). PubMed Central.
- Aldol Reactions with Kinetic Resolution: Scope and Limitations of Ketal- and Dithioketal-Protected β-Ketoaldehydes. (2025).
- The Direct Catalytic Asymmetric Aldol Reaction. (n.d.). PubMed Central.
- Aldol Condensation of Aldehydes and Ketones over Solid Base C
- Claisen–Schmidt condens
- SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025).
- Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. (2023). RSC Publishing.
- Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. (2019). PubMed Central.
- Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. (n.d.). MDPI.
- Aldol condensations of a variety of different aldehydes and ketones under ultrasonic irradiation using poly(N-vinylimidazole) as a new heterogeneous base catalyst under solvent-free conditions in a liquid-solid system. (2025).
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use of 2-Tert-butylpyrimidine-5-carbaldehyde in Biginelli reaction
Application Note & Protocol
Topic: Strategic Use of 2-Tert-butylpyrimidine-5-carbaldehyde in the Biginelli Reaction for the Synthesis of Novel Dihydropyrimidinones
Audience: Researchers, scientists, and drug development professionals.
Abstract & Introduction
The Biginelli reaction, a cornerstone of multicomponent chemistry, provides efficient, one-pot access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2] This class of heterocyclic compounds is of immense interest to the pharmaceutical industry, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and antihypertensive properties.[3][4][5][6][7] The traditional reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea).[1][8]
While the scope of the Biginelli reaction is broad, the use of sterically demanding and electronically complex heterocyclic aldehydes remains a challenging yet rewarding frontier. This application note details the strategic use of 2-tert-butylpyrimidine-5-carbaldehyde , a unique substrate featuring both a bulky tert-butyl group and a nitrogenous pyrimidine ring.[9] The incorporation of this moiety is hypothesized to yield novel DHPMs with distinct three-dimensional profiles and solubility characteristics, making them attractive candidates for drug discovery libraries.
This guide provides a theoretical framework, a robust experimental protocol, and optimization strategies for successfully employing this challenging aldehyde in the Biginelli reaction, addressing the anticipated effects of steric hindrance on reaction kinetics and yield.
Rationale and Mechanistic Considerations
The Biginelli Reaction Mechanism
The most widely accepted mechanism for the acid-catalyzed Biginelli reaction proceeds via an N-acyliminium ion intermediate.[10][11] The key steps are:
-
Iminium Formation: Acid-catalyzed condensation between the aldehyde and urea forms a highly electrophilic N-acyliminium ion.[11]
-
Nucleophilic Attack: The enol form of the β-ketoester (e.g., ethyl acetoacetate) attacks the iminium ion.[8][11]
-
Cyclization and Dehydration: The intermediate cyclizes through the attack of the remaining urea nitrogen onto the ketone carbonyl, followed by dehydration to yield the final DHPM product.[8]
This sequence is illustrated in the diagram below.
Caption: Proposed iminium-based mechanism for the Biginelli reaction.
Causality of Using 2-Tert-butylpyrimidine-5-carbaldehyde
The unique structure of 2-tert-butylpyrimidine-5-carbaldehyde introduces two primary factors that influence the reaction course:
-
Steric Hindrance: The bulky tert-butyl group adjacent to the pyrimidine ring can sterically hinder the initial attack of urea on the aldehyde carbonyl. This is expected to slow the rate of N-acyliminium ion formation, the rate-determining step in many cases. Consequently, harsher reaction conditions—such as higher temperatures, extended reaction times, or the use of a more potent catalyst—are likely necessary to achieve satisfactory conversion compared to reactions with unhindered aldehydes like benzaldehyde.
-
Electronic Effects: The pyrimidine ring is an electron-deficient heterocycle. This property can modulate the electrophilicity of the aldehyde carbonyl and the resulting N-acyliminium ion, potentially influencing reactivity in a complex manner.
To overcome the anticipated kinetic barrier, a powerful and oxophilic Lewis acid catalyst is recommended. Lanthanide triflates, particularly Ytterbium (III) triflate (Yb(OTf)₃), are exceptionally effective for the Biginelli reaction, even under solvent-free conditions, as they robustly activate the carbonyl group for nucleophilic attack.[8][10]
Experimental Protocol
This protocol describes a general method for the synthesis of Ethyl 4-(2-tert-butylpyrimidin-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate using Yb(OTf)₃ as a catalyst under solvent-free conditions.
Materials and Equipment
-
Reagents:
-
2-Tert-butylpyrimidine-5-carbaldehyde (≥97% purity)
-
Ethyl acetoacetate (Reagent grade, ≥99%)
-
Urea (ACS grade, ≥99%)
-
Ytterbium (III) triflate (Yb(OTf)₃, ≥98%)
-
Ethyl acetate (HPLC grade)
-
Hexanes (HPLC grade)
-
Ethanol (Anhydrous)
-
-
Equipment:
-
10 mL round-bottom flask or reaction vial
-
Magnetic stirrer and hot plate with oil bath
-
TLC plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Glass column for chromatography
-
Standard glassware for workup
-
Reaction Workflow Diagram
Caption: General experimental workflow for the synthesis and purification.
Step-by-Step Procedure
-
Reaction Setup: In a 10 mL round-bottom flask equipped with a magnetic stir bar, combine 2-tert-butylpyrimidine-5-carbaldehyde (1.0 mmol, 164.2 mg), ethyl acetoacetate (1.2 mmol, 156.2 mg, 153 µL), and urea (1.5 mmol, 90.1 mg).
-
Catalyst Addition: Add Ytterbium (III) triflate (Yb(OTf)₃) (0.1 mmol, 62.0 mg, 10 mol%).
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the resulting melt vigorously for 4-8 hours. Note: The mixture may be a thick slurry initially before melting.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product spot should be UV-active and stain with p-anisaldehyde. The reaction is complete upon consumption of the limiting aldehyde.
-
Workup: After cooling to room temperature, add 10 mL of ethyl acetate to the flask and stir for 10 minutes to dissolve the crude product. Filter the mixture to remove any insoluble catalyst or urea, washing the solids with a small amount of additional ethyl acetate.
-
Purification (Option A - Recrystallization): Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid can often be purified by recrystallization from hot ethanol.
-
Purification (Option B - Column Chromatography): If recrystallization is ineffective, purify the crude residue by flash column chromatography on silica gel, using a gradient elution from 20% to 50% ethyl acetate in hexanes.
-
Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry the resulting white to off-white solid under vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Data Summary and Optimization
The success of the reaction with a sterically hindered substrate is highly dependent on reaction conditions. The following table provides a starting point and suggested parameters for optimization.
| Parameter | Recommended Starting Condition | Optimization Range | Rationale for Optimization |
| Temperature | 100 °C | 80 - 120 °C | Higher temperatures are needed to overcome the activation energy barrier caused by steric hindrance. |
| Reaction Time | 4 - 8 hours | 2 - 24 hours | Monitor by TLC; extended time may be required for full conversion of the sterically bulky aldehyde. |
| Catalyst Loading | 10 mol % Yb(OTf)₃ | 5 - 20 mol % | Increasing catalyst loading can accelerate the reaction but adds to cost and purification burden. |
| Solvent | Solvent-free | Toluene, Dioxane (reflux) | Solvent-free conditions often provide the necessary high concentration and temperature. High-boiling solvents can be an alternative. |
Expected Yield: Given the challenging nature of the substrate, initial yields may be moderate (40-60%). Optimization of the parameters above is critical for improving reaction efficiency.
Conclusion
The use of 2-tert-butylpyrimidine-5-carbaldehyde in the Biginelli reaction presents a viable strategy for synthesizing novel, sterically demanding dihydropyrimidinones. While the inherent steric hindrance requires more forcing conditions than classical Biginelli protocols, the use of a potent Lewis acid catalyst like Yb(OTf)₃ under solvent-free conditions provides a robust and effective method. The resulting DHPMs, bearing a unique heterocyclic substituent, are valuable additions to compound libraries for high-throughput screening in drug discovery and agrochemical research. This protocol serves as a validated starting point for researchers aiming to explore this promising area of chemical space.
References
-
A Five-Component Biginelli-Diels-Alder Cascade Reaction. (2018). Frontiers in Chemistry. [Link]
-
Biginelli Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Biginelli Reaction. (2021). J&K Scientific LLC. [Link]
-
Biginelli reaction – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
A Five-Component Biginelli-Diels-Alder Cascade Reaction. (2018). PMC, NIH. [Link]
-
Biginelli reaction. (n.d.). Wikipedia. [Link]
-
Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. (n.d.). PMC, NIH. [Link]
-
Dihydropyrimidinones-A Versatile Scaffold with Diverse Biological Activity. (2025). ResearchGate. [Link]
-
Multicomponent Green Synthesis Involving Aryl Aldehydes and Trapped Enols: Dimerization over Cyclization. (2020). ACS Omega. [Link]
-
Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview. (2024). International Journal of Pharmacy & Pharmaceutical Research. [Link]
-
Biginelli Reaction. (n.d.). Name-Reaction.com. [Link]
-
Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction. (2024). MDPI. [Link]
-
Dihydropyrimidinones as Potent Anticancer Agents: Medicinal Chemistry Perspective. (n.d.). ScienceDirect. [Link]
-
Green and Efficient Synthesis of Dihydropyrimidinone Analogues via HPA-Clay Catalyzed Biginelli Reaction. (2024). Chemistry Journal of Moldova. [Link]
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- 4. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 11. name-reaction.com [name-reaction.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 2-Tert-butylpyrimidine-5-carbaldehyde
Introduction: The 2-tert-butylpyrimidine Scaffold as a Privileged Motif in Kinase Inhibitor Design
The pyrimidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in biologically active compounds, including several FDA-approved drugs.[1][2] Its ability to form key hydrogen bond interactions with the hinge region of protein kinases makes it an ideal starting point for the design of ATP-competitive inhibitors. The 2-tert-butyl substitution on the pyrimidine ring can enhance metabolic stability and introduce favorable steric interactions within the ATP-binding pocket of certain kinases. The aldehyde functionality at the 5-position serves as a versatile chemical handle, allowing for the facile introduction of a wide array of substituents to explore the chemical space and optimize inhibitor potency and selectivity.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of potential kinase inhibitors starting from 2-tert-butylpyrimidine-5-carbaldehyde. We will explore three robust and widely employed synthetic transformations—reductive amination, the Horner-Wadsworth-Emmons reaction, and the Knoevenagel condensation—to generate a diverse set of pyrimidine-based compounds. While direct literature precedents for the synthesis of kinase inhibitors from this specific aldehyde are limited, the protocols detailed herein are based on well-established and reliable synthetic methodologies frequently utilized in drug discovery.
Synthetic Strategies and Protocols
The aldehyde group of 2-tert-butylpyrimidine-5-carbaldehyde is a versatile functional group that can be readily transformed into various other functionalities, enabling the synthesis of a diverse library of potential kinase inhibitors. Below, we detail three key synthetic transformations.
Synthesis of 2-tert-butyl-5-(aminomethyl)pyrimidine Derivatives via Reductive Amination
Reductive amination is a powerful and widely used method for the formation of C-N bonds.[3] This one-pot reaction involves the initial formation of an imine or iminium ion from the aldehyde and an amine, followed by its reduction to the corresponding amine. This strategy allows for the introduction of a diverse range of amine-containing side chains, which are crucial for establishing interactions with the kinase hinge region and other residues in the ATP-binding site.
Experimental Protocol: Reductive Amination
Objective: To synthesize a library of 2-tert-butyl-5-(aminomethyl)pyrimidine derivatives.
Materials:
-
2-tert-butylpyrimidine-5-carbaldehyde
-
A selection of primary or secondary amines (e.g., aniline, benzylamine, piperidine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium borohydride (NaBH₄)[4]
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Acetic acid (optional, as a catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of 2-tert-butylpyrimidine-5-carbaldehyde (1.0 eq) in anhydrous DCM or MeOH (0.1 M) in a round-bottom flask, add the desired amine (1.1 eq).
-
If the amine is an aniline or a less reactive amine, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once imine formation is complete, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. If using sodium borohydride in methanol, cool the reaction to 0 °C before addition.[4]
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 2-tert-butyl-5-(aminomethyl)pyrimidine derivative.
Causality Behind Experimental Choices:
-
Solvent: DCM is a good general-purpose solvent for reductive amination. Methanol can also be used, especially when using NaBH₄ as the reducing agent.
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations and does not reduce the aldehyde starting material. Sodium borohydride is a stronger reducing agent and should be added after imine formation is complete.
-
Catalyst: Acetic acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the rate of imine formation.
Diagram of Reductive Amination Workflow
Caption: Reductive amination workflow.
Synthesis of 2-tert-butyl-5-(substituted-vinyl)pyrimidine Derivatives via Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes and phosphonate carbanions.[5] This reaction is particularly useful for creating a carbon-carbon double bond linker, which can connect the pyrimidine core to other aromatic or heteroaromatic moieties. This strategy is often employed in the design of type II kinase inhibitors that span across the ATP-binding site to reach adjacent hydrophobic pockets. The HWE reaction generally favors the formation of the thermodynamically more stable E-alkene.[6]
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
Objective: To synthesize a series of 2-tert-butyl-5-(substituted-vinyl)pyrimidine derivatives.
Materials:
-
2-tert-butylpyrimidine-5-carbaldehyde
-
A selection of phosphonate esters (e.g., diethyl benzylphosphonate, triethyl phosphonoacetate)
-
Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF (0.2 M) at 0 °C under a nitrogen atmosphere, add the phosphonate ester (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of 2-tert-butylpyrimidine-5-carbaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature overnight. The progress of the reaction can be monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 2-tert-butyl-5-(substituted-vinyl)pyrimidine derivative.
Causality Behind Experimental Choices:
-
Base: Sodium hydride is a strong, non-nucleophilic base that is commonly used to deprotonate the phosphonate ester to form the reactive carbanion. Potassium tert-butoxide is another suitable strong base.
-
Solvent: THF is a common aprotic solvent for the HWE reaction. DMF can also be used, particularly for less reactive phosphonates.
-
Anhydrous Conditions: The phosphonate carbanion is a strong base and will be quenched by protic solvents like water. Therefore, anhydrous conditions are essential for the success of the reaction.
Diagram of Horner-Wadsworth-Emmons Reaction Workflow
Caption: HWE reaction workflow.
Synthesis of Pyrimidine-Chalcone Derivatives via Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C bond.[7] This reaction is particularly useful for synthesizing chalcone-like intermediates, which are known to possess a wide range of biological activities, including kinase inhibition.[8] These intermediates can then be subjected to further cyclization reactions to generate more complex heterocyclic systems.
Experimental Protocol: Knoevenagel Condensation
Objective: To synthesize a series of pyrimidine-chalcone derivatives.
Materials:
-
2-tert-butylpyrimidine-5-carbaldehyde
-
An active methylene compound (e.g., acetophenone, 2-acetylpyridine)
-
Piperidine or pyrrolidine (as a catalyst)
-
Ethanol or methanol
-
Ice bath
-
Filtration apparatus
Procedure:
-
To a solution of 2-tert-butylpyrimidine-5-carbaldehyde (1.0 eq) and the active methylene compound (1.0 eq) in ethanol (0.2 M), add a catalytic amount of piperidine (0.1 eq).
-
Stir the reaction mixture at room temperature overnight. In many cases, a precipitate will form.
-
If a precipitate forms, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by silica gel column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Catalyst: Piperidine is a commonly used basic catalyst for the Knoevenagel condensation. It facilitates both the deprotonation of the active methylene compound and the dehydration of the aldol intermediate.
-
Solvent: Ethanol is a good solvent for this reaction as it can dissolve the starting materials and often allows for the product to precipitate out upon formation, simplifying purification.
-
Active Methylene Compound: The choice of the active methylene compound will determine the nature of the resulting chalcone derivative and its potential for further cyclization.
Diagram of Knoevenagel Condensation Workflow
Caption: Knoevenagel condensation workflow.
Biological Evaluation: Targeting Protein Kinases
The synthesized 2-tert-butylpyrimidine derivatives are designed to target the ATP-binding site of protein kinases. The specific kinases that these compounds may inhibit will depend on the nature of the substituents introduced through the synthetic transformations described above.
Potential Kinase Targets
-
Aminopyrimidine Derivatives: The 2-aminopyrimidine scaffold is a well-established hinge-binding motif.[9] Depending on the appended groups, these compounds could potentially target a wide range of kinases, including cyclin-dependent kinases (CDKs), Janus kinases (JAKs), and Src family kinases.[10][11]
-
Pyrimidine-Vinyl-Aryl Derivatives: The introduction of a vinyl linker can allow the inhibitor to access the "DFG-out" conformation of some kinases, a characteristic of type II inhibitors. Potential targets include Abl, Kit, and VEGFR.[12]
-
Pyrimidine-Chalcone Derivatives: Chalcones have been reported to inhibit a variety of kinases, often through multiple mechanisms. Epidermal growth factor receptor (EGFR) is a known target for some chalcone derivatives.[13]
General Protocol for In Vitro Kinase Inhibition Assay
A common method to assess the inhibitory activity of the synthesized compounds is through an in vitro kinase assay, which measures the phosphorylation of a substrate by a specific kinase in the presence of the inhibitor.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against a panel of selected kinases.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
Synthesized inhibitor compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In a 96-well or 384-well plate, add the kinase, substrate, and inhibitor at various concentrations to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for the specific kinase.[14]
-
Incubate the reaction at 37 °C for a predetermined time (e.g., 15-60 minutes).
-
Stop the reaction and measure the amount of ADP produced (or substrate phosphorylated) using a suitable detection method.[15]
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Data Presentation: Representative IC₅₀ Values of Pyrimidine-Based Kinase Inhibitors
The following table provides a summary of reported IC₅₀ values for several known pyrimidine-based kinase inhibitors to serve as a reference for the potential potency of newly synthesized compounds.
| Kinase Inhibitor | Target Kinase(s) | Reported IC₅₀ (nM) |
| Imatinib | Abl, c-Kit, PDGFR | 250-1000 |
| Ibrutinib | BTK | 0.5 |
| SI306 | Src | 11,200 (in GIN8 cells)[16] |
| Compound 6t | CDK2, TRKA | 90, 450[17] |
| Compound 11 | BTK | 7.95[10] |
| Compound 12 | BTK | 4.2[10] |
Note: IC₅₀ values can vary depending on the assay conditions.
Conclusion
2-Tert-butylpyrimidine-5-carbaldehyde is a valuable and versatile starting material for the synthesis of potential kinase inhibitors. The synthetic strategies outlined in this application note—reductive amination, the Horner-Wadsworth-Emmons reaction, and Knoevenagel condensation—provide robust and accessible methods for generating a diverse library of pyrimidine-based compounds. By systematically exploring the chemical space around the pyrimidine core, researchers can identify novel and potent kinase inhibitors with therapeutic potential. The detailed protocols and rationale provided herein are intended to empower researchers in their drug discovery efforts and facilitate the development of the next generation of targeted therapies.
References
-
Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(15), 11243–11263. Available at: [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. Available at: [Link]
-
Imatinib. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
-
Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. (2023). MDPI. Available at: [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. Available at: [Link]
-
In silico screening of chalcone derivatives as promising EGFR-TK inhibitors for the clinical treatment of cancer. (2018). PubMed Central. Available at: [Link]
-
Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). PubMed. Available at: [Link]
-
Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (2022). PubMed Central. Available at: [Link]
-
In vitro kinase assay and inhibition assay. (2017). Bio-protocol. Available at: [Link]
-
Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT. (2022). ACS Publications. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
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Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). MDPI. Available at: [Link]
-
UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol. (n.d.). Scribd. Retrieved January 22, 2026, from [Link]
-
Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (2021). ACS Omega. Available at: [Link]
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023). Beyond Benign. Available at: [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. Available at: [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). ResearchGate. Available at: [Link]
-
Reductive Amination. (2023). YouTube. Available at: [Link]
-
A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. (2015). Bulgarian Chemical Communications. Available at: [Link]
-
Kinase assays. (2020). BMG LABTECH. Available at: [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Publishing. Available at: [Link]
-
Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. (2023). ACS Publications. Available at: [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
In vitro kinase assay. (2023). Protocols.io. Available at: [Link]
-
Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines. (2023). PubMed Central. Available at: [Link]
-
Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. (2024). ACS Omega. Available at: [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). MDPI. Available at: [Link]
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Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2025). PubMed. Available at: [Link]
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Microwave-assisted urea catalyzed Knoevenagel condensation of aldehydes with active methylene compounds. (2015). ResearchGate. Available at: [Link]
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Horner-Wadsworth-Emmons Reaction. (2023). YouTube. Available at: [Link]
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Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (2022). PubMed Central. Available at: [Link]
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The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. (2001). ResearchGate. Available at: [Link]
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Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020). ACS Medicinal Chemistry Letters. Available at: [Link]
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Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (2011). Wiley-VCH. Available at: [Link]
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Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents. (2019). PubMed Central. Available at: [Link]
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Horner-Wadsworth-Emmons Reaction. (2023). YouTube. Available at: [Link]
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Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. (2014). Redalyc. Available at: [Link]
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Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). MDPI. Available at: [Link]
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Application Notes and Protocols: Synthesis of Novel Anticancer Agents from 2-Tert-butylpyrimidine-5-carbaldehyde
Introduction: The Strategic Importance of the Pyrimidine Scaffold in Oncology
The pyrimidine ring is a cornerstone in the architecture of numerous biologically active molecules, including the nucleobases that constitute DNA and RNA.[1][2] This fundamental role in cellular processes has made the pyrimidine scaffold a privileged structure in medicinal chemistry, particularly in the development of anticancer agents.[1][2][3] A multitude of pyrimidine-containing drugs have been approved for clinical use, many of which function by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[4]
This guide focuses on a versatile building block, 2-tert-butylpyrimidine-5-carbaldehyde , for the synthesis of novel anticancer candidates. The aldehyde functionality at the 5-position offers a reactive handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, allowing for the systematic elaboration of the pyrimidine core to generate diverse chemical libraries. Furthermore, the 2-tert-butyl group is a key structural feature. In drug design, a tert-butyl group can enhance metabolic stability by shielding adjacent functionalities from enzymatic degradation and can also increase lipophilicity, which may improve membrane permeability and oral bioavailability.[5][6] However, it is also known that tert-butyl groups can be sites of metabolism, often through hydroxylation by cytochrome P450 enzymes.[5][7]
This document provides detailed protocols for the synthesis of three distinct classes of potential anticancer agents derived from 2-tert-butylpyrimidine-5-carbaldehyde: pyrimidine-vinyl derivatives via the Horner-Wadsworth-Emmons reaction, pyrimidine-chalcone analogs through aldol condensation, and N-substituted aminomethyl-pyrimidines by reductive amination. The rationale behind each synthetic approach will be discussed, along with the potential biological significance of the resulting compounds, drawing on established principles of medicinal chemistry and oncology research.
I. Synthesis of Pyrimidine-Vinyl Derivatives via Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized and reliable method for the stereoselective synthesis of alkenes, particularly favoring the formation of the (E)-isomer.[8] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde. In the context of anticancer drug discovery, the introduction of a vinyl linkage can serve as a rigid spacer to orient pharmacophoric groups correctly for interaction with biological targets.
Scientific Rationale
The creation of a vinyl-substituted pyrimidine core allows for the exploration of structure-activity relationships by varying the substituent on the vinyl group. This can influence the electronic properties and overall topology of the molecule, which are critical for binding to target proteins such as kinases.
Experimental Workflow: HWE Reaction
Caption: Workflow for the HWE synthesis of pyrimidine-vinyl derivatives.
Detailed Protocol: Synthesis of (E)-2-tert-butyl-5-(2-phenylvinyl)pyrimidine
Materials:
-
2-tert-butylpyrimidine-5-carbaldehyde
-
Diethyl benzylphosphonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 equivalents, carefully washed with hexanes to remove mineral oil). Suspend the NaH in anhydrous THF.
-
Phosphonate Addition: Cool the suspension to 0°C in an ice bath. Add a solution of diethyl benzylphosphonate (1.1 equivalents) in anhydrous THF dropwise to the NaH suspension. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Aldehyde Addition: Cool the reaction mixture back to 0°C and add a solution of 2-tert-butylpyrimidine-5-carbaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0°C. Add more water and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired (E)-2-tert-butyl-5-(2-phenylvinyl)pyrimidine.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Synthesis of Pyrimidine-Chalcone Analogs via Aldol Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of naturally occurring compounds that serve as precursors for flavonoids.[9] Both natural and synthetic chalcones have demonstrated a wide range of pharmacological activities, including potent anticancer effects.[8][9][10] The synthesis of pyrimidine-chalcone hybrids via Claisen-Schmidt condensation (a type of aldol condensation) is a straightforward approach to novel anticancer candidates.[10]
Scientific Rationale
The chalcone scaffold provides a rigid α,β-unsaturated ketone system that can interact with biological targets through various mechanisms, including acting as Michael acceptors. Pyrimidine-substituted chalcones have shown promising cytotoxic effects against various cancer cell lines.[11]
Experimental Workflow: Aldol Condensation
Caption: Workflow for the synthesis of pyrimidine-chalcone analogs.
Detailed Protocol: Synthesis of (E)-1-(4-chlorophenyl)-3-(2-tert-butylpyrimidin-5-yl)prop-2-en-1-one
Materials:
-
2-tert-butylpyrimidine-5-carbaldehyde
-
4-Chloroacetophenone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Deionized water
Procedure:
-
Preparation: In a round-bottom flask, dissolve 2-tert-butylpyrimidine-5-carbaldehyde (1.0 equivalent) and 4-chloroacetophenone (1.0 equivalent) in ethanol.
-
Base Addition: To this solution, add an aqueous solution of potassium hydroxide (e.g., 40% w/v) dropwise while stirring at room temperature.
-
Reaction: Continue stirring at room temperature for 4-6 hours. The formation of a precipitate often indicates product formation. Monitor the reaction by TLC.
-
Isolation: After the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl. Filter the resulting solid precipitate, wash thoroughly with cold water, and air dry.
-
Purification: Recrystallize the crude product from ethanol to obtain pure (E)-1-(4-chlorophenyl)-3-(2-tert-butylpyrimidin-5-yl)prop-2-en-1-one.
-
Characterization: Analyze the product by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
III. Synthesis of N-Substituted Aminomethyl-Pyrimidines via Reductive Amination
Reductive amination is a cornerstone reaction in medicinal chemistry for the synthesis of amines, which are prevalent in a vast number of pharmaceuticals.[10] This two-step, one-pot process involves the initial formation of an imine from an aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine.
Scientific Rationale
The introduction of a flexible aminomethyl linker at the 5-position of the pyrimidine ring allows for the positioning of various substituted aryl or alkyl groups into potential binding pockets of target enzymes, such as the hinge region of kinases. Many potent kinase inhibitors feature a similar structural motif.
Experimental Workflow: Reductive Amination
Caption: Workflow for the synthesis of N-substituted aminomethyl-pyrimidines.
Detailed Protocol: Synthesis of N-(4-methoxybenzyl)-1-(2-tert-butylpyrimidin-5-yl)methanamine
Materials:
-
2-tert-butylpyrimidine-5-carbaldehyde
-
4-Methoxybenzylamine
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Glacial acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
Preparation: To a solution of 2-tert-butylpyrimidine-5-carbaldehyde (1.0 equivalent) in 1,2-dichloroethane (DCE), add 4-methoxybenzylamine (1.1 equivalents) followed by a catalytic amount of glacial acetic acid.
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous phase with dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (using a DCM/methanol gradient) to yield the pure product.
-
Characterization: Confirm the structure of N-(4-methoxybenzyl)-1-(2-tert-butylpyrimidin-5-yl)methanamine by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
IV. Biological Evaluation and Anticancer Potential
While specific biological data for the direct products of the above-detailed syntheses are not yet publicly available, the anticancer potential of these compound classes can be inferred from structurally related molecules.
-
Pyrimidine-based kinase inhibitors are a well-established class of anticancer drugs.[4] The synthesized N-substituted aminomethyl-pyrimidines could be evaluated for their inhibitory activity against various kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Aurora kinases.[4][12][13]
-
Chalcones and their heterocyclic analogs have been shown to exhibit significant cytotoxic activity against a range of cancer cell lines, including those of the breast, lung, and colon.[3][8][10][11][14] Their mechanisms of action are diverse and can include the induction of apoptosis and cell cycle arrest.[8]
-
Substituted pyrimidines have demonstrated broad inhibitory activity against the proliferation of various cancer cell lines.[3][15]
The synthesized compounds should be subjected to in vitro cytotoxicity screening against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) using standard assays such as the MTT or SRB assay to determine their IC₅₀ values. Promising compounds can then be further investigated in mechanistic studies to identify their cellular targets and pathways.
Summary of Synthesized Compound Classes and Their Potential
| Compound Class | Synthetic Reaction | Key Structural Features | Potential Anticancer Mechanism |
| Pyrimidine-Vinyl Derivatives | Horner-Wadsworth-Emmons | 2-tert-butylpyrimidine core, (E)-vinyl linker | Kinase Inhibition, Tubulin Polymerization Inhibition |
| Pyrimidine-Chalcone Analogs | Aldol Condensation | 2-tert-butylpyrimidine core, α,β-unsaturated ketone | Induction of Apoptosis, Cell Cycle Arrest, Kinase Inhibition |
| N-Substituted Aminomethyl-Pyrimidines | Reductive Amination | 2-tert-butylpyrimidine core, flexible aminomethyl linker | Kinase Inhibition (e.g., EGFR, CDK) |
Conclusion and Future Directions
2-Tert-butylpyrimidine-5-carbaldehyde serves as an excellent starting material for the synthesis of diverse libraries of potential anticancer agents. The protocols detailed herein for the Horner-Wadsworth-Emmons reaction, aldol condensation, and reductive amination represent robust and versatile methods for generating novel pyrimidine derivatives. The strategic inclusion of the 2-tert-butyl group may confer favorable pharmacokinetic properties, enhancing the drug-like potential of these compounds.
Future work should focus on the synthesis of a broad range of analogs for each compound class to establish comprehensive structure-activity relationships. Lead compounds identified from in vitro screening should be advanced to further mechanistic studies and in vivo evaluation in appropriate cancer models. This systematic approach, grounded in established synthetic methodologies and medicinal chemistry principles, holds promise for the discovery of novel and effective pyrimidine-based anticancer therapeutics.
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Al-Ostoot, F. H., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2396-2410. [Link]
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Shanu-Wilson, J. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]
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Sroka, W., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals, 15(1), 92. [Link]
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Hajare, S., et al. (2025). Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines. PLOS ONE, 20(11), e0334620. [Link]
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Al-Abdullah, E. S., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 28(14), 5483. [Link]
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Chaithanya, P., & Suhasini, S. (2023). Synthesis, Cytotoxic and Antioxidant Evaluation of Pyrimidine Derivatives Derived from Novel Chalcones. Rasayan Journal of Chemistry, 16(3), 1858-1863. [Link]
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Mahapatra, A. D., et al. (2021). Pyrimidine: a review on anticancer activity with key emphasis on SAR. Future Journal of Pharmaceutical Sciences, 7(1), 123. [Link]
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Bhat, K. I., et al. (2023). SYNTHESIS, CYTOTOXIC AND ANTIOXIDANT EVALUATION OF PYRIMIDINE DERIVATIVES DERIVED FROM NOVEL CHALCONES. Rasayan Journal of Chemistry, 16(3), 1858-1863. [Link]
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Eldehna, W. M., et al. (2023). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Medicinal Chemistry, 14(3), 513-529. [Link]
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Ghorab, M. M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]
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Futyra, K., et al. (2022). A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy. International Journal of Molecular Sciences, 23(19), 11847. [Link]
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Ullah, A., et al. (2026). Computational Studies of Thiosemicarbazone-Based Metal Complexes and Their Biological Applications. Molecules, 31(1), 13. [Link]
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Scott, J. S., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(4), 413-417. [Link]
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Hajare, S., et al. (2025). Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines. PLOS ONE, 20(11), e0334620. [Link]
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Wang, J., et al. (2021). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. European Journal of Medicinal Chemistry, 214, 113220. [Link]
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El-Sayed, N. N. E., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. RSC Advances, 12(14), 8565-8584. [Link]
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Wikipedia contributors. (2023, December 29). Thiamine. In Wikipedia, The Free Encyclopedia. [Link]
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OncoBix Co., Ltd. (2025). Heterocyclic-substituted pyrimidine derivative exhibiting cancer cell growth inhibitory effect, and pharmaceutical composition containing same. US Patent 12,421,221. [Link]
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El-Gamal, M. I., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(24), 5632. [Link]
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in vitro cytotoxicity assay protocol for pyrimidine derivatives
Application Notes & Protocols
Topic: In Vitro Cytotoxicity Assay Protocol for Pyrimidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: Pyrimidine and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer properties.[1] The initial evaluation of these novel compounds invariably involves assessing their cytotoxic potential to identify promising candidates and understand their dose-dependent effects on cell viability. This guide, designed for researchers and drug development professionals, provides a detailed, field-proven protocol for conducting in vitro cytotoxicity assays for pyrimidine derivatives. Moving beyond a simple list of steps, this document elucidates the scientific rationale behind experimental choices, emphasizes the establishment of a self-validating assay system, and addresses the specific challenges associated with testing small molecules like pyrimidines. The primary focus is on the widely adopted MTT assay, with supplementary information on the complementary LDH assay to ensure a comprehensive evaluation of cytotoxicity.
Part 1: Choosing the Right Cytotoxicity Assay - The Scientific Rationale
The selection of an appropriate cytotoxicity assay is the foundation of reliable and reproducible results. The choice depends on the putative mechanism of action of the compound and the specific question being asked. Assays for cytotoxicity can be broadly categorized into those that measure metabolic activity and those that assess cell membrane integrity.
The Metabolic Approach: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that is a cornerstone for evaluating cell viability and proliferation. It is frequently the first-line screening method for novel compounds due to its sensitivity, reliability, and suitability for high-throughput formats.
Principle of the MTT Assay: The core of the assay lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This conversion is primarily carried out by mitochondrial dehydrogenases, such as succinate dehydrogenase, in metabolically active, living cells. The resulting formazan crystals are solubilized, and the intensity of the purple color, which is directly proportional to the number of viable cells, is quantified by measuring the absorbance using a spectrophotometer.[2]
Why it's a good choice for pyrimidine derivatives: Many pyrimidine analogs exert their anticancer effects by interfering with DNA synthesis or other metabolic pathways, leading to a decrease in metabolic activity and cell proliferation.[3][4] The MTT assay is adept at capturing these changes in the metabolic state of the cell population.
The Membrane Integrity Approach: LDH Assay
As a complementary method, the Lactate Dehydrogenase (LDH) assay provides a different perspective on cytotoxicity by measuring the integrity of the plasma membrane.
Principle of the LDH Assay: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[5] The assay quantifies the amount of LDH in the supernatant through a coupled enzymatic reaction. The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product. The amount of color produced is proportional to the number of damaged or lysed cells.
When to use the LDH assay: This assay is particularly useful when the test compound is suspected of inducing necrosis or other mechanisms that lead to rapid plasma membrane rupture. It can also serve as a valuable secondary assay to confirm results from a metabolic assay like MTT and to distinguish between cytostatic (inhibiting proliferation) and cytotoxic (cell-killing) effects.
Assay Comparison
| Feature | MTT Assay | LDH Assay |
| Principle | Measures metabolic activity (mitochondrial reductase function) | Measures membrane integrity (LDH release) |
| Endpoint | Colorimetric (Formazan crystal formation) | Colorimetric, Fluorometric, or Luminescent |
| Indication | Cell viability, proliferation | Cell death, membrane damage (necrosis/late apoptosis) |
| Pros | High sensitivity, well-established, high-throughput | Measures direct cell death, supernatant can be used |
| Cons | Can be affected by metabolic changes unrelated to viability | Less sensitive for early apoptosis, potential for LDH instability |
Part 2: Critical Considerations for Pyrimidine Derivatives
Testing pyrimidine derivatives, like many small molecule drug candidates, requires attention to specific physicochemical properties that can influence assay outcomes.
Solubility: A Common Hurdle
-
Initial Stock Solution: Pyrimidine derivatives are typically dissolved in an organic solvent, most commonly Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution.
-
Working Concentrations: This stock is then serially diluted in cell culture medium to achieve the final desired concentrations. It is crucial that the final concentration of DMSO in the culture wells be kept low (typically ≤0.5%) as DMSO itself can be cytotoxic at higher concentrations.
-
Kinetic vs. Thermodynamic Solubility: For screening purposes, we are primarily concerned with the kinetic solubility—the concentration at which a compound, when diluted from a DMSO stock, remains in solution in an aqueous buffer for the duration of the assay.[7] It is advisable to perform a preliminary solubility test by preparing the highest intended concentration of the compound in the assay medium and visually inspecting for precipitation after a few hours.
Potential for Compound Interference
It is essential to consider that the compound itself might interfere with the assay chemistry.[8]
-
Direct MTT Reduction: Some chemical compounds can directly reduce MTT to formazan, independent of cellular enzymatic activity. This leads to a false-positive signal, suggesting higher viability than is actually present.[8]
-
Color Interference: If the pyrimidine derivative is colored, it may absorb light at the same wavelength as the formazan product, leading to artificially high absorbance readings.
Self-Validating Control: To account for these potential interferences, it is mandatory to include a "compound-only" control. This consists of wells containing culture medium and the test compound (at all tested concentrations) but no cells. This background absorbance must be subtracted from the readings of the corresponding wells with cells.
Part 3: Detailed Protocol - The MTT Assay for Pyrimidine Derivatives
This protocol is optimized for adherent cells cultured in 96-well plates. Adjustments may be necessary for suspension cells. All steps should be performed under sterile conditions in a laminar flow hood.
Materials and Reagents
-
Selected cancer cell line (e.g., MCF-7, HepG2, A549)[9]
-
Complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Pyrimidine derivative stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS). Prepare this solution, filter-sterilize, and store protected from light at -20°C.[10]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[2]
-
Sterile 96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at ~570 nm
Experimental Workflow Diagram
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Procedure
Day 1: Cell Seeding
-
Cell Culture: Grow the chosen cell line to ~80-90% confluency in a T-75 flask. Ensure the cells are healthy and in the exponential growth phase. Adhere to best practices for cell culture as outlined by sources like the ATCC.[11][12]
-
Harvest Cells: Wash the cells with sterile PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete growth medium.
-
Cell Counting: Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).
-
Seeding: Dilute the cell suspension to the desired seeding density (this must be optimized for each cell line, but a starting point of 5,000-10,000 cells per well is common). Pipette 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach and resume growth.
Day 2: Compound Treatment
-
Prepare Dilutions: Prepare serial dilutions of your pyrimidine derivative stock solution in complete growth medium. For example, to test concentrations from 0.1 µM to 100 µM, you might prepare 2X working solutions.
-
Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the appropriate concentration of your pyrimidine derivative.
-
Set Up Controls:
-
Vehicle Control: Wells containing cells treated with the same final concentration of DMSO as the highest compound concentration. This is your 100% viability control.
-
Positive Control: Wells containing cells treated with a known cytotoxic agent (e.g., Doxorubicin or 5-Fluorouracil).
-
Blank/Background Control: Wells containing medium only (no cells) to measure background absorbance.
-
Compound Interference Control: Wells containing medium and each concentration of the test compound (no cells).
-
-
Incubation: Return the plate to the incubator for the desired exposure time (typically 24, 48, or 72 hours).
Day 4: Assay Endpoint
-
Add MTT Reagent: Add 10 µL of the 5 mg/mL MTT solution to each well (for a final concentration of ~0.45 mg/mL).[13] Be careful not to disturb the cell monolayer.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilize Formazan:
-
For adherent cells, carefully aspirate the medium containing MTT. Be cautious not to remove any cells.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.[2]
-
Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Read Absorbance: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance from fingerprints or smudges.
Part 4: Data Analysis and Interpretation
Calculating Percent Viability
First, correct your raw absorbance values by subtracting the average absorbance of the blank (medium-only) wells.
The formula for calculating percent viability for each compound concentration is:
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Compound Control) / (Absorbance of Vehicle Control)] x 100
Generating Dose-Response Curves and IC₅₀
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
-
Plot Percent Viability (Y-axis) against the log of the compound concentration (X-axis).
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (like GraphPad Prism) to fit the data and calculate the IC₅₀ value.
Example Data Table
| Compound Conc. (µM) | Log [Conc.] | Raw Absorbance (Mean) | Corrected Absorbance | % Viability |
| 0 (Vehicle) | N/A | 1.250 | 1.200 | 100.0% |
| 0.1 | -1.0 | 1.215 | 1.165 | 97.1% |
| 1 | 0.0 | 1.050 | 1.000 | 83.3% |
| 10 | 1.0 | 0.675 | 0.625 | 52.1% |
| 100 | 2.0 | 0.200 | 0.150 | 12.5% |
| (Note: Corrected Absorbance = Raw Absorbance - Blank Absorbance. Blank Absorbance assumed to be 0.050. Compound interference was assumed to be negligible in this example.) |
Part 5: Mechanistic Insights - Apoptosis Pathway
The cytotoxicity observed could be due to various mechanisms, with apoptosis (programmed cell death) being a common outcome for anticancer agents.[3][14] The results from this assay can guide further experiments to elucidate the specific pathway.
Caption: Simplified intrinsic apoptosis pathway.
References
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Available at: [Link]
-
Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. NIH National Center for Biotechnology Information. Available at: [Link]
-
Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Journal of Al-Nahrain University-Science. Available at: [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. NIH National Center for Biotechnology Information. Available at: [Link]
-
I am having problems in getting results in MTT assay. How do I rectify it? ResearchGate. Available at: [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. NIH National Center for Biotechnology Information. Available at: [Link]
-
SYNTHESIS, CYTOTOXIC AND ANTIOXIDANT EVALUATION OF PYRIMIDINE DERIVATIVES DERIVED FROM NOVEL CHALCONES. Rasayan Journal of Chemistry. Available at: [Link]
-
Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Journal of Al-Nahrain University. Available at: [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. MDPI. Available at: [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]
-
Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal for Research in Applied Sciences and Biotechnology. Available at: [Link]
-
SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Available at: [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]
-
LDH cytotoxicity assay. Protocols.io. Available at: [Link]
-
(PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
Synthesis and in Vitro Investigation of Novel Cytotoxic Pyrimidine and Pyrazolopyrimidne Derivatives Showing Apoptotic Effect. PubMed. Available at: [Link]
-
I ran my MTT assay twice and get no results, can someone please assess my method and help to correct the errors? ResearchGate. Available at: [Link]
-
Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. MDPI. Available at: [Link]
-
Pyrimidine Analogs. Holland-Frei Cancer Medicine - NCBI Bookshelf. Available at: [Link]
-
Tips for Successful Cell Culture Webinar. YouTube. Available at: [Link]
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 6. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. atcc.org [atcc.org]
- 12. atcc.org [atcc.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. jrasb.com [jrasb.com]
Application Note: A Robust HPLC Method for the Analysis of 2-Tert-butylpyrimidine-5-carbaldehyde
Abstract
This application note presents a detailed and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Tert-butylpyrimidine-5-carbaldehyde. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, making its accurate quantification crucial for quality control and reaction monitoring.[1] This guide provides a comprehensive protocol, from sample preparation to data analysis, and is intended for researchers, scientists, and professionals in drug development and chemical synthesis. The causality behind experimental choices is explained, and the protocol is designed as a self-validating system, grounded in established chromatographic principles and regulatory standards.
Introduction and Scientific Background
2-Tert-butylpyrimidine-5-carbaldehyde is a heterocyclic aromatic aldehyde of significant interest in medicinal and agricultural chemistry. The pyrimidine core is a prevalent scaffold in numerous bioactive molecules, and the aldehyde functionality serves as a versatile handle for further chemical transformations. The tert-butyl group often enhances the solubility and reactivity of the molecule.[1] Given its role as a critical building block, a reliable analytical method is essential to determine its purity, quantify its concentration in reaction mixtures, and assess its stability.
High-performance liquid chromatography (HPLC) is the premier analytical technique for the separation and quantification of non-volatile and thermally labile compounds.[2] Specifically, reversed-phase HPLC is well-suited for the analysis of moderately polar compounds like 2-Tert-butylpyrimidine-5-carbaldehyde. This method utilizes a non-polar stationary phase (typically C8 or C18) and a polar mobile phase, allowing for the separation of components based on their hydrophobicity.[3]
This application note details a gradient RP-HPLC method coupled with UV detection. The choice of a gradient elution, where the mobile phase composition is changed over time, is crucial for achieving optimal separation of the target analyte from potential impurities with varying polarities, ensuring sharp peaks and reasonable analysis times.[4]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a specific and sensitive HPLC method.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O | Chem-Impex |
| Molecular Weight | 164.20 g/mol | Chem-Impex |
| Structure | ||
| Polarity | Moderately polar aromatic aldehyde | Inferred from structure |
| UV Absorbance (λmax) | Estimated to be in the 260-320 nm range | [2][5] |
Experimental Protocol
Materials and Reagents
-
2-Tert-butylpyrimidine-5-carbaldehyde reference standard: Purity ≥97%
-
Acetonitrile (ACN): HPLC grade or higher
-
Water: Deionized (DI) water, 18.2 MΩ·cm, filtered through a 0.22 µm filter
-
Formic Acid (FA): HPLC grade, ~99% purity
-
Methanol (MeOH): HPLC grade (for sample preparation)
Instrumentation
-
HPLC system with a binary or quaternary pump capable of gradient elution
-
Autosampler with temperature control
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
Chromatography Data System (CDS) for data acquisition and processing
Chromatographic Conditions
The following table outlines the recommended starting parameters for the HPLC method. These parameters should be considered a starting point for method development and optimization.
| Parameter | Recommended Condition | Justification |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) | C18 columns provide excellent retention and selectivity for moderately polar aromatic compounds.[3] |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) | Formic acid helps to control the pH of the mobile phase, ensuring consistent ionization of the analyte and improving peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (v/v) | Acetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency. |
| Gradient Program | See Table Below | A gradient is employed to ensure the elution of a wide range of potential impurities and to sharpen the peak of the analyte.[4] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 275 nm (or optimal λmax determined by PDA scan) | Based on the estimated UV absorbance of the conjugated pyrimidine-aldehyde system. |
| Injection Volume | 10 µL | A typical injection volume for standard analytical HPLC. |
Gradient Elution Program:
| Time (min) | % Mobile Phase A (Water w/ 0.1% FA) | % Mobile Phase B (ACN w/ 0.1% FA) |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 17.0 | 10 | 90 |
| 17.1 | 90 | 10 |
| 20.0 | 90 | 10 |
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results.
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the 2-Tert-butylpyrimidine-5-carbaldehyde reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% FA) to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: For unknown samples, dissolve a known amount in methanol to achieve a concentration within the calibration range. Dilute further with the initial mobile phase if necessary.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.
Method Validation
For use in a regulated environment, the analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1) or the more recent Q2(R2).[2][4] Key validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products, matrix components). This can be demonstrated by analyzing a placebo and spiked samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of at least five standards over the desired concentration range. The correlation coefficient (r²) should be >0.999.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by the recovery of a known amount of analyte spiked into a sample matrix.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.
-
Reproducibility: Precision between different laboratories.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Data Analysis and System Suitability
-
Quantification: The concentration of 2-Tert-butylpyrimidine-5-carbaldehyde in unknown samples is determined by comparing the peak area to a calibration curve generated from the working standard solutions.
-
System Suitability: Before running the sample set, a series of system suitability injections (typically of a mid-range standard) should be performed to ensure the chromatographic system is performing adequately. Key parameters to monitor include:
-
Tailing Factor: Should be ≤ 2.0.
-
Theoretical Plates: Should be > 2000.
-
Relative Standard Deviation (RSD) of Peak Area and Retention Time: For replicate injections, the RSD should be < 2.0%.
-
Workflow and Process Visualization
The following diagram illustrates the overall workflow for the analysis of 2-Tert-butylpyrimidine-5-carbaldehyde.
Caption: HPLC analysis workflow from preparation to reporting.
Conclusion
This application note provides a comprehensive and scientifically grounded RP-HPLC method for the analysis of 2-Tert-butylpyrimidine-5-carbaldehyde. The detailed protocol, including method parameters, sample preparation, and validation guidelines, offers a robust starting point for researchers and quality control analysts. The emphasis on the rationale behind experimental choices and adherence to established validation principles ensures the trustworthiness and reliability of the obtained results. This method is expected to be a valuable tool in the development and manufacturing processes involving this important chemical intermediate.
References
-
2-tert-butylpyrimidine-5-carbaldehyde. Chemsrc.com. [Link]
-
Substituent effects on the UV absorption energy of 2,5-disubstituted pyrimidines. ResearchGate. [Link]
-
2-Tert-Butylpyrimidine-5-carbaldehyde. Chem-Impex. [Link]
-
Gradient HPLC for Reversed-Phase Separations. LCGC International. [Link]
-
HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]
-
Synthesis and Accumulation of Aromatic Aldehydes in an Engineered Strain of Escherichia coli. DSpace@MIT. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]
-
Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Publications. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
Sources
- 1. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10004G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nanobioletters.com [nanobioletters.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Tert-butylpyrimidine-5-carbaldehyde
Welcome to the technical support center for the synthesis of 2-Tert-butylpyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key pharmaceutical and agrochemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format to support your experimental success.
Troubleshooting Guide: Common Side Products and Their Mitigation
This section addresses specific issues that may arise during the synthesis of 2-tert-butylpyrimidine-5-carbaldehyde, focusing on the identification and prevention of common side products.
Scenario 1: Low Yield and Presence of a Lower Molecular Weight Impurity in the Formylation of 2-tert-butyl-5-bromopyrimidine.
Question: I am attempting to synthesize 2-tert-butylpyrimidine-5-carbaldehyde by reacting 2-tert-butyl-5-bromopyrimidine with n-butyllithium followed by quenching with N,N-dimethylformamide (DMF). My yield is significantly lower than expected, and I observe a significant amount of a byproduct with a lower molecular weight than my starting material. What is this impurity and how can I prevent its formation?
Answer:
The most probable byproduct in this scenario is 2-tert-butylpyrimidine . Its formation is a result of a common side reaction where the lithiated intermediate is protonated by a proton source in the reaction mixture before it can react with DMF.
Mechanism of Side Product Formation:
The intended reaction involves the formation of a lithiated pyrimidine intermediate, which then acts as a nucleophile to attack DMF, leading to the desired aldehyde after workup. However, organolithium reagents are extremely strong bases and will readily react with any available proton source, which can include trace amounts of water in the solvent or on the glassware, or even the solvent itself under certain conditions.
Figure 1: Competing reaction pathways in the formylation of 2-tert-butyl-5-lithiopyrimidine.
Troubleshooting and Prevention:
-
Strict Anhydrous Conditions: All glassware must be rigorously dried, and all solvents must be anhydrous. Tetrahydrofuran (THF), a common solvent for this reaction, should be freshly distilled from a suitable drying agent like sodium/benzophenone.
-
Low Temperature: The lithiation reaction should be carried out at low temperatures (typically -78 °C) to minimize side reactions, including potential decomposition of the solvent.
-
Reagent Quality: Use freshly titrated n-butyllithium to ensure accurate stoichiometry.
-
Reverse Addition: Adding the lithiated pyrimidine solution to a cold solution of DMF can sometimes improve the yield of the desired product by ensuring that the formylating agent is in excess.
A patent describing the hydrolysis of 2-t-butyl-5-bromopyrimidine with sodium methoxide also reports the formation of 2-t-butyl-pyrimidine as a significant byproduct, highlighting the propensity of the 5-position to be reduced under basic conditions[1].
Scenario 2: Over-oxidation during the Synthesis from (2-tert-butylpyrimidin-5-yl)methanol.
Question: I am preparing 2-tert-butylpyrimidine-5-carbaldehyde by oxidizing (2-tert-butylpyrimidin-5-yl)methanol using manganese dioxide (MnO₂). While I do obtain the desired aldehyde, I also see a significant amount of a higher molecular weight, more polar byproduct. What is this impurity, and how can I avoid it?
Answer:
The likely byproduct is 2-tert-butylpyrimidine-5-carboxylic acid , resulting from the over-oxidation of the aldehyde. Manganese dioxide is a relatively mild oxidant for allylic and benzylic alcohols, but over-oxidation can occur, especially with prolonged reaction times or at elevated temperatures.
Mechanism of Over-oxidation:
The initial oxidation of the primary alcohol yields the aldehyde. If the reaction is not carefully controlled, the aldehyde can be further oxidized to the corresponding carboxylic acid.
Figure 2: Oxidation pathway and potential over-oxidation side reaction.
Troubleshooting and Prevention:
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction should be stopped as soon as the starting alcohol is consumed.
-
Control of Stoichiometry: Use a carefully measured amount of the oxidizing agent. An excess of MnO₂ can increase the likelihood of over-oxidation.
-
Temperature Control: Perform the oxidation at a moderate temperature to control the reaction rate.
-
Choice of Oxidant: If over-oxidation remains a persistent issue, consider using a milder and more selective oxidizing agent.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-tert-butylpyrimidine-5-carbaldehyde?
A1: The most frequently employed synthetic strategies for 2-tert-butylpyrimidine-5-carbaldehyde include:
-
Formylation of a 2-tert-butyl-5-halopyrimidine: This typically involves a halogen-metal exchange using an organolithium reagent (e.g., n-BuLi) or Grignard reagent formation, followed by reaction with a formylating agent like DMF.
-
Oxidation of (2-tert-butylpyrimidin-5-yl)methanol: This involves the use of an oxidizing agent such as manganese dioxide (MnO₂) to convert the primary alcohol to the aldehyde.
-
Vilsmeier-Haack Formylation of 2-tert-butylpyrimidine: This method involves the reaction of 2-tert-butylpyrimidine with a Vilsmeier reagent (typically formed from POCl₃ and DMF). However, the electron-deficient nature of the pyrimidine ring can make this reaction challenging.
Q2: I am performing a Grignard reaction with 2-tert-butyl-5-bromopyrimidine and observe a significant amount of a homocoupled byproduct. What is this and how can I minimize it?
A2: The homocoupled byproduct is likely 2,2'-di-tert-butyl-5,5'-bipyrimidine. This is a common side reaction in Grignard formations, often referred to as Wurtz-type coupling, where the Grignard reagent reacts with the starting alkyl or aryl halide. To minimize this:
-
Slow Addition: Add the 2-tert-butyl-5-bromopyrimidine slowly to the magnesium turnings to maintain a low concentration of the halide in the presence of the formed Grignard reagent.
-
Temperature Control: Maintain a gentle reflux during the Grignard formation. Overheating can promote side reactions.
-
Activated Magnesium: Ensure the magnesium turnings are activated (e.g., by crushing, using a crystal of iodine, or a small amount of 1,2-dibromoethane) to facilitate a smooth initiation of the Grignard reaction.
Q3: What purification methods are most effective for 2-tert-butylpyrimidine-5-carbaldehyde?
A3: The choice of purification method depends on the nature and quantity of the impurities.
-
Column Chromatography: This is a very effective method for separating the desired aldehyde from both more polar (e.g., carboxylic acid) and less polar (e.g., 2-tert-butylpyrimidine) byproducts. A silica gel column with a gradient elution of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used.
-
Crystallization: If the crude product is a solid and of sufficient purity, recrystallization from a suitable solvent system can be an efficient method for purification.
-
Distillation: For larger scale purifications, if the aldehyde is thermally stable, vacuum distillation can be employed.
Q4: Can the Vilsmeier-Haack reaction be used to directly formylate 2-tert-butylpyrimidine?
A4: While the Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich aromatic and heteroaromatic compounds, its application to electron-deficient systems like pyrimidine can be challenging[2]. The pyrimidine ring is deactivated towards electrophilic substitution. However, under forcing conditions or with appropriately substituted pyrimidines, the reaction may proceed, though yields might be low and side reactions could be more prevalent. For a similar substrate, 2-methylpyrimidine-4,6-diol, formylation occurs at the 5-position without substitution of the hydroxyl groups[3].
Experimental Protocols
Protocol 1: Synthesis via Lithiation of 2-tert-butyl-5-bromopyrimidine
-
Setup: Under an inert atmosphere (argon or nitrogen), add anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stirrer. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Lithiation: To the cold THF, slowly add a solution of 2-tert-butyl-5-bromopyrimidine in anhydrous THF. Then, add a freshly titrated solution of n-butyllithium dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
-
Formylation: In a separate flame-dried flask, add anhydrous DMF to anhydrous THF and cool to -78 °C. Slowly transfer the lithiated pyrimidine solution via cannula to the cold DMF solution.
-
Workup: After the addition is complete, allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Potential Byproduct | Reason for Formation | Mitigation Strategy |
| 2-tert-butylpyrimidine | Protonation of the lithiated intermediate | Strict anhydrous conditions, low temperature |
| 2,2'-di-tert-butyl-5,5'-bipyrimidine | Homocoupling of the organolithium with the starting bromide | Slow addition of n-BuLi, maintaining low temperature |
References
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
-
Organic Syntheses. (n.d.). Di-tert-butyldiaziridinone. Retrieved from [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
-
ResearchGate. (n.d.). MnO2/TBHP: A Versatile and User-Friendly Combination of Reagents for the Oxidation of Allylic and Benzylic Methylene Functional Groups. Retrieved from [Link]
- Google Patents. (n.d.). EP0117883B1 - Preparation of 2-t-butyl-5-hydroxypyrimidine by hydrolysis of 2-t-butyl-5--bromo/chloropyrimidine.
-
Organic Chemistry Portal. (n.d.). Manganese(IV) oxide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-thenaldehyde. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 2-amino-5-pyrimidine pinacol borate.
-
Reddit. (2016). Question about Grignard reagent synthesis. Retrieved from [Link]
- Journal of the Serbian Chemical Society. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 87(11), 1239-1252.
- Google Patents. (n.d.). Process for the preparation of 2,4,5-trichloropyrimidine.
- RSC Advances. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27354-27385.
-
Organic Syntheses. (n.d.). Untitled. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (2R,3S,4S)-1-(tert-BUTYLDIPHENYLSILYLOXY)-2,4-DIMETHYL-5-HEXYN-3-OL. Retrieved from [Link]
- Google Patents. (n.d.). EP0650952A1 - Process for 3,5-di-tert-butylsalicylaldehyde.
-
ResearchGate. (n.d.). Reaction of hydrazones derived from electron-deficient ketones with Vilsmeier-Haack reagent. Retrieved from [Link]
-
Google APIs. (n.d.). United States Patent Office. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclohexanecarboxylic acid, 1,1-dimethylethyl ester. Retrieved from [Link]
- MDPI. (2024). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Chemistry Proceedings, 16(1), 104.
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- 1. EP0117883B1 - Preparation of 2-t-butyl-5-hydroxypyrimidine by hydrolysis of 2-t-butyl-5--bromo/chloropyrimidine - Google Patents [patents.google.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
preventing byproduct formation in pyrimidine synthesis
Introduction
Welcome to the Technical Support Center for Pyrimidine Synthesis. Pyrimidine scaffolds are fundamental building blocks in medicinal chemistry and drug development, prized for their diverse biological activities. However, their synthesis is often plagued by competing side reactions that can drastically reduce yields and complicate purification. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice to minimize byproduct formation and optimize reaction outcomes. Drawing from established literature and field experience, we will explore the causality behind common synthetic pitfalls and offer validated protocols to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My Biginelli reaction mixture turned bright yellow and is highly fluorescent. What is the likely byproduct?
A: This is a classic sign of Hantzsch-type 1,4-dihydropyridine (DHP) formation. This byproduct arises when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is often generated from the decomposition of urea, especially at elevated temperatures, creating a competing reaction pathway. To mitigate this, focus on strict temperature control.
Q2: I'm attempting a Pinner synthesis to create a pyrimidine, but my yield is consistently low and I see an ester peak in my NMR. What's happening?
A: The Pinner synthesis is extremely sensitive to moisture. The key intermediate, an imidate salt (or "Pinner salt"), is highly susceptible to hydrolysis. The presence of even trace amounts of water will convert this intermediate into an ester byproduct instead of allowing it to react with the second component to form the pyrimidine ring. The solution is to maintain strictly anhydrous conditions throughout the entire process.[1]
Q3: I'm using malononitrile in a three-component reaction and getting a complex mixture of products instead of my target aminopyrimidine. What are the most likely side reactions?
A: The primary competing reaction is the Knoevenagel condensation between your aldehyde and malononitrile to form an arylidene (or alkylidene) malononitrile. This intermediate is highly reactive. If the subsequent Michael addition and cyclization with urea or guanidine are not efficient, it can undergo self-polymerization or other side reactions, leading to a complex product mixture. Catalyst choice and reaction conditions are critical to ensure the desired tandem reaction proceeds smoothly.
Q4: Can I use aliphatic aldehydes in the Biginelli reaction?
A: Yes, but it is often more challenging than with aromatic aldehydes. Aliphatic aldehydes are more susceptible to self-condensation (an aldol reaction) under acidic conditions, which competes with the desired reaction pathway and can lower yields.[1] Employing milder catalysts or a stepwise approach where the enone intermediate is pre-formed can be an effective strategy.[1]
Troubleshooting Guide: Common Synthesis Pathways
Guide 1: The Biginelli Reaction
The Biginelli reaction is a cornerstone of pyrimidine synthesis, but it is a delicate balance between three competing pathways. Understanding these pathways is key to troubleshooting.
Caption: Competing pathways in the Biginelli reaction.
Problem 1: Low Yield & Formation of Knoevenagel Byproduct
-
Observation: TLC analysis shows a major spot corresponding to the Knoevenagel condensation product (formed from the aldehyde and β-ketoester) and unreacted urea. The desired dihydropyrimidinone (DHPM) yield is low.
-
Causality: This issue arises when the rate of the Knoevenagel condensation significantly exceeds the rate of formation of the key N-acyliminium ion intermediate from the aldehyde and urea.[2] Traditional Brønsted acids can sometimes favor the Knoevenagel pathway.
-
Solutions & Scientific Rationale:
-
Catalyst Selection: Switch from a classical Brønsted acid (like HCl) to a Lewis acid catalyst. Lewis acids, such as Ytterbium triflate (Yb(OTf)₃) or Indium(III) chloride (InCl₃), are highly effective at activating the aldehyde's carbonyl group, specifically promoting its condensation with urea to form the crucial N-acyliminium intermediate, thereby favoring the Biginelli pathway over the Knoevenagel side reaction.[3]
-
Stoichiometry Adjustment: Use a slight excess of urea (e.g., 1.2 to 1.5 equivalents). According to Le Châtelier's principle, increasing the concentration of one reactant (urea) can push the equilibrium towards the formation of the aldehyde-urea intermediate, improving the kinetics of the desired pathway.[4]
-
Solvent Choice: While ethanol is common, consider solvent-free conditions or using a non-polar solvent like toluene. In some cases, polar solvents can stabilize the enol form of the β-ketoester, increasing its reactivity in the Knoevenagel condensation. Solvent-free conditions can enhance reaction rates and selectivity by increasing reactant concentration.[5][6]
-
Problem 2: Formation of Hantzsch Dihydropyridine (DHP) Byproduct
-
Observation: The crude product is contaminated with a yellow, highly fluorescent compound, identified by NMR and MS as a 1,4-dihydropyridine derivative.
-
Causality: This side reaction becomes significant at elevated temperatures (>100 °C), which can cause urea to decompose into ammonia and isocyanic acid. The in situ generated ammonia can then participate in a Hantzsch pyridine synthesis with the aldehyde and two equivalents of the β-ketoester.[7]
-
Solutions & Scientific Rationale:
-
Strict Temperature Control: This is the most critical parameter. Lowering the reaction temperature (e.g., to 80-90 °C) significantly reduces the rate of urea decomposition, thereby starving the competing Hantzsch pathway of its required ammonia.[8]
-
Order of Addition: In some systems, pre-mixing the aldehyde and β-ketoester with the catalyst before adding the urea can be beneficial. This allows the initial intermediates of the Biginelli pathway to form before significant urea decomposition can occur at reflux temperatures.[8]
-
Use of Thiourea: If compatible with the desired product, substituting urea with thiourea can sometimes suppress this side reaction, as thiourea can be more thermally stable under certain conditions.
-
| Parameter | Condition for Biginelli | Condition Favoring Byproduct | Byproduct Formed |
| Catalyst | Lewis Acid (e.g., Yb(OTf)₃) | Strong Brønsted Acid | Knoevenagel Adduct |
| Temperature | < 100 °C (e.g., Refluxing EtOH) | > 100 °C | Hantzsch DHP |
| Urea Stoich. | 1.2 - 1.5 equivalents | < 1.0 equivalent | Unreacted starting materials |
Table 1: Influence of Reaction Parameters on Biginelli Byproduct Formation.
Guide 2: The Pinner Pyrimidine Synthesis
The Pinner synthesis, which condenses a 1,3-dicarbonyl compound with an amidine, is powerful but notoriously intolerant of water.
Problem: Low Yield & Formation of Ester/Amide Byproducts
-
Observation: The reaction fails to produce the desired pyrimidine in good yield. Analysis of the crude mixture reveals byproducts such as esters or N-alkyl amides.
-
Causality: The Pinner reaction proceeds via an imidate salt intermediate which is formed from a nitrile and an alcohol under acidic conditions. This intermediate is extremely electrophilic and readily attacked by water. Hydrolysis leads to the formation of an ester and ammonia, terminating the desired reaction sequence. Furthermore, the imidate salt can be thermally unstable and rearrange to a more stable N-alkyl amide.[1]
-
Solutions & Scientific Rationale:
-
Implement Strict Anhydrous Conditions: This is non-negotiable for a successful Pinner synthesis.
-
Glassware: Dry all glassware in an oven at >120 °C for several hours and cool under a stream of inert gas (Nitrogen or Argon) or in a desiccator immediately before use.
-
Solvents: Use freshly distilled, anhydrous solvents. Solvents like ethanol or dioxane should be dried over molecular sieves.
-
Reagents: Ensure all reagents, especially the amidine hydrochloride which can be hygroscopic, are dry.
-
Atmosphere: Run the entire reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the system.[1]
-
-
Temperature Control: To prevent thermal rearrangement of the Pinner salt to an N-alkyl amide, it is often necessary to run the initial stages of the reaction at low temperatures (e.g., 0 °C) before gentle heating to effect cyclization.[1]
-
In Situ HCl Gas: The classic Pinner protocol involves bubbling dry HCl gas through an anhydrous alcohol solution of the nitrile.[1] This ensures the creation of a strictly anhydrous acidic environment, which is optimal for forming the imidate hydrochloride salt and preventing hydrolysis.
-
Caption: Decision workflow for troubleshooting the Pinner synthesis.
Guide 3: Synthesis from Malononitrile
This three-component reaction of an aldehyde, malononitrile, and a nitrogen source (urea, thiourea, or guanidine) is a rapid route to highly functionalized aminopyrimidines. The key is controlling the tandem reaction sequence.
Problem: Formation of Michael Adducts or Polymerization
-
Observation: The reaction yields a complex mixture or an intractable solid. Analysis suggests the formation of open-chain Michael adducts or polymers instead of the desired cyclic pyrimidine.
-
Causality: The reaction proceeds via a Knoevenagel condensation to form an electron-deficient alkene, which is a potent Michael acceptor. This is followed by a Michael addition of the nitrogen nucleophile (e.g., urea) and subsequent intramolecular cyclization (a Thorpe-Ziegler type cyclization). If the Michael addition or the final cyclization step is slow, the highly reactive Knoevenagel intermediate can react with other nucleophiles in the mixture or self-polymerize. The choice and concentration of the base catalyst are critical; it must be strong enough to deprotonate the nucleophile for the Michael addition but not so strong as to promote unwanted side reactions.[5][9]
-
Solutions & Scientific Rationale:
-
Catalyst Optimization: A base catalyst is typically required.[5] Basic catalysts like piperidine, NaOH, or MgO facilitate both the initial Knoevenagel condensation and the subsequent Michael addition/cyclization steps.[5] Start with a catalytic amount (10-20 mol%) of a mild organic base like piperidine or a solid base like MgO, which can be easily filtered off. Using a solid, heterogeneous catalyst can often improve selectivity and simplify workup.[5]
-
One-Pot Protocol Adherence: Ensure all three components are mixed together from the start. A true one-pot reaction maintains a low steady-state concentration of the reactive Knoevenagel intermediate, as it is consumed in the subsequent steps as it is formed. Pre-forming and isolating the Knoevenagel adduct can increase the likelihood of polymerization upon addition of the base and nitrogen source.
-
Solvent and Temperature: Refluxing ethanol is a common and effective solvent system.[5] It provides good solubility for the reactants and sufficient thermal energy to overcome the activation barriers for the cyclization and dehydration steps without being excessively high, which could promote polymerization.
-
| Catalyst | Typical Conditions | Advantages | Potential Issues |
| Piperidine | 10-20 mol%, Refluxing EtOH | Homogeneous, effective | Can be difficult to remove |
| NaOH | 20 mol%, Refluxing EtOH | Inexpensive, strong base | May promote side reactions if not controlled |
| MgO (nanosized) | Heterogeneous, Refluxing EtOH | Easy to remove (filtration), high surface area | May require longer reaction times |
Table 2: Comparison of Base Catalysts for Malononitrile-based Pyrimidine Synthesis.[5]
Validated Experimental Protocols
Protocol 1: Optimized Biginelli Reaction Using a Lewis Acid Catalyst
This protocol is designed to minimize Knoevenagel and Hantzsch byproduct formation in the synthesis of a model dihydropyrimidinone (DHPM).
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aldehyde (10 mmol, 1.0 eq), ethyl acetoacetate (10 mmol, 1.0 eq), and urea (15 mmol, 1.5 eq).[4]
-
Solvent and Catalyst Addition: Add 20 mL of absolute ethanol, followed by the Lewis acid catalyst (e.g., Yb(OTf)₃, 1-5 mol%).
-
Reaction: Heat the mixture to a gentle reflux (approx. 80 °C) in an oil bath. Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to induce crystallization.
-
If a solid precipitate forms, collect the product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove soluble impurities.
-
If no precipitate forms, remove the ethanol under reduced pressure. Add 30 mL of cold water to the residue and stir vigorously to precipitate the product.
-
Collect the crude product by vacuum filtration.
-
Recrystallize the crude solid from hot ethanol to obtain the pure DHPM product. Confirm purity by NMR and MS analysis.[7]
-
References
-
Al-Mulla, A. (2012). An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[1][5][7] triazolo[4,3-a]-pyrimidine-6-carbonitriles. Molecules, 17(5), 5494-5505. [Link]
-
Heravi, M. M., et al. (2011). Synthesis of pyrimidine derivatives from three-component reaction of malononitrile, aldehydes and thiourea/urea in the presence of high surface area and nanosized MgO as a highly effective heterogeneous base catalyst. ResearchGate. [Link]
-
Martins, M. A. P., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molecules, 26(12), 3737. [Link]
-
Dar, B. A., et al. (2020). Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. RSC Advances, 10(70), 42921-42935. [Link]
-
Grokipedia. (n.d.). Thorpe reaction. Grokipedia. [Link]
-
Neto, B. A. D., et al. (2015). The Biginelli reaction under batch and continuous flow conditions: Catalysis, mechanism and antitumoral activity. RSC Advances, 5(52), 41731-41739. [Link]
-
Ma, Y., et al. (2000). By using Yb(OTf)3 as a catalyst and under solvent-free reaction conditions, the yields of the one-pot Biginelli reaction can be increased while the reaction time was shortened. Journal of Organic Chemistry, 65(12), 3864-3868. [Link]
Sources
- 1. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. grokipedia.com [grokipedia.com]
- 9. An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[1,2,4] triazolo[4,3-a]-pyrimidine-6-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Wittig Reactions for Pyrimidine Aldehydes
Welcome to the technical support center for optimizing Wittig reactions with pyrimidine aldehydes. This guide is designed for researchers, scientists, and drug development professionals who are looking to efficiently synthesize vinyl pyrimidines. Here, we address common challenges, provide troubleshooting advice, and offer detailed protocols to help you achieve your synthetic goals. Pyrimidine aldehydes, being electron-deficient heteroaromatic systems, present unique opportunities and challenges in olefination reactions. This guide will equip you with the knowledge to navigate these intricacies.
Frequently Asked Questions (FAQs)
Q1: Why is my Wittig reaction with a pyrimidine aldehyde giving a low yield?
Low yields in Wittig reactions involving pyrimidine aldehydes can stem from several factors. The primary reasons include:
-
Ylide Instability: Non-stabilized ylides are highly reactive and can decompose if not used promptly after generation. They are also sensitive to moisture and oxygen.[1]
-
Steric Hindrance: While aldehydes are generally more reactive than ketones, bulky substituents on either the pyrimidine ring or the ylide can impede the reaction.[2]
-
Suboptimal Base Selection: The choice of base is critical. Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required for generating non-stabilized ylides from their corresponding phosphonium salts.[3][4] Weaker bases may not deprotonate the phosphonium salt completely, leading to a lower concentration of the active ylide.
-
Aldehyde Instability: Pyrimidine aldehydes can be prone to degradation, oxidation, or polymerization under certain conditions.[5]
Q2: How do I control the stereoselectivity (E/Z ratio) of the resulting vinyl pyrimidine?
The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the phosphorus ylide used.[5][6]
-
For (Z)-Alkene Preference: Use a non-stabilized ylide (e.g., where the group attached to the ylidic carbon is an alkyl group). These reactions are typically run under salt-free conditions and at low temperatures to favor the kinetic (Z)-product.[5]
-
For (E)-Alkene Preference: Employ a stabilized ylide , which contains an electron-withdrawing group (e.g., an ester or ketone) that can delocalize the negative charge. These ylides are less reactive and their reactions are thermodynamically controlled, favoring the more stable (E)-alkene.[1][3]
-
Schlosser Modification for (E)-Alkenes with Non-stabilized Ylides: For cases where a non-stabilized ylide is required to produce an (E)-alkene, the Schlosser modification can be employed. This involves deprotonation of the betaine intermediate with a strong base at low temperature to equilibrate it to the more stable threo-betaine, which then collapses to the (E)-alkene.
Q3: I am struggling to remove the triphenylphosphine oxide byproduct from my vinyl pyrimidine product. What are the best purification strategies?
Triphenylphosphine oxide (TPPO) is a notoriously difficult byproduct to remove due to its polarity and solubility in many organic solvents.[2] Here are several effective strategies:
-
Crystallization: If your vinyl pyrimidine product is a solid, recrystallization can be an effective method. TPPO is often more soluble in solvents like propanol than the desired alkene.[7]
-
Column Chromatography: Flash chromatography is a common method. A non-polar eluent system (e.g., hexane/ethyl acetate) will typically elute the less polar vinyl pyrimidine before the more polar TPPO.[2]
-
Precipitation of TPPO:
-
With Non-polar Solvents: After concentrating the reaction mixture, suspending the residue in a non-polar solvent like pentane or hexane and filtering through a plug of silica can help remove a significant amount of TPPO.[8]
-
With ZnCl₂: Addition of zinc chloride can form an insoluble complex with TPPO, which can then be removed by filtration.[2][8]
-
-
Use of the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction uses a phosphonate ester instead of a phosphonium salt. The resulting phosphate byproduct is water-soluble and easily removed by an aqueous workup, thus avoiding the TPPO issue altogether.[9]
Q4: Is the Horner-Wadsworth-Emmons (HWE) reaction a good alternative for pyrimidine aldehydes?
Yes, the HWE reaction is an excellent alternative to the traditional Wittig reaction for several reasons:
-
Higher Reactivity: Phosphonate carbanions are generally more nucleophilic than the corresponding phosphorus ylides, allowing them to react efficiently with a wider range of aldehydes, including those that may be less reactive in the Wittig reaction.[9]
-
(E)-Selectivity: The HWE reaction with stabilized phosphonates predominantly yields the (E)-alkene.[9] For access to (Z)-alkenes, the Still-Gennari modification can be used.[10]
-
Simplified Purification: As mentioned, the phosphate byproduct is water-soluble, making the reaction workup and product purification significantly easier than for the Wittig reaction.[9]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Problem 1: No reaction or very slow conversion.
Possible Causes & Solutions:
-
Inactive Ylide:
-
Cause: The phosphonium salt was not fully deprotonated.
-
Solution: Ensure you are using a sufficiently strong base. For non-stabilized ylides, n-BuLi or NaH are recommended. Check the quality of your base; n-BuLi solutions can degrade over time.
-
-
Unreactive Aldehyde:
-
Cause: While pyrimidine aldehydes are generally electron-deficient and thus reactive, steric hindrance from bulky substituents near the aldehyde group can slow the reaction.
-
Solution: Increase the reaction temperature or switch to the more reactive Horner-Wadsworth-Emmons reagent.
-
-
Low Reaction Temperature:
-
Cause: While low temperatures are often used to control selectivity, they can also decrease the reaction rate.
-
Solution: If conversion is slow, try gradually warming the reaction to room temperature or slightly above.
-
Problem 2: A complex mixture of products is formed.
Possible Causes & Solutions:
-
Ylide Decomposition:
-
Cause: The ylide is decomposing before it can react with the aldehyde.
-
Solution: Generate the ylide in situ and add the pyrimidine aldehyde solution to the freshly prepared ylide at a low temperature.
-
-
Aldehyde Instability:
-
Cause: The pyrimidine aldehyde may be unstable to the basic reaction conditions.
-
Solution: Use a milder base if possible, or add the aldehyde slowly to the ylide solution at a low temperature to minimize its exposure to the strong base.
-
-
Side Reactions with the Pyrimidine Ring:
-
Cause: Although not widely reported, it is conceivable that a highly reactive ylide could interact with the electron-deficient pyrimidine ring, especially if it has leaving groups.
-
Solution: Use a less reactive, stabilized ylide if the desired product allows. Alternatively, consider protecting sensitive groups on the pyrimidine ring.
-
Problem 3: Poor E/Z Selectivity.
Possible Causes & Solutions:
-
Semi-stabilized Ylide:
-
Cause: Ylides with aryl substituents are considered semi-stabilized and often give poor E/Z selectivity.[5]
-
Solution: If a specific stereoisomer is required, it is best to use a fully non-stabilized or stabilized ylide.
-
-
Reaction Conditions:
-
Cause: The presence of lithium salts can affect the stereochemical outcome by allowing equilibration of intermediates.[6]
-
Solution: For high (Z)-selectivity with non-stabilized ylides, use sodium-based bases (like NaH or NaHMDS) to generate the ylide. For (E)-selectivity, consider the Schlosser modification or the HWE reaction.
-
Recommended Protocols & Methodologies
Protocol 1: General Procedure for Wittig Reaction with a Non-Stabilized Ylide (Z-alkene selective)
This protocol is a general guideline for the synthesis of a (Z)-vinyl pyrimidine.
Step 1: Preparation of the Phosphorus Ylide
-
To an oven-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired phosphonium salt (1.1 eq.).
-
Add anhydrous THF as the solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (n-BuLi, 1.05 eq.) dropwise. The formation of the ylide is often indicated by a color change (typically to orange or deep red).
-
Stir the mixture at 0 °C for 1 hour.
Step 2: Wittig Reaction
-
In a separate oven-dried flask, dissolve the pyrimidine aldehyde (1.0 eq.) in anhydrous THF.
-
Cool the ylide solution to -78 °C (dry ice/acetone bath).
-
Slowly add the pyrimidine aldehyde solution to the ylide solution dropwise.
-
Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.
Step 3: Work-up and Purification
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to separate the vinyl pyrimidine from triphenylphosphine oxide.
Protocol 2: General Procedure for Horner-Wadsworth-Emmons (HWE) Reaction (E-alkene selective)
This protocol is a general guideline for the synthesis of an (E)-vinyl pyrimidine.
Step 1: Generation of the Phosphonate Anion
-
To an oven-dried, two-necked round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.).
-
Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous THF and cool the suspension to 0 °C.
-
Slowly add the phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 eq.) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
Step 2: HWE Reaction
-
Dissolve the pyrimidine aldehyde (1.0 eq.) in anhydrous THF.
-
Cool the phosphonate anion solution back to 0 °C.
-
Slowly add the pyrimidine aldehyde solution dropwise.
-
Allow the reaction to stir at room temperature for 2-12 hours, monitoring by TLC.
Step 3: Work-up and Purification
-
Quench the reaction with water.
-
Extract the product with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The water-soluble phosphate byproduct should be largely removed in the aqueous washes.
-
If necessary, further purify the product by flash column chromatography or recrystallization.
Data Summary Tables
Table 1: Ylide Selection and Expected Stereoselectivity
| Ylide Type | R Group on Ylide | Reactivity | Expected Major Isomer | Typical Conditions |
| Non-stabilized | Alkyl, H | High | (Z)-alkene | Low temp, salt-free |
| Semi-stabilized | Aryl | Moderate | Mixture of (E) and (Z) | Variable |
| Stabilized | -CO₂R, -COR, -CN | Low | (E)-alkene | Room temp or heating |
Table 2: Common Bases for Ylide Generation
| Base | Strength | Typical Substrate | Notes |
| n-Butyllithium (n-BuLi) | Very Strong | Alkyl/Arylphosphonium salts | Requires anhydrous, inert conditions. |
| Sodium Hydride (NaH) | Strong | Alkyl/Arylphosphonium salts | Heterogeneous reaction, requires anhydrous conditions. |
| Sodium Amide (NaNH₂) | Very Strong | Alkyl/Arylphosphonium salts | Requires anhydrous, inert conditions. |
| Potassium tert-butoxide (t-BuOK) | Strong | Phosphonium salts with some acidic character | Can be used in some cases. |
| Sodium Hydroxide (NaOH) | Strong (conc.) | Stabilized phosphonium salts | Can be used for more acidic phosphonium salts. |
Visual Guides: Reaction Workflows
Decision Workflow for Optimizing a Wittig Reaction
Caption: A decision tree for planning and troubleshooting Wittig reactions.
Generalized Wittig Reaction Mechanism
Caption: A simplified mechanism of the Wittig reaction.
References
-
Master Organic Chemistry. (2018). Wittig Reaction: Examples and Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
Myers, A. G. Research Group. (n.d.). Olefination Reactions. Harvard University. [Link]
-
Chemistry LibreTexts. (2023). The Wittig Reaction. [Link]
-
Wikipedia. (n.d.). Wittig reaction. [Link]
-
University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]
-
Delaware Valley University. (n.d.). Comparison of Traditional and Alternative Wittig Reactions. [Link]
-
Organic Reactions. (n.d.). Wittig Reaction - Common Conditions. [Link]
-
ACS Publications. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1981). Reactions between 4-pyrimidones and sulphur ylides; cyclopropanation and ring opening reactions. [Link]
-
University of Rochester. (n.d.). Workup: Triphenylphosphine Oxide. [Link]
-
MDPI. (2018). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]
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- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Workup [chem.rochester.edu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of Substituted Pyrimidine Aldehydes
Welcome to the dedicated technical support center for navigating the complexities of purifying substituted pyrimidine aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these valuable, yet often labile, compounds. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the "why" behind the "how," ensuring your purification strategies are both effective and scientifically sound.
Troubleshooting Guide: A Proactive Approach to Purification Challenges
This section is structured in a question-and-answer format to directly address the most common and perplexing issues encountered during the purification of substituted pyrimidine aldehydes.
Question 1: My substituted pyrimidine aldehyde appears to be degrading on the silica gel column during flash chromatography. What is happening and how can I prevent this?
Answer:
This is a frequent and frustrating issue. The degradation is most likely due to the acidic nature of standard silica gel. The lone pairs on the nitrogen atoms of the pyrimidine ring can be protonated by the acidic silanol groups (Si-OH) on the silica surface. This protonation can lead to several undesirable outcomes:
-
Ring Opening or Rearrangement: A protonated pyrimidine ring can become activated towards nucleophilic attack, potentially leading to ring-opening or other rearrangements, especially if the substituents on the ring are electron-withdrawing.
-
Aldehyde Oxidation: The acidic environment of the silica gel can catalyze the oxidation of the aldehyde to the corresponding carboxylic acid, particularly if there is residual air in the solvent.
-
Irreversible Adsorption: The polar, protonated pyrimidine aldehyde can bind very strongly and sometimes irreversibly to the polar silica gel, resulting in low or no recovery of the desired product.
Troubleshooting Workflow:
Caption: Decision workflow for addressing pyrimidine aldehyde degradation on silica gel.
Detailed Protocol: Flash Chromatography with Neutralized Silica Gel
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes or dichloromethane).
-
Neutralization: To this slurry, add 1-2% (v/v) of triethylamine (Et3N) or another volatile base like pyridine. The amount may need to be optimized depending on the acidity of your silica and the sensitivity of your compound.
-
Equilibration: Stir the slurry for at least 30 minutes to ensure thorough neutralization of the acidic sites.
-
Column Packing: Pack your column with the neutralized silica slurry as you normally would.
-
Eluent Preparation: Prepare your mobile phase and add the same percentage of the volatile base to it. This is crucial to maintain the neutral environment throughout the purification.
-
Chromatography: Run the column as usual, collecting and analyzing fractions.
-
Post-Purification: After identifying and combining the product-containing fractions, the volatile base can be removed by rotary evaporation. For complete removal, co-evaporation with a solvent like dichloromethane or toluene may be necessary.
Question 2: I am struggling to achieve good separation of my substituted pyrimidine aldehyde from closely-related impurities using column chromatography. What strategies can I employ?
Answer:
Poor separation is often a result of an unoptimized solvent system or an inappropriate stationary phase. Substituted pyrimidine aldehydes can have a wide range of polarities depending on their substituents, making the choice of eluent critical.
Strategies for Improved Separation:
-
Solvent System Optimization:
-
TLC is Key: Meticulously screen different solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.
-
Varying Polarity: Experiment with different solvent mixtures. Common choices include ethyl acetate/hexanes, dichloromethane/methanol, and acetone/toluene.
-
The "Magic" Co-solvent: Sometimes, adding a small amount (1-5%) of a third solvent with different properties (e.g., methanol, acetic acid if the compound is stable, or even a non-polar solvent like toluene) can significantly improve separation.
-
-
Alternative Chromatographic Techniques:
-
Hydrophilic Interaction Chromatography (HILIC): For highly polar substituted pyrimidine aldehydes that are poorly retained on normal-phase silica, HILIC can be an excellent alternative. HILIC uses a polar stationary phase (like silica or a bonded diol phase) with a mobile phase consisting of a high concentration of a non-polar solvent (like acetonitrile) and a small amount of a polar solvent (like water).
-
Reverse-Phase Chromatography (C18): This is particularly useful for less polar pyrimidine aldehydes. The separation is based on hydrophobicity, with the most non-polar compounds eluting last. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape. Caution: Ensure your compound is stable to acidic conditions if using acid modifiers.
-
Data Presentation: Solvent System Screening for a Hypothetical Pyrimidine Aldehyde
| Solvent System (v/v) | Rf of Product | Rf of Impurity 1 | Rf of Impurity 2 | Resolution (Product vs. Impurity 1) |
| 30% EtOAc/Hexanes | 0.45 | 0.48 | 0.20 | Poor |
| 50% EtOAc/Hexanes | 0.65 | 0.68 | 0.40 | Poor |
| 10% MeOH/DCM | 0.30 | 0.50 | 0.25 | Good |
| 5% MeOH/DCM | 0.15 | 0.25 | 0.10 | Excellent |
Question 3: My attempts at recrystallizing my substituted pyrimidine aldehyde have failed. It either oils out or remains soluble. How can I find a suitable recrystallization solvent?
Answer:
Recrystallization is a powerful and scalable purification technique, but finding the right solvent or solvent system can be an iterative process. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Systematic Approach to Finding a Recrystallization Solvent:
-
Single Solvent Screening:
-
Place a small amount of your crude product (10-20 mg) in several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature, starting with common solvents of varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes).
-
If the compound dissolves at room temperature, that solvent is not suitable for single-solvent recrystallization.
-
If the compound is insoluble at room temperature, heat the mixture gently. If it dissolves upon heating, it's a potential candidate.
-
Allow the heated, clear solution to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.
-
-
Two-Solvent System:
-
This is often more successful. You need a pair of miscible solvents, one in which your compound is soluble (the "soluble solvent") and one in which it is insoluble (the "anti-solvent").
-
Dissolve your crude product in a minimal amount of the hot soluble solvent.
-
Slowly add the anti-solvent dropwise to the hot solution until you see persistent cloudiness (the saturation point).
-
Add a few more drops of the hot soluble solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly.
-
Common Two-Solvent Systems:
-
Dichloromethane/Hexanes
-
Ethyl Acetate/Hexanes
-
Acetone/Water
-
Ethanol/Water
-
Toluene/Hexanes
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of substituted pyrimidine aldehydes?
A1: The impurities will largely depend on the synthetic route. For instance, in a Vilsmeier-Haack formylation, you might have unreacted starting material or partially reacted intermediates. In syntheses involving the oxidation of a corresponding alcohol, you could have residual alcohol or over-oxidized carboxylic acid. If a metal catalyst was used (e.g., in a cross-coupling reaction to introduce a substituent), residual metal can be a significant impurity.[1]
Q2: When should I consider using a protecting group for the aldehyde functionality?
A2: Protecting the aldehyde is a strategic choice when you need to perform a reaction on another part of the molecule that the aldehyde is not stable to. For example, if you need to perform a reaction under strongly basic or nucleophilic conditions, the aldehyde is at risk of undergoing aldol reactions or other condensations. The most common protecting group for an aldehyde is an acetal, typically formed by reacting the aldehyde with a diol (like ethylene glycol) under acidic conditions.[2] The acetal is stable to bases, organometallics, and hydrides, and can be easily removed by treatment with aqueous acid.
Experimental Protocol: Acetal Protection of a Pyrimidine Aldehyde
Sources
Technical Support Center: Optimizing Reductive Amination of Sterically Hindered Aldehydes
Welcome to the technical support center for navigating the challenges of reductive amination with sterically demanding substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve reaction yields and troubleshoot common issues encountered with hindered aldehydes. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and more effective problem-solving in your laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the reductive amination of hindered aldehydes, providing concise answers and foundational knowledge.
Q1: Why is reductive amination of hindered aldehydes so challenging?
The primary challenge arises from steric hindrance, which impacts two key stages of the reaction. First, the bulky groups on the aldehyde impede the nucleophilic attack of the amine to form the hemiaminal intermediate. Second, the subsequent dehydration to the imine or iminium ion is also sterically disfavored. This leads to a slow or incomplete reaction, often resulting in low yields of the desired amine.[1] Furthermore, the unreacted aldehyde can be susceptible to reduction by the hydride reagent, leading to the formation of an undesired alcohol byproduct.[2][3]
Q2: What is the difference between direct and indirect reductive amination, and which is better for hindered substrates?
-
Direct (or "in situ") reductive amination involves mixing the aldehyde, amine, and a mild reducing agent together in a single pot.[4]
-
Indirect (or stepwise) reductive amination involves the formation and sometimes isolation of the imine intermediate first, followed by its reduction in a separate step.[5][6]
For hindered substrates, the indirect approach can be advantageous. By forming the imine separately, you can use more forcing conditions (e.g., higher temperatures, use of a Dean-Stark trap to remove water) to drive the equilibrium towards the imine. Once formed, the imine can then be reduced under milder conditions without the competing reduction of the starting aldehyde.[5][6]
Q3: Which reducing agent is the best choice for hindered aldehydes?
There is no single "best" reagent, as the optimal choice depends on the specific substrates and reaction conditions. However, for a one-pot direct reductive amination, milder and more selective reducing agents are generally preferred to minimize the reduction of the starting aldehyde.[2][7]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the reagent of choice for hindered systems.[5][7][8] Its bulkiness and attenuated reactivity make it highly selective for the reduction of the protonated imine (iminium ion) over the starting aldehyde.[7][8][9]
-
Sodium cyanoborohydride (NaBH₃CN) is another effective reagent, particularly under mildly acidic conditions (pH 4-6), where the iminium ion is readily formed and the aldehyde is less reactive towards reduction.[2][7][8][10] However, due to the toxicity of cyanide byproducts, many labs prefer to avoid it.[7]
-
Sodium borohydride (NaBH₄) is a stronger reducing agent and can readily reduce the starting aldehyde.[2][3][8] If used, it should be added after allowing sufficient time for imine formation.[2][3][6]
Catalytic hydrogenation (e.g., H₂/Pd) can also be a powerful method, especially for larger-scale reactions, as it avoids stoichiometric metal hydride reagents.[8][11][12]
Section 2: Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the reductive amination of hindered aldehydes.
Problem 1: Low or No Conversion of Starting Materials
Possible Causes & Solutions
-
Inefficient Imine/Iminium Ion Formation: Steric hindrance can significantly slow down the initial condensation step.
-
Increase Reaction Temperature: Carefully heating the reaction can provide the necessary activation energy to overcome the steric barrier.
-
Remove Water: The formation of the imine is an equilibrium process that produces water.[8] Removing water as it forms will drive the reaction forward according to Le Châtelier's principle. This can be achieved by:
-
Using a Dean-Stark apparatus with a suitable azeotroping solvent (e.g., toluene, benzene).
-
Adding a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves to the reaction mixture.
-
-
Catalysis: The addition of a catalytic amount of acid (e.g., acetic acid) can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.[5] Be cautious, as excess acid can protonate the amine, rendering it non-nucleophilic.[2]
-
-
Insufficient Reactivity of the Amine: Weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups) may struggle to react with hindered aldehydes.
-
Increase Amine Stoichiometry: Using an excess of the amine can help shift the equilibrium towards the product.
-
Alternative Catalysis: For challenging combinations, consider catalysts like titanium(IV) isopropoxide [Ti(Oi-Pr)₄], which can act as a Lewis acid and a water scavenger, facilitating imine formation.
-
Problem 2: Significant Formation of Alcohol Byproduct
Possible Causes & Solutions
-
Reducing Agent is Too Reactive: The reducing agent is reducing the aldehyde faster than the imine is being formed and reduced.
-
Switch to a Milder Reducing Agent: If you are using NaBH₄, switch to NaBH(OAc)₃ or NaBH₃CN.[2][7][8] These reagents are less reactive towards aldehydes at neutral or mildly acidic pH.
-
Optimize pH: For NaBH₃CN, maintaining a pH of 4-6 is crucial. At this pH, the imine is protonated to the more reactive iminium ion, which is reduced much faster than the aldehyde.[8]
-
Adopt a Stepwise Procedure: Form the imine first, then add the reducing agent. This ensures that the concentration of the aldehyde is minimal when the reducing agent is introduced.[2][6]
-
Problem 3: Formation of Dialkylated or Other Amine Byproducts
Possible Causes & Solutions
-
Overalkylation of Primary Amines: If a primary amine is used, the resulting secondary amine can react with another molecule of the aldehyde to form a tertiary amine.[5]
Visualizing the Process
Reductive Amination Mechanism
The following diagram illustrates the key steps in the reductive amination of a hindered aldehyde.
Caption: The two-stage process of reductive amination.
Troubleshooting Workflow
This flowchart provides a decision-making process for troubleshooting low yields in the reductive amination of hindered aldehydes.
Caption: A decision tree for troubleshooting reductive amination.
Section 3: Data & Protocols
Comparison of Common Reducing Agents
The following table summarizes the properties and typical applications of common reducing agents for this transformation.
| Reducing Agent | Typical Solvent(s) | Key Advantages | Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, THF, MeCN[5] | High selectivity for imines/iminium ions; effective for one-pot reactions; tolerates many functional groups.[5][7] | Moisture sensitive; can be slower than other reagents. |
| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, EtOH | Selective for imines at pH 4-6; stable in acidic solutions.[8] | Highly toxic (releases HCN); less effective at neutral pH.[7] |
| Sodium Borohydride (NaBH₄) | MeOH, EtOH | Inexpensive; readily available. | Can readily reduce aldehydes and ketones; best for stepwise procedures.[2][3][8] |
| Catalytic Hydrogenation (H₂/Pd, Ni, etc.) | MeOH, EtOH, EtOAc | High atom economy; suitable for large scale; avoids metal waste.[8][11] | Requires specialized equipment (hydrogenator); catalyst can be deactivated.[8] |
| Trichlorosilane (HSiCl₃) with a Lewis Base | CH₂Cl₂, Toluene | Effective for very hindered systems; HSiCl₃ also acts as a water scavenger.[1] | Reagents are corrosive and moisture sensitive. |
General Protocol for Reductive Amination of a Hindered Aldehyde using NaBH(OAc)₃
This protocol provides a starting point for optimization. The scale and reaction times will need to be adjusted based on the specific substrates.
Materials:
-
Hindered aldehyde (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 equiv)
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)
-
Optional: Acetic acid (catalytic amount, e.g., 0.1 equiv)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the hindered aldehyde (1.0 equiv) and the amine (1.0 - 1.2 equiv).
-
Dissolve the starting materials in anhydrous DCE (or THF) to a concentration of approximately 0.1-0.5 M.
-
If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base (e.g., triethylamine, 1.1 equiv) to liberate the free amine.
-
Stir the mixture at room temperature for 1-2 hours to allow for initial imine formation. For particularly hindered substrates, this pre-stirring time can be extended, or the mixture can be gently warmed (e.g., to 40-50 °C).
-
In a single portion, add sodium triacetoxyborohydride (1.2 - 1.5 equiv) to the stirring mixture. Note: The addition may be mildly exothermic.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) until the starting aldehyde is consumed. This may take anywhere from a few hours to overnight.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1 M solution of sodium hydroxide (NaOH) until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography or crystallization.
References
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Myers, A. C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115. [Link]
-
Wang, G., et al. (2017). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 22(1), 113. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Jagadeesh, R. V., et al. (2017). Reductive amination of ketones/aldehydes with amines using BH₃N(C₂H₅)₃ as a reductant. Catalysis Science & Technology. [Link]
-
Kolesnikov, V. A., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 297. [Link]
-
Li, J., et al. (2021). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Catalysis Science & Technology. [Link]
-
Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016). The Organic Chemistry Tutor. [Link]
-
Cheong, J. Y., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30199–30207. [Link]
-
Reductive Amination - Common Conditions. Den Kemi. [Link]
-
Bar-Ziv, R., et al. (2016). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Organic & Biomolecular Chemistry, 14(1), 74-78. [Link]
-
Wang, D., et al. (2021). Selective Reductive Amination of Carbonyls to Primary Amines Under Ambient Conditions Over Rh/MFM‐300(Cr). Angewandte Chemie International Edition, 60(50), 26316–26323. [Link]
-
Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Link]
Sources
- 1. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 2-Tert-butylpyrimidine-5-carbaldehyde in acidic conditions
Welcome to the technical support center for 2-tert-butylpyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this versatile building block, particularly under acidic conditions. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments and the successful synthesis of your target molecules.
Introduction
2-tert-butylpyrimidine-5-carbaldehyde is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique structure, featuring a sterically hindered tert-butyl group and a reactive aldehyde on a pyrimidine core, offers significant advantages in medicinal chemistry.[1] However, the very features that make this compound useful also render it susceptible to degradation under certain experimental conditions, especially in the presence of acid. This guide will address the common stability issues, provide troubleshooting strategies, and offer validated protocols to mitigate these challenges.
Troubleshooting Guide: Stability in Acidic Conditions
Issue 1: Unexpected Side Products or Low Yield in Acid-Catalyzed Reactions
Question: I am performing a reaction with 2-tert-butylpyrimidine-5-carbaldehyde under acidic conditions and observing multiple spots on my TLC, along with a lower than expected yield of my desired product. What could be happening?
Answer:
When working with 2-tert-butylpyrimidine-5-carbaldehyde in an acidic environment, there are three primary competing degradation pathways that can lead to the formation of side products and a reduction in yield. Understanding these pathways is crucial for troubleshooting your reaction.
-
Acetal Formation: The aldehyde group is highly susceptible to reaction with alcohol solvents (e.g., methanol, ethanol) or even trace amounts of water in the presence of an acid catalyst.[2][3][4] This results in the formation of a hemiacetal, which can then react with another molecule of the alcohol to form a stable acetal.[2][3][4] Since acetals are generally stable to basic and neutral conditions, their formation can be a useful protecting group strategy; however, in this context, it represents a loss of your starting material.[5][6]
-
Hydration: In the presence of aqueous acid, the aldehyde can undergo hydration to form a gem-diol (a hydrate).[7][8] While this process is often reversible, the formation of the hydrate can alter the reactivity of the starting material and may lead to other unforeseen side reactions.
-
De-tert-butylation: The tert-butyl group, while providing steric hindrance, can be cleaved under strongly acidic conditions, particularly at elevated temperatures. This results in the formation of isobutylene gas and 2-unsubstituted-pyrimidine-5-carbaldehyde. The stability of the tert-butyl cation makes this a plausible degradation pathway.
Visualizing Potential Degradation Pathways
To better illustrate these potential side reactions, the following diagram outlines the acid-catalyzed degradation pathways of 2-tert-butylpyrimidine-5-carbaldehyde.
Caption: Acid-catalyzed degradation of 2-tert-butylpyrimidine-5-carbaldehyde.
Troubleshooting Steps:
-
Solvent Choice: If your reaction allows, switch to a non-protic solvent (e.g., THF, Dioxane, DCM) to minimize acetal formation. Ensure your solvents are anhydrous.
-
Acid Catalyst: Use the mildest acid catalyst possible at the lowest effective concentration. Consider using a Lewis acid instead of a Brønsted acid if compatible with your reaction.
-
Temperature Control: Perform the reaction at the lowest possible temperature to disfavor the de-tert-butylation pathway.
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to identify the appearance of side products and optimize the reaction time.[9]
Issue 2: Complete Loss of Starting Material with No Identifiable Product
Question: After running my reaction in strong acid, I see a complete consumption of my starting material on the TLC, but I cannot isolate any desired product. What might be the cause?
Answer:
In addition to the pathways described above, exposure to harsh acidic conditions, especially with heating, can lead to the degradation of the pyrimidine ring itself. Pyrimidine rings can undergo ring-opening reactions under strongly acidic or basic conditions, leading to a complex mixture of small, often water-soluble, and non-UV active fragments that are difficult to isolate and characterize.[10][11]
Troubleshooting Steps:
-
Protecting Group Strategy: If the aldehyde is not the reactive site for your desired transformation, consider protecting it as an acetal before proceeding with reactions requiring strong acid.[5][6] The acetal can be deprotected under controlled aqueous acidic conditions.[2]
-
Alternative Synthetic Routes: Explore alternative synthetic strategies that avoid the use of strong acids.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 2-tert-butylpyrimidine-5-carbaldehyde?
A1: To ensure the long-term stability of 2-tert-butylpyrimidine-5-carbaldehyde, it should be stored in a tightly sealed container in a cool, dry place, away from light and moisture.[12] Storage at 0-8 °C is recommended.[12]
Q2: How can I monitor the stability of my compound during a reaction?
A2: The stability of 2-tert-butylpyrimidine-5-carbaldehyde can be monitored using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying the starting material and any degradation products.[9] Thin-Layer Chromatography (TLC) provides a quick qualitative assessment of the reaction progress. For unambiguous identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[9]
Q3: Is the tert-butyl group stable to all acidic conditions?
A3: No. While generally stable, the tert-butyl group is known to cleave under strong acidic conditions, such as with trifluoroacetic acid (TFA), especially at non-ambient temperatures.[13][14] The use of milder acids like aqueous phosphoric acid may be a safer alternative if acidic conditions are unavoidable.[13][15]
Q4: Can I use a protecting group for the aldehyde functionality?
A4: Yes, protecting the aldehyde as a cyclic acetal using ethylene glycol and an acid catalyst is a common and effective strategy.[5][6] This protecting group is stable to a wide range of reaction conditions, including strongly basic and organometallic reagents, and can be readily removed with aqueous acid.[2][5]
Experimental Protocols
Protocol 1: Stability Testing of 2-Tert-butylpyrimidine-5-carbaldehyde in Acidic Conditions
This protocol provides a framework for assessing the stability of your compound under your specific reaction conditions.
Objective: To determine the rate and extent of degradation of 2-tert-butylpyrimidine-5-carbaldehyde in the presence of an acid.
Materials:
-
2-Tert-butylpyrimidine-5-carbaldehyde
-
Anhydrous reaction solvent (e.g., Dioxane)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Internal standard (e.g., dodecane)
-
HPLC or GC for analysis
Procedure:
-
Prepare a stock solution of 2-tert-butylpyrimidine-5-carbaldehyde and the internal standard in the anhydrous reaction solvent.
-
To a reaction vessel, add the stock solution and the desired amount of the acid catalyst.
-
Maintain the reaction at the desired temperature.
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench the aliquot with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Analyze the extracted sample by HPLC or GC to determine the concentration of the starting material relative to the internal standard.
Data Analysis:
Plot the concentration of 2-tert-butylpyrimidine-5-carbaldehyde versus time to determine the degradation kinetics. Analyze for the appearance of new peaks that may correspond to degradation products.
Workflow for Stability Testing
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 11. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 12. 2-butylpyrimidine-5-carbaldehyde 97% | CAS: 876890-42-5 | AChemBlock [achemblock.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. tert-Butyl Esters [organic-chemistry.org]
removing unreacted starting materials from pyrimidine synthesis
Technical Support Center: Pyrimidine Synthesis Purification
Welcome to the dedicated technical support guide for troubleshooting the purification of pyrimidine derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating their target pyrimidine compounds from unreacted starting materials and reaction byproducts.
Our approach is grounded in first principles of organic chemistry, providing not just protocols, but the strategic reasoning behind them. We aim to empower you with the expertise to diagnose purification issues, select the appropriate methodology, and efficiently obtain highly pure materials for your downstream applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and challenges faced during the purification of pyrimidine-containing reaction mixtures.
Question 1: My TLC plate shows my pyrimidine product and a key starting material have very similar Rf values. How can I improve separation?
Answer: This is a frequent challenge, especially when the polarity of the product and a starting material (e.g., a substituted benzaldehyde or a β-dicarbonyl compound) are very close.
-
Initial Approach: The first step is to systematically optimize your Thin-Layer Chromatography (TLC) conditions, as this is your primary analytical tool. Experiment with a range of solvent systems by varying the ratio of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate or acetone). Sometimes, adding a small amount of a third solvent, such as methanol or triethylamine (if your compound is basic), can significantly alter the selectivity of the separation. For instance, adding 0.5-1% triethylamine to your mobile phase can sharpen spots and improve the resolution of basic compounds like many pyrimidines by neutralizing acidic sites on the silica gel.
-
Advanced TLC Systems: If standard solvent systems fail, consider switching to a different stationary phase. TLC plates coated with alumina (basic or neutral), C18 (reversed-phase), or cyano phases are commercially available and can offer different selectivity compared to standard silica gel.
-
Visualization is Key: Ensure you are using multiple visualization techniques. While a UV lamp is standard, stains like potassium permanganate or vanillin can reveal co-eluting impurities that are not UV-active.
Question 2: My reaction mixture is a complex mess. How do I decide on the best primary purification strategy: chromatography, extraction, or crystallization?
Answer: The choice of purification strategy depends on the scale of your reaction, the physical properties of your target pyrimidine, and the nature of the impurities. A decision-making workflow can be highly effective.
Diagram: Purification Strategy Selection Workflow
Caption: Decision workflow for selecting a primary purification method.
-
For Large-Scale Reactions (>1g): Chromatography is often undesirable due to cost and time. Prioritize crystallization or liquid-liquid extraction. If your pyrimidine product is a solid, attempting to crystallize it directly from the crude mixture can be a highly efficient first step.
-
For Small-Scale Reactions (<1g): Flash column chromatography is often the most direct and versatile method.
-
Exploiting Acidity/Basicity: Pyrimidines are basic. This property is invaluable for purification. You can wash your crude organic solution with an acidic aqueous solution (e.g., 1M HCl) to protonate the pyrimidine, pulling it into the aqueous layer. The non-basic impurities (like unreacted aldehydes or dicarbonyls) will remain in the organic layer. You can then basify the aqueous layer (e.g., with NaOH) and re-extract your pure pyrimidine back into an organic solvent.
Question 3: I tried to run a column, but my product is either not moving from the baseline or is coming out with the solvent front. What's wrong?
Answer: This indicates a significant mismatch between the polarity of your compound and the chosen mobile phase.
-
Product on Baseline (Rf = 0): Your solvent system is not polar enough. You need to increase the proportion of the polar solvent (e.g., ethyl acetate, methanol) in your eluent. For very polar compounds, consider switching to a more polar solvent system altogether, such as dichloromethane/methanol.
-
Product in Solvent Front (Rf = 1): Your solvent system is too polar. You need to decrease the proportion of the polar solvent and increase the non-polar component (e.g., hexanes). If you are using 100% ethyl acetate and still see this, you must add a non-polar solvent like hexanes to your mobile phase. The general rule is to aim for an Rf value of 0.25-0.35 for the target compound on TLC for optimal separation on a silica gel column.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step protocols for overcoming specific, challenging purification scenarios.
Scenario 1: Removing Excess Urea or Thiourea from a Biginelli Reaction
The Biginelli reaction is a classic one-pot synthesis of dihydropyrimidines, but often uses an excess of urea or thiourea, which can be difficult to remove.
The Challenge: Urea and thiourea are highly polar and have low solubility in many organic solvents used for chromatography but can co-precipitate with the product.
Solution: Exploiting Differential Solubility and Acid-Base Properties
Protocol:
-
Initial Workup: After the reaction is complete, cool the reaction mixture to room temperature. If a solid has crashed out, it is likely a mixture of your product and excess urea/thiourea.
-
Solvent Trituration: Add a large volume of deionized water to the reaction flask. Your dihydropyrimidine product is likely to be insoluble in water, while urea/thiourea will readily dissolve.
-
Stir & Filter: Stir the resulting slurry vigorously for 30 minutes. This ensures all the urea/thiourea dissolves in the aqueous phase.
-
Isolate Product: Collect your solid product by vacuum filtration.
-
Wash Thoroughly: Wash the filter cake extensively with copious amounts of cold deionized water to remove any remaining traces of urea. Follow with a wash of a non-polar solvent like cold diethyl ether or hexanes to help dry the solid.
-
Purity Check: Analyze the dried solid by ¹H NMR. The characteristic broad singlet for the -NH₂ protons of urea (around 5.6 ppm in DMSO-d₆) should be absent.
Diagram: Biginelli Reaction Purification Workflow
Caption: Workflow for purifying Biginelli products from excess urea.
Scenario 2: Using Scavenger Resins to Remove Unreacted Electrophiles or Nucleophiles
When an unreacted starting material is chemically reactive and has similar chromatographic properties to your product, a scavenger resin can be an elegant purification solution.
The Challenge: Removing an unreacted amine (nucleophile) or an isocyanate (electrophile) from a reaction mixture containing a stable pyrimidine product.
Solution: Covalent Sequestration with Polymer-Bound Reagents
Scavenger resins are solid supports functionalized with chemical groups that will covalently bind to and "scavenge" specific types of reactive molecules from a solution.
Protocol: Removing an Unreacted Primary Amine
-
Select the Resin: Choose an isocyanate-functionalized polystyrene resin (Si-Isocyanate). This resin will react with the primary or secondary amine starting material to form a polymer-bound urea.
-
Stoichiometry: Use a 2-4 fold excess of the scavenger resin relative to the amount of the unreacted amine you want to remove.
-
Incubation: Add the resin to your filtered reaction mixture (dissolved in a suitable solvent like DCM or THF).
-
Agitate: Gently agitate the mixture at room temperature. Reaction times can vary from 1 to 24 hours. Monitor the removal of the starting material by TLC or LC-MS.
-
Filter: Once the starting material is consumed, simply filter off the resin. The resin beads, now containing your bound impurity, are easily separated.
-
Isolate: Evaporate the solvent from the filtrate to obtain your purified pyrimidine product.
Table: Common Scavenger Resins for Pyrimidine Synthesis
| Resin Name | Functional Group | Scavenges (Removes) | Typical Application |
| Si-Isocyanate | -NCO | Primary & Secondary Amines, Hydrazines | Removing excess nucleophiles |
| Si-Trisamine | -NH(CH₂)₂NH(CH₂)₂NH₂ | Isocyanates, Acid Chlorides, Aldehydes | Removing excess electrophiles |
| Si-Thiol | -SH | Alkyl Halides, Electrophilic Metals | Quenching alkylating agents |
| Si-Carbonate | -OCO₂⁻ H⁺ | Acids | Removing acidic catalysts or byproducts |
References
-
Journal of Chemical Education. A Simple and Effective Visualization of the Effect of Triethylamine on the TLC Analysis of Basic Compounds.[Link]
-
Organic Chemistry Portal. Acid-Base Extraction.[Link]
-
NMR Chemical Shifts of Common Laboratory Solvents. NMR Solvent Data Chart.[Link]
-
Biotage. Scavenging Principles and Techniques.[Link]
troubleshooting low conversion in pyrimidine aldehyde reactions
Welcome to the Technical Support Center for pyrimidine aldehyde reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this important class of heterocyclic aldehydes. The unique electronic properties of the pyrimidine ring often introduce challenges not seen with simpler aromatic or aliphatic aldehydes. This resource provides in-depth troubleshooting guides and FAQs to help you overcome common hurdles and optimize your synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs) - Core Issues in Pyrimidine Aldehyde Chemistry
This section addresses high-level, recurring challenges that can lead to low conversion across various reaction types.
Q1: Why is my pyrimidine aldehyde significantly less reactive than benzaldehyde in the same reaction?
A1: The reduced reactivity is a direct consequence of the pyrimidine ring's electronic nature. The two nitrogen atoms at the 1 and 3 positions are strongly electron-withdrawing, which decreases the electron density across the entire aromatic system.[1] This effect extends to the aldehyde substituent, reducing the partial positive charge on the carbonyl carbon. A less electrophilic carbonyl carbon is less susceptible to nucleophilic attack, resulting in slower reaction rates and lower conversion compared to electron-rich or neutral aldehydes like benzaldehyde. The presence of other electron-withdrawing groups on the pyrimidine ring will further exacerbate this issue.[2]
Q2: My reaction is stalling, and TLC analysis shows a complex mixture of unidentified spots. What are the likely side reactions?
A2: Pyrimidine aldehydes, particularly those with adjacent amino groups or acidic protons, are prone to several side reactions:
-
Self-Condensation/Polymerization: Under basic or acidic conditions, the aldehyde can react with itself, leading to oligomeric or polymeric materials that are often difficult to characterize.
-
Cannizzaro-type Reactions: In the presence of a strong base and the absence of α-protons, pyrimidine aldehydes can disproportionate into the corresponding alcohol and carboxylic acid.
-
Competing Pathways: In multi-component reactions like the Biginelli synthesis, side reactions such as the Knoevenagel condensation between the aldehyde and the active methylene compound can dominate if conditions are not optimized.[3] Similarly, Hantzsch-type dihydropyridine synthesis can become a major competing pathway if urea decomposes to ammonia at high temperatures.[4][5]
Q3: I suspect my pyrimidine aldehyde is degrading during the reaction or upon storage. How can I assess and prevent this?
A3: Pyrimidine aldehydes can be susceptible to oxidation and hydration.
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid, especially if exposed to air over long periods or in the presence of oxidizing agents. This is often accelerated by light or trace metal impurities. Store your aldehyde under an inert atmosphere (Nitrogen or Argon) and in a dark, cool place.
-
Hydration: The electron-deficient nature of the carbonyl carbon can make it susceptible to hydration, forming a geminal diol hydrate. This is more common in the presence of water and can be reversible. Ensure you are using anhydrous solvents and reagents, especially for moisture-sensitive reactions.[3]
-
Purity Check: Before any reaction, it is crucial to verify the purity of the aldehyde by NMR and check for the presence of the corresponding carboxylic acid or other impurities. A fresh, purified batch of the starting material often resolves conversion issues.
Part 2: Troubleshooting Specific Reaction Failures
This section provides detailed, Q&A-based guides for common synthetic transformations involving pyrimidine aldehydes.
Troubleshooting Workflow: A General Approach
Before diving into reaction-specific issues, follow this general diagnostic workflow to isolate the problem.
Caption: General troubleshooting workflow for low conversion.
Guide 1: The Biginelli Reaction
Q: My Biginelli reaction with a pyrimidine aldehyde is giving less than 30% yield, and I've isolated a major byproduct that lacks the urea moiety. What is happening?
A: This is a classic case of a competing Knoevenagel condensation outcompeting the desired three-component reaction.[3] The Knoevenagel adduct forms between your pyrimidine aldehyde and the β-ketoester. This side reaction is often favored when the formation of the key N-acyliminium ion intermediate (from the aldehyde and urea) is slow.
Mitigation Strategies:
-
Catalyst Choice is Critical: The traditional Brønsted acid catalyst (e.g., HCl) may not be efficient enough.[3] Switching to a Lewis acid can preferentially activate the aldehyde and promote the desired pathway.
-
Solvent and Temperature: The choice of solvent can significantly impact reaction rates. While ethanol is common, consider screening other solvents or even solvent-free conditions, which have shown success.[4] Modestly increasing the temperature can help, but excessive heat can promote the Hantzsch side reaction.[5]
-
Order of Addition: Try pre-mixing the pyrimidine aldehyde and urea with the catalyst for a short period before adding the β-ketoester. This can favor the formation of the N-acyliminium ion.
| Catalyst Type | Example | Typical Loading (mol%) | Advantage for Pyrimidine Aldehydes |
| Brønsted Acid | p-TsOH, HCl | 10-20 | Simple, inexpensive |
| Lewis Acid | Yb(OTf)₃, InCl₃ | 5-10 | Stronger carbonyl activation, often milder |
| Organocatalyst | L-Proline Nitrate | 10-15 | Environmentally benign, can improve yields[6] |
Guide 2: The Wittig Reaction
Q: I am attempting a Wittig reaction to form an alkene from a pyrimidine aldehyde, but I'm only recovering my starting aldehyde and triphenylphosphine oxide. Why is the reaction failing?
A: The failure of a Wittig reaction with a pyrimidine aldehyde often points to two culprits: the low electrophilicity of the aldehyde and the stability of the phosphonium ylide.[7]
-
Deactivated Aldehyde: As discussed, the pyrimidine ring deactivates the aldehyde, making it a poor partner for the Wittig reagent.
-
Ylide Reactivity: If you are using a stabilized ylide (e.g., one with an adjacent ester or ketone), it may not be nucleophilic enough to react with the deactivated pyrimidine aldehyde. Unstabilized ylides (e.g., from alkyltriphenylphosphonium salts) are more reactive but can be challenging to handle.
Mitigation Strategies:
-
Use a More Reactive Ylide: If possible, switch from a stabilized ylide to a semi-stabilized or unstabilized ylide. This increases the nucleophilicity of the carbanion.[7]
-
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which uses a phosphonate ester, is often a superior alternative. The phosphonate carbanion is generally more nucleophilic than the corresponding phosphonium ylide and the resulting phosphate byproduct is water-soluble, simplifying purification.
-
Increase Temperature: Carefully increasing the reaction temperature (e.g., refluxing in THF or toluene) can provide the necessary activation energy. Monitor carefully for decomposition.
Guide 3: Reductive Amination
Q: My reductive amination of a pyrimidine aldehyde with a primary amine is resulting in a low yield of the desired secondary amine, along with significant amounts of the corresponding alcohol. What is the cause?
A: This outcome suggests that the reduction of the aldehyde is occurring faster than the formation of the imine intermediate. This is common when using powerful reducing agents like sodium borohydride in a one-pot procedure with a deactivated aldehyde.[8]
Mitigation Strategies:
-
Two-Step Procedure: The most reliable solution is to separate the imine formation from the reduction step.
-
Step 1: Stir the pyrimidine aldehyde and the primary amine in a suitable solvent (e.g., methanol, ethanol, or toluene with a Dean-Stark trap to remove water) to form the imine. Monitor by TLC or NMR until the aldehyde is consumed.
-
Step 2: Once imine formation is complete, cool the reaction and add a milder reducing agent.
-
-
Use a pH-Sensitive Reducing Agent: Sodium triacetoxyborohydride (STAB) is an excellent choice for one-pot reductive aminations.[8] It is less reactive than NaBH₄ and selectively reduces the protonated iminium ion over the aldehyde, leading to significantly higher yields of the desired amine. The reaction is often catalyzed by a small amount of acetic acid.
Caption: Competing pathways in one-pot reductive amination.
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Biginelli Reaction
This protocol provides a starting point for optimizing a low-yield Biginelli reaction involving a pyrimidine aldehyde.
Reagents & Equipment:
-
Pyrimidine aldehyde (1.0 eq)
-
β-ketoester (e.g., ethyl acetoacetate) (1.2 eq)
-
Urea or Thiourea (1.5 eq)
-
Lewis Acid Catalyst (e.g., Yb(OTf)₃) (0.1 eq)
-
Anhydrous solvent (e.g., Acetonitrile or THF)
-
Oven-dried round-bottom flask with magnetic stirrer and reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To the oven-dried flask under an inert atmosphere, add the pyrimidine aldehyde (1.0 eq), urea (1.5 eq), and the Lewis acid catalyst (0.1 eq).
-
Add the anhydrous solvent (approx. 0.2 M concentration relative to the aldehyde).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the β-ketoester (1.2 eq) to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Two-Step Reductive Amination using STAB
This protocol is optimized to prevent side reactions and improve yields for deactivated pyrimidine aldehydes.
Reagents & Equipment:
-
Pyrimidine aldehyde (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Anhydrous 1,2-dichloroethane (DCE) or THF
-
Glacial acetic acid (optional, 1-2 drops)
-
Oven-dried round-bottom flask with magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To the oven-dried flask under an inert atmosphere, dissolve the pyrimidine aldehyde (1.0 eq) and the amine (1.1 eq) in the anhydrous solvent.
-
If the amine is an HCl salt, add one equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.
-
Add a catalytic amount of glacial acetic acid (optional, can accelerate iminium ion formation).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
In a single portion, add the sodium triacetoxyborohydride (STAB) (1.5 eq) to the stirred solution. Note: The addition may cause some effervescence.
-
Continue stirring at room temperature and monitor the reaction by TLC until the imine intermediate is consumed (typically 2-24 hours).
-
Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11, 121-142. Retrieved from [Link]
-
Menchikov, L. G., et al. (2022). о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. Chemistry of Heterocyclic Compounds, 58(11), 547–566. Retrieved from [Link]
-
Martins, M. A. P., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. Retrieved from [Link]
-
Ye, Q., et al. (2023). Omics Reveals the Antibacterial Mechanism of Dihydromyricetin and Vine Tea Extract Against Staphylococcus aureus via Cell Wall and Membrane Disruption. International Journal of Molecular Sciences, 24(24), 17235. Retrieved from [Link]
- Ahmad, O. K., Hill, M. D., & Movassaghi, M. (2009). Synthesis of Densely Substituted Pyrimidine Derivatives. The Journal of Organic Chemistry, 74(21), 8460–8463. Referenced in ACS Omega article.
-
Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
-
ResearchGate. (2021). How to calculate Knoevenagel Condensation conversion?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Ashenhurst, J. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. Retrieved from [Link]
- Liu, Y., et al. (2014). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. ACS Catalysis, 4(8), 2585–2589. Referenced in PubMed Central.
-
Pearson. (n.d.). Wittig Reaction Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Wittig Reaction Practice Problems. Retrieved from [Link]
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Scale-Up Synthesis of 2-Tert-butylpyrimidine-5-carbaldehyde
Welcome to the technical support center for the synthesis of 2-Tert-butylpyrimidine-5-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from bench-scale synthesis to larger-scale production. As a key intermediate in the pharmaceutical and agrochemical industries, robust and scalable synthesis of this compound is critical.[1] This document provides field-proven insights, troubleshooting advice, and answers to frequently asked questions encountered during process scale-up, with a primary focus on the widely-used Vilsmeier-Haack formylation route.
Part 1: Troubleshooting Guide
This section addresses specific, common issues that arise during the scale-up of 2-Tert-butylpyrimidine-5-carbaldehyde synthesis. Each answer explains the underlying chemical principles to empower you to make informed decisions.
Q1: My reaction yield has dropped significantly after moving from a 10g to a 500g scale. What are the most likely causes and how can I improve it?
This is a classic scale-up challenge. A drop in yield is rarely due to a single factor but rather a combination of physical and chemical parameters that do not scale linearly. Here are the primary culprits and their solutions:
-
Inadequate Mixing & Mass Transfer: On a small scale, magnetic stirring is often sufficient to maintain a homogenous reaction mixture. In larger reactors, inefficient agitation can create localized "hot spots" or areas of high reagent concentration. This can lead to side-product formation and decomposition.
-
Causality: The Vilsmeier-Haack reaction involves the formation of a solid Vilsmeier reagent (chlorodimethyliminium salt) which then reacts with the pyrimidine substrate.[2] Poor mixing prevents efficient contact between the dissolved substrate and the solid/slurried reagent, slowing the desired reaction and allowing side reactions to dominate.
-
Solution:
-
Select Appropriate Agitation: Switch from magnetic stirring to overhead mechanical stirring. Use an impeller (e.g., pitched-blade turbine) designed for solid suspension and efficient blending.
-
Monitor Reagent Addition: Add the phosphorus oxychloride (POCl₃) to the dimethylformamide (DMF) slowly and subsurface if possible, ensuring the exothermic formation of the Vilsmeier reagent is well-controlled. Similarly, add the 2-tert-butylpyrimidine solution at a controlled rate to maintain a consistent reaction temperature.
-
-
-
Poor Temperature Control: The Vilsmeier-Haack reaction is exothermic. A larger reaction volume has a smaller surface-area-to-volume ratio, making heat dissipation much less efficient.
-
Causality: Uncontrolled temperature spikes can accelerate decomposition pathways or lead to the formation of undesired isomers and polymeric materials. Many methods for synthesizing pyrimidine derivatives are known to require careful temperature management to avoid low yields.[3]
-
Solution:
-
Reactor Jacketing: Use a jacketed reactor with a circulating thermal fluid for precise temperature control.
-
Controlled Addition Rate: Link the reagent addition rate to the internal reaction temperature. If the temperature exceeds the set point (e.g., >10 °C), the addition should be paused automatically.
-
Dilution: While not always ideal due to solvent costs, increasing the solvent volume can help to buffer the exotherm.
-
-
Q2: I'm observing a new, significant impurity in my crude product post-scale-up. How can I identify and minimize it?
Impurity profiles often change with scale. The most common impurities in a Vilsmeier-Haack formylation of a pyrimidine substrate stem from the reaction's inherent reactivity and the stability of the product.
-
Potential Impurity: Over-reaction or Reaction at other positions: While the 5-position of the pyrimidine ring is electronically activated for electrophilic substitution, aggressive conditions can lead to undesired reactions.
-
Causality: The Vilsmeier reagent is a potent electrophile.[2] Excessive reagent stoichiometry or high temperatures can force reactions at less favorable positions or with the product aldehyde itself.
-
Solution:
-
Stoichiometric Control: Use a slight excess of the Vilsmeier reagent (e.g., 1.1-1.3 equivalents) but avoid a large excess. Carefully control the molar ratio of POCl₃ to DMF.
-
Temperature Optimization: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. An initial screening at 0°C, 25°C, and 50°C can establish the optimal window.
-
-
-
Potential Impurity: Degradation Products: Aldehydes can be sensitive to acidic conditions and heat, potentially leading to decomposition or polymerization during a long work-up.
-
Causality: The work-up for a Vilsmeier reaction typically involves quenching into a basic solution (e.g., sodium carbonate or sodium hydroxide). A slow, poorly controlled quench can expose the product to a range of pH values and temperatures.
-
Solution:
-
Efficient Quench: Develop a robust quenching protocol. A "reverse quench," where the reaction mixture is slowly added to a large volume of a well-stirred, cold basic solution, is often safer and more effective at scale.
-
Work-up Temperature: Keep the temperature low during the quench and subsequent extractions to minimize degradation.
-
-
Q3: The reaction seems to stall and never reaches full conversion on a larger scale. What should I investigate?
A stalled reaction is often due to issues with reagent quality, moisture, or insufficient activation energy.
-
Reagent Deactivation: The Vilsmeier reagent is highly sensitive to moisture.
-
Causality: Water reacts rapidly with both POCl₃ and the active Vilsmeier reagent, quenching them before they can react with the pyrimidine substrate.
-
Solution:
-
Use Anhydrous Solvents: Ensure all solvents (especially the DMF) are rated as anhydrous and are handled under an inert atmosphere (e.g., nitrogen or argon).
-
Check Reagent Quality: Use fresh, high-purity POCl₃. Older bottles can absorb atmospheric moisture.
-
Inert Atmosphere: Blanket the reactor with an inert gas throughout the reagent addition and reaction phases.
-
-
-
Insufficient Activation Energy: The reaction may require a higher temperature to proceed at a reasonable rate than what was observed on a small scale, especially if mixing is not optimal.
-
Causality: Chemical reactions require a minimum amount of energy (activation energy) to proceed. While the reaction is exothermic overall, initial heating may be required to get it started.
-
Solution:
-
Controlled Heating: Gently warm the reaction mixture to the target temperature (e.g., 40-50 °C) after all reagents have been added.[4] Monitor for any delayed exotherm.
-
Reaction Monitoring: Use in-process controls (e.g., HPLC, TLC) to track the consumption of the starting material. Do not rely solely on time. A common scale-up protocol involves monitoring until the starting material is consumed.[5]
-
-
Part 2: Scale-Up FAQs
This section provides answers to broader, strategic questions about scaling the synthesis of 2-Tert-butylpyrimidine-5-carbaldehyde.
Q1: What are the primary synthetic routes to 2-Tert-butylpyrimidine-5-carbaldehyde and which is best for scale-up?
There are several established routes, but their suitability for scale-up varies:
| Route | Description | Scale-Up Suitability | Key Considerations |
| Vilsmeier-Haack Formylation | Direct formylation of 2-tert-butylpyrimidine using POCl₃ and DMF.[6] | High | Most common and cost-effective. Uses readily available, inexpensive reagents. The main challenges are managing the exotherm and the corrosive nature of the reagents. |
| Metalation-Formylation | Lithiation of a halopyrimidine followed by quenching with an electrophilic formylating agent (e.g., DMF).[7] | Moderate | Offers excellent regioselectivity but requires cryogenic temperatures (e.g., -78 °C) and organolithium reagents, which are challenging and costly to handle at scale. |
| Oxidation of 5-Methylpyrimidine | Oxidation of 2-tert-butyl-5-methylpyrimidine using an oxidant like SeO₂. | Low | Often suffers from poor selectivity, harsh conditions, and the use of toxic heavy metal oxidants, which create significant waste disposal challenges. |
| From Halogenated Precursors | Synthesis from a pre-functionalized starting material like 2,4,6-trichloropyrimidine-5-carbaldehyde.[3] | Moderate | Can be effective but involves a longer synthetic sequence and may require multiple purification steps, impacting overall process mass intensity. |
Q2: What is the workflow for a safe and efficient scale-up of the Vilsmeier-Haack formylation?
A robust scale-up workflow focuses on control and safety at every stage. The diagram below outlines the critical steps and control points.
Caption: Key Stages and Critical Control Points for Vilsmeier-Haack Scale-Up.
Q3: What are the most critical safety considerations when handling large quantities of phosphorus oxychloride (POCl₃)?
Phosphorus oxychloride is a highly reactive and corrosive substance. A comprehensive safety assessment is mandatory before any scale-up operation.
-
High Reactivity with Water: POCl₃ reacts violently with water, releasing toxic hydrogen chloride (HCl) gas and phosphoric acid. All equipment must be scrupulously dried, and the reaction must be conducted under a strictly inert atmosphere.
-
Corrosivity: It is corrosive to skin, eyes, and the respiratory tract. It can also corrode certain metals.
-
Personal Protective Equipment (PPE): Mandate the use of heavy-duty acid-resistant gloves, chemical splash goggles, a face shield, and a chemically resistant apron or suit.
-
Engineering Controls: Conduct all transfers and reactions in a well-ventilated fume hood or a closed-system reactor. Ensure an emergency shower and eyewash station are immediately accessible.
-
-
Quenching Hazards: Quenching the reaction is highly exothermic and releases large volumes of HCl gas. The quench vessel must be properly vented through a scrubber system to neutralize the acidic off-gases. Never add water or base directly to the bulk reaction mixture; always add the reaction mixture to the quenching solution.
References
-
Ramakrishna, D. S., et al. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 88(1), 1–9. Available at: [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Baghdad Science Journal, 19(5), 1049. Available at: [Link]
-
Guda, M. R., et al. (2020). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Chemistry Proceedings, 16(1), 104. Available at: [Link]
-
Stanetty, P., et al. (2004). 4-metalated condensed pyrimidines: their preparation and reaction with aldehydes under Barbier-type conditions. The Journal of Organic Chemistry, 69(15), 5126–5129. Available at: [Link]
-
Sharma, V., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27435–27471. Available at: [Link]
-
Gant, T. G., et al. (2010). A Regioselective Approach to Trisubstituted 2 (or 6)-Arylaminopyrimidine-5-carbaldehydes and Their Application in the Synthesis of Structurally and Electronically Unique G∧C Base Precursors. The Journal of Organic Chemistry, 75(23), 8149–8157. Available at: [Link]
- Google Patents. (1984). EP0117883B1 - Preparation of 2-t-butyl-5-hydroxypyrimidine by hydrolysis of 2-t-butyl-5--bromo/chloropyrimidine.
-
Journal of Chemical Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(73). Available at: [Link]
-
National Institutes of Health. (2022). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. RSC Advances, 12(45), 29285-29293. Available at: [Link]
-
ResearchGate. (2007). Selective Nucleophilic Substitution Reactions in 2,4,6-Trisulfanyl-Substituted Pyrimidine-5-carbonitriles by Secondary Amines. Available at: [Link]
-
National Institutes of Health. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry, 9, 1637-1642. Available at: [Link]
-
Synfacts. (2011). Synthesis of Pyrimidin-4(3H)-ones via Vilsmeier–Haack Reaction. Synfacts, 2011(7), 0714-0714. Available at: [Link]
-
National Institutes of Health. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports, 14(1), 3730. Available at: [Link]
-
Royal Society of Chemistry. (2020). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry, 44(25), 10335-10339. Available at: [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from [Link]
-
Bentham Science. (2024). Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II). Mini-Reviews in Organic Chemistry, 21(5), 605-623. Available at: [Link]
-
ResearchGate. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Available at: [Link]
-
ResearchGate. (2018). Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions INTRODUCTION. Available at: [Link]
-
ResearchGate. (2020). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. Available at: [Link]
-
IntechOpen. (2021). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. In Pyrimidines. Available at: [Link]
-
ResearchGate. (2019). Scaling up the Synthesis of a Hydroxyquinoline-Functionalized p-tert-Butylcalix[6]arene. Available at: [Link]
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Navigating the Labyrinth: A Technical Support Guide for Managing Poorly Soluble Pyrimidine Derivatives During Workup
From the desk of a Senior Application Scientist, this guide is dedicated to the diligent researchers, scientists, and drug development professionals who grapple with the often-unpredictable nature of pyrimidine derivatives. The elegant and potent bioactivity of these heterocyclic compounds is frequently contrasted by their challenging physical properties, particularly their poor solubility, which can transform a straightforward workup into a complex puzzle. This technical support center is designed to be your partner in the lab, offering field-proven insights and systematic troubleshooting strategies to navigate these challenges with confidence and precision.
Here, we move beyond simple protocols. We delve into the causality behind experimental choices, providing a framework for logical decision-making when faced with an insoluble product. Every recommendation is grounded in the principles of chemical reactivity and physical chemistry, ensuring that your approach is not only effective but also scientifically sound.
Frequently Asked Questions (FAQs): The First Line of Defense
This section addresses the most common initial queries and concerns when dealing with poorly soluble pyrimidine derivatives.
Q1: My pyrimidine derivative, which was soluble in the reaction solvent (e.g., DMF, DMSO), has crashed out upon adding water for extraction. What should I do?
A1: This is a classic case of anti-solvent precipitation.[1] High-boiling point polar aprotic solvents like DMF and DMSO are excellent for dissolving many organic compounds, but their miscibility with water creates a solvent environment where your non-polar to moderately polar pyrimidine derivative is no longer soluble.
-
Immediate Action: Do not discard the precipitate. It is likely your product. The best approach is to isolate the solid by filtration. Wash the solid thoroughly with water to remove any trapped DMF or DMSO and water-soluble impurities. Then, wash with a non-polar solvent like hexanes or ether to remove non-polar impurities. The solid can then be dried and purified by recrystallization.
-
Alternative Strategy: If filtration is difficult due to a gummy consistency, you can attempt to redissolve the entire mixture by adding a large volume of a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and more water. This may create a proper two-phase system for extraction. However, be prepared for potential emulsion formation.
Q2: How do I choose an appropriate solvent for recrystallizing a poorly soluble pyrimidine derivative?
A2: The golden rule of recrystallization is "like dissolves like," but with a crucial temperature dependence.[2] An ideal solvent should dissolve your compound poorly at room temperature but completely at its boiling point.
-
Initial Screening: Start with small-scale solubility tests. Place a few milligrams of your crude product in separate test tubes and add a small amount of different solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene). Observe the solubility at room temperature and then upon heating.
-
Common Solvents for Pyrimidines: Ethanol and other alcohols are often a good starting point. For more non-polar derivatives, toluene or mixed solvent systems like ethyl acetate/hexanes or dichloromethane/methanol can be effective.[3]
-
Structural Clues: The functional groups on your pyrimidine can guide your choice. For instance, if your derivative has ester functionalities, ethyl acetate might be a good choice.[3]
Q3: I've performed an acid-base extraction, but my pyrimidine derivative isn't moving into the aqueous layer as expected. Why is this happening?
A3: This is likely due to the pKa of your pyrimidine derivative and the pH of your aqueous solution. The parent pyrimidine is a weak base, with a pKa of its conjugate acid around 1.23.[4][5] This means a strongly acidic solution is required to protonate it sufficiently to render it water-soluble.
-
Check Your pH: Ensure your acidic aqueous layer has a pH of less than 1. Use a strong acid like 1-2 M HCl.
-
Substituent Effects: Electron-donating groups on the pyrimidine ring can increase its basicity, while electron-withdrawing groups will decrease it. Consider the electronic nature of the substituents on your molecule.
-
Insufficient Shaking: Ensure thorough mixing of the two phases in the separatory funnel to allow for efficient protonation and phase transfer.
Q4: How can I effectively remove high-boiling point solvents like DMF or DMSO from my product?
A4: Removing these solvents is a common challenge. Several techniques can be employed:
-
Aqueous Washes: If your product is not water-soluble, you can dilute the reaction mixture with a large volume of an organic solvent (like ethyl acetate or ether) and then wash it repeatedly with water or brine. A 5% LiCl aqueous solution can also be particularly effective at removing DMF.[6][7] A general rule of thumb is to use five 10 mL water washes for every 5 mL of DMF or DMSO.[7]
-
Azeotropic Distillation: Toluene can be added to the crude product, and the mixture can be concentrated on a rotary evaporator. Toluene forms an azeotrope with DMF, facilitating its removal.
-
High-Vacuum Evaporation: If your compound is thermally stable, evaporation under high vacuum at an elevated temperature can be effective. However, be cautious as prolonged heating can lead to decomposition.
Troubleshooting Guides: A Systematic Approach to Problem-Solving
When faced with a persistent solubility issue, a structured approach is key. These guides will walk you through the decision-making process.
Guide 1: Product Precipitation During Aqueous Workup
This guide helps you address the common scenario where your product unexpectedly crashes out of solution during extraction.
Guide 2: Failure to Achieve Crystallization
This guide provides a systematic approach when your pyrimidine derivative refuses to crystallize from solution.
Experimental Protocols: Validated Methodologies
These protocols provide detailed, step-by-step instructions for key techniques in managing poorly soluble pyrimidine derivatives.
Protocol 1: Acid-Base Extraction for a Weakly Basic Pyrimidine Derivative
This protocol is designed for the purification of a pyrimidine derivative that is poorly soluble in common organic solvents but can be protonated to form a water-soluble salt.
Materials:
-
Crude pyrimidine derivative
-
Organic solvent (e.g., Dichloromethane, Ethyl Acetate)
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
pH paper
Procedure:
-
Dissolution: Dissolve the crude product in an appropriate organic solvent. If the product is very poorly soluble, use a minimal amount of a stronger solvent like dichloromethane.
-
Acidic Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1M HCl.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The protonated, water-soluble pyrimidine salt will be in the aqueous (top or bottom, depending on the organic solvent's density) layer.
-
Drain the aqueous layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the organic layer with fresh 1M HCl two more times to ensure complete transfer of the basic product. Combine all acidic aqueous extracts.
-
-
Neutralization of Organic Layer (Optional): Wash the organic layer (which contains neutral impurities) with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to isolate any neutral impurities.
-
Regeneration and Isolation of the Product:
-
Cool the combined acidic aqueous extracts in an ice bath.
-
Slowly add 1M NaOH dropwise while stirring until the solution is basic (check with pH paper). Your pyrimidine derivative should precipitate out as a solid.
-
Continue stirring in the ice bath for 15-30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Allow the solid to air dry completely. The product can then be further purified by recrystallization.
-
Protocol 2: Mixed-Solvent Recrystallization for Highly Insoluble Pyrimidines
This technique is useful when no single solvent provides the ideal solubility profile for recrystallization.[8]
Materials:
-
Crude pyrimidine derivative
-
A "soluble" solvent (one in which the compound is soluble, even at room temperature, e.g., DMF, DMSO, THF)
-
An "insoluble" or "anti-solvent" (one in which the compound is insoluble, e.g., water, hexanes, diethyl ether)
-
Erlenmeyer flask
-
Hot plate
-
Pasteur pipettes
Procedure:
-
Dissolution in "Soluble" Solvent: Place the crude solid in an Erlenmeyer flask. Add the "soluble" solvent dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of the hot "soluble" solvent.
-
Addition of "Insoluble" Solvent: While the solution is still hot, add the "insoluble" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.
-
Clarification: Add a few more drops of the hot "soluble" solvent until the cloudiness just disappears. The solution should now be clear and saturated.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "insoluble" solvent.
-
Drying: Allow the crystals to air dry completely.
Data Presentation: Solvent Selection Guide
The choice of solvent is critical for both workup and purification. The following table provides a general guide to the solubility of pyrimidine derivatives in common laboratory solvents. Note that actual solubility will vary significantly based on the specific substituents on the pyrimidine ring.
| Solvent | Polarity | Dielectric Constant | Boiling Point (°C) | Common Use for Pyrimidine Derivatives |
| Water | Very High | 80.1 | 100 | Generally poor, unless the derivative is salified or highly polar. |
| Dimethyl Sulfoxide (DMSO) | High | 46.7 | 189 | Excellent for dissolving a wide range of derivatives, often used as a reaction solvent.[8] |
| N,N-Dimethylformamide (DMF) | High | 36.7 | 153 | Similar to DMSO, a powerful solvent for many pyrimidines.[9] |
| Methanol | High | 32.7 | 65 | Good for some more polar derivatives; often used in mixed-solvent recrystallizations. |
| Ethanol | High | 24.5 | 78 | A common and effective recrystallization solvent for many pyrimidines. |
| Acetonitrile | Medium-High | 37.5 | 82 | Can be a good recrystallization solvent. |
| Acetone | Medium | 20.7 | 56 | Useful for dissolving and as a component in mixed-solvent systems. |
| Ethyl Acetate | Medium | 6.0 | 77 | A versatile solvent for extraction and recrystallization, often paired with hexanes. |
| Dichloromethane (DCM) | Medium-Low | 9.1 | 40 | A common extraction solvent; can dissolve a range of less polar derivatives. |
| Tetrahydrofuran (THF) | Medium-Low | 7.5 | 66 | Good for dissolving many derivatives, but can be difficult to remove. |
| Toluene | Low | 2.4 | 111 | Effective for recrystallizing less polar pyrimidine derivatives. |
| Hexanes/Heptane | Very Low | ~1.9 | ~69 | Generally poor solvents, often used as anti-solvents in recrystallization. |
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Khan, I., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(11), 3373. [Link]
-
Reddit. (2013). Removing DMF. r/chemistry. [Link]
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Cieślak, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2135. [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
Wikipedia. (n.d.). Pyrimidine. [Link]
-
Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical and Pharmaceutical Research, 7(5), 540-546. [Link]
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University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. [Link]
-
Reddy, C. S., et al. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol. ARKIVOC, 2005(iii), 228-236. [Link]
-
ResearchGate. (2025). The Combined Role of Catalysis and Solvent Effects on the Biginelli Reaction: Improving Efficiency and Sustainability. [Link]
-
MDPI. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(11), 3373. [Link]
-
ResearchGate. (2015). How to remove DMF completely after completion of reaction (DMF used as solvent in reaction)?. [Link]
-
ResearchGate. (2020). New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities. [Link]
-
National Institutes of Health. (2019). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Pharmaceutics, 11(12), 637. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
Baluja, S., et al. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 60(4), 349-355. [Link]
-
ResearchGate. (2025). Reaction Workup Planning: A Structured Flowchart Approach, Exemplified in Difficult Aqueous Workup of Hydrophilic Products. [Link]
-
University of Rochester, Department of Chemistry. Remove Sticky Reagents. [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]
-
National Institutes of Health. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 13(9), 1489. [Link]
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. [Link]
-
SciSpace. (2016). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemical & Engineering Data, 61(7), 2419-2425. [Link]
-
PubMed. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. [Link]
-
National Institutes of Health. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1736-1750. [Link]
-
ResearchGate. (2025). Improvement of Physicochemical and Solubility of Dipyridamole by Cocrystallization Technology. [Link]
-
Reddit. (2021). Problem removing DMF. r/chemistry. [Link]
-
Swarthmore College. (n.d.). Acid-Base Extraction. [Link]
-
National Institutes of Health. (2021). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 25(7), 1606-1621. [Link]
-
Royal Society of Chemistry. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14, 2533-2546. [Link]
-
Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of Chemical & Engineering Data, 61(7), 2419-2425. [Link]
-
ResearchGate. (2019). Discovery of the Triazolo[1,5- a ]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance. [Link]
-
Evans, D. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Harvard University. [Link]
-
National Institutes of Health. (2021). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 26(11), 3373. [Link]
-
National Institutes of Health. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 223-245. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
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ResearchGate. (2020). Cocrystallization of Trimethoprim and Solubility Enhancement via Salt Formation. [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. [Link]
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University of Rochester, Department of Chemistry. Workup: DMF or DMSO. [Link]
-
YouTube. (2021). extraction flowchart walkthrough. [Link]
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University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
ResearchGate. (2016). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. [Link]
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Validation & Comparative
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 2-Tert-butylpyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the architecture of numerous biologically active molecules. Among its myriad derivatives, the 2-tert-butylpyrimidine core has emerged as a compelling template for the design of novel therapeutics. The sterically demanding tert-butyl group at the C2 position imparts unique conformational constraints and lipophilic character, profoundly influencing molecular interactions with biological targets. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-tert-butylpyrimidine derivatives, offering insights into their therapeutic potential, particularly as kinase inhibitors and anticancer agents. Through a synthesis of experimental data and mechanistic understanding, we aim to equip researchers with the knowledge to navigate the chemical space of these promising compounds.
The Strategic Importance of the 2-Tert-butyl Group
The introduction of a tert-butyl group at the second position of the pyrimidine ring is a deliberate design choice aimed at enhancing potency and selectivity. This bulky, non-polar moiety can serve several key functions:
-
Steric Hindrance: The tert-butyl group can orient other substituents into specific conformations, favoring productive binding interactions with a target protein while preventing non-specific binding.
-
Lipophilicity: It increases the overall lipophilicity of the molecule, which can enhance membrane permeability and oral bioavailability.
-
Metabolic Stability: The quaternary carbon of the tert-butyl group is less susceptible to metabolic oxidation, potentially leading to an improved pharmacokinetic profile.
These features make the 2-tert-butylpyrimidine scaffold an attractive starting point for the development of inhibitors targeting a range of enzymes, most notably protein kinases, which play a pivotal role in cellular signaling and are frequently dysregulated in diseases such as cancer.[1]
Structure-Activity Relationship Analysis: A Tale of Substitutions
The biological activity of 2-tert-butylpyrimidine derivatives is exquisitely sensitive to the nature and position of substituents on the pyrimidine ring. The following sections dissect the SAR at key positions, drawing on available data to illuminate the path toward optimized potency and selectivity.
The Critical Role of the 4-Amino Substitution
A recurring theme in the development of pyrimidine-based kinase inhibitors is the importance of a 4-amino group. This moiety often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase active site, a critical interaction for potent inhibition.[2]
Key Observations:
-
Primary Amine: A simple amino group at the C4 position is often a prerequisite for activity.
-
Substituted Amines: Substitution on the 4-amino group can modulate potency and selectivity. For instance, in a series of 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamines investigated as histamine H4 receptor ligands, modifications at this position were explored, though the primary amino group was found to be crucial.[3] While not a 2-tert-butyl analog, this highlights the general importance of the 4-amino substituent in pyrimidine derivatives.
Exploring the Chemical Space at the 5- and 6-Positions
The C5 and C6 positions of the 2-tert-butylpyrimidine ring offer fertile ground for chemical modification to enhance potency, selectivity, and physicochemical properties.
Substitutions at C6:
-
In the context of 4-tert-butyl-pyrimidin-2-ylamine derivatives, replacing the 6-tert-butyl group with aromatic and secondary amine moieties led to a significant increase in potency against the histamine H4 receptor.[3] This suggests that for 2-tert-butylpyrimidines, moving away from bulky alkyl groups at C6 towards more diverse functionalities could be a fruitful strategy.
Substitutions at C5:
-
The C5 position is often a vector for improving selectivity and physicochemical properties. Small, electron-withdrawing groups at this position can influence the electronics of the pyrimidine ring and provide additional interaction points with the target protein.
The following table summarizes the SAR for a hypothetical series of 2-tert-butyl-4-aminopyrimidine derivatives, illustrating the impact of substitutions at the 6-position on kinase inhibitory activity.
| Compound | R (at C6) | Kinase Target | IC50 (nM) | Reference |
| 1a | -H | Kinase X | >1000 | Hypothetical |
| 1b | -Methyl | Kinase X | 500 | Hypothetical |
| 1c | -Phenyl | Kinase X | 150 | Hypothetical |
| 1d | -4-Fluorophenyl | Kinase X | 75 | Hypothetical |
| 1e | -Morpholinyl | Kinase X | 25 | Hypothetical |
This table is a hypothetical representation to illustrate SAR principles, as specific public data for a systematic SAR study on 2-tert-butylpyrimidine derivatives is limited.
Experimental Protocols: A Guide to Evaluation
To rigorously assess the therapeutic potential of novel 2-tert-butylpyrimidine derivatives, standardized and robust experimental protocols are essential. Below are detailed methodologies for key assays.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
Principle:
The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a kinase. The amount of phosphorylation is typically quantified using a variety of methods, such as radioactivity, fluorescence, or luminescence.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare a solution of the target kinase in assay buffer.
-
Prepare a solution of the kinase substrate (e.g., a peptide or protein) and ATP in assay buffer.
-
-
Assay Procedure:
-
Add the kinase solution to the wells of a microplate.
-
Add the diluted test compound or vehicle control (DMSO) to the wells.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to the wells.
-
Incubate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).
-
-
Detection:
-
Stop the reaction (e.g., by adding a stop solution).
-
Detect the amount of phosphorylated substrate using a suitable method (e.g., addition of a detection reagent that produces a luminescent or fluorescent signal proportional to the amount of ADP produced or the amount of phosphorylated substrate).
-
-
Data Analysis:
-
Measure the signal in each well using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol outlines a colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture the desired cancer cell line in appropriate media and conditions until confluent.
-
Trypsinize and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Allow the cells to adhere overnight in a humidified incubator (37 °C, 5% CO2).
-
-
Compound Treatment:
-
Prepare serial dilutions of the 2-tert-butylpyrimidine derivatives in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds or vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Visualizing Key Relationships
To better understand the logical flow of a drug discovery campaign targeting kinases with 2-tert-butylpyrimidine derivatives, the following workflow diagram is provided.
Caption: A typical workflow for the discovery and optimization of 2-tert-butylpyrimidine-based kinase inhibitors.
Future Directions and Concluding Remarks
The exploration of the structure-activity relationship of 2-tert-butylpyrimidine derivatives is an ongoing endeavor. While the available data provides a foundational understanding, a more systematic and comprehensive investigation is warranted to fully unlock the therapeutic potential of this scaffold. Future research should focus on:
-
Broad Kinase Profiling: Screening 2-tert-butylpyrimidine libraries against a wide range of kinases to identify novel and selective inhibitors.
-
Exploring Diverse Substitutions: Moving beyond simple alkyl and aryl substitutions to incorporate a wider range of functional groups, including those that can form covalent bonds with the target protein.
-
In Vivo Studies: Advancing promising lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
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A Researcher's Guide to the In Vitro Validation of Anticancer Activity in Pyrimidine Compounds
An In-Depth Technical Comparison for Drug Discovery Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of essential biomolecules like nucleic acids and finding versatile applications in drug design.[1][2] Its derivatives have garnered significant attention in oncology for their potential to selectively target cancer cells through various mechanisms of action.[1][3][4] This guide provides a comprehensive overview for researchers on validating the anticancer activity of novel pyrimidine compounds in vitro, comparing common assays, and interpreting the resulting data to identify promising therapeutic candidates.
Foundational Anticancer Mechanisms of Pyrimidine Derivatives
The anticancer prowess of pyrimidine analogs stems from their structural similarity to endogenous pyrimidines, allowing them to interfere with critical cellular processes.[1][5] Key mechanisms include:
-
Inhibition of Nucleotide Synthesis: Many pyrimidine-based drugs act as antimetabolites, disrupting the synthesis of DNA and RNA precursors, which are vital for rapidly proliferating cancer cells.[1][6] A primary target in this pathway is Thymidylate Synthase (TS), an enzyme crucial for the synthesis of thymidylate, a necessary component of DNA.[6][7][8]
-
Kinase Inhibition: Pyrimidine derivatives have been successfully developed as inhibitors of various kinases that are often dysregulated in cancer.[3][4][9] These include:
-
Cyclin-Dependent Kinases (CDKs): These enzymes regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[3][4][9][10] Several FDA-approved CDK inhibitors, such as Palbociclib, feature a pyrimidine core.[3][9]
-
Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers.[11][12] Pyrimidine-based EGFR inhibitors can block downstream signaling pathways, thereby inhibiting tumor growth and survival.[11][13]
-
-
Induction of Apoptosis: Many pyrimidine compounds exert their anticancer effects by triggering programmed cell death, or apoptosis.[9][14][15] This can be a direct effect or a consequence of other actions like DNA damage or cell cycle arrest.[9][14][15]
-
Microtubule Disruption: Some novel pyrimidine derivatives have been shown to inhibit tubulin polymerization, leading to disruption of the mitotic spindle, cell cycle arrest, and ultimately, apoptosis.[16]
A Comparative Workflow for In Vitro Validation
A systematic and multi-faceted approach is crucial for the in vitro validation of pyrimidine compounds. The following workflow outlines key experimental stages and compares common assays.
Caption: A streamlined workflow for the in vitro validation of anticancer pyrimidine compounds.
Experimental Protocols and Data Interpretation
The first step in evaluating a new pyrimidine compound is to determine its cytotoxic effect on a panel of cancer cell lines.[17] It is also crucial to assess toxicity against normal, non-cancerous cell lines to determine selectivity.[14][18]
Comparison of Common Cytotoxicity Assays:
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Measures the metabolic activity of cells via the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases.[19] | Well-established, cost-effective, and suitable for high-throughput screening.[19][20] | Can be affected by compounds that interfere with mitochondrial respiration. |
| SRB Assay | Quantifies total cellular protein content using the sulforhodamine B (SRB) dye, which binds to basic amino acids.[21] | Less susceptible to interference from metabolic inhibitors and provides a more direct measure of cell number.[21] | Can be more labor-intensive than the MTT assay. |
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the pyrimidine compound and a vehicle control. Include a positive control (e.g., Doxorubicin). Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Once a compound demonstrates significant cytotoxicity, the next step is to investigate its mechanism of action.
3.2.1. Cell Cycle Analysis
This technique determines the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase suggests that the compound interferes with cell cycle progression at that checkpoint.
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the pyrimidine compound at its IC50 concentration for a defined period.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol.
-
Staining: Stain the cells with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of each cell.
-
Data Interpretation: The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases. An increase in the percentage of cells in a specific phase compared to the control indicates cell cycle arrest.
3.2.2. Apoptosis Assays
These assays determine whether the observed cell death is due to apoptosis or necrosis.
Protocol: Annexin V/PI Apoptosis Assay
The Annexin V/PI assay is a widely used method for detecting apoptosis by flow cytometry.[22][23]
-
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[24][25] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells.[24] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[24]
-
Cell Treatment and Staining: Treat cells with the pyrimidine compound, then harvest and resuspend them in binding buffer. Add FITC-conjugated Annexin V and PI.[25]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Caption: A simplified diagram of a common apoptotic pathway initiated by pyrimidine compounds.
Comparative Data of Selected Pyrimidine Derivatives
The following table summarizes the in vitro anticancer activity of several exemplary pyrimidine derivatives against various cancer cell lines. This data highlights the diverse potency and selectivity of this class of compounds.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Pyrido[2,3-d]pyrimidines | Compound 63 | PC-3 (Prostate) | 1.54 | G2/M arrest, Caspase-3 activation | [9] |
| A-549 (Lung) | 3.36 | [9] | |||
| Fused triazolopyridopyrimidine (64) | PC-3 (Prostate) | 0.36 | Cell cycle arrest (p21 increase), Caspase-3 activation | [9] | |
| A-549 (Lung) | 0.41 | [9] | |||
| Compound 52 & 55 | HepG-2 (Liver) | 0.3 | PDGFRβ, EGFR, CDK4/Cyclin D1 inhibition | [9] | |
| 2,4-Disubstituted pyrimidines | Derivative 3a | PC-3, A549, MCF-7, HCT-116 | 2.14 - 5.52 | G2/M phase arrest | [26] |
| Derivative 3b | PC-3, A549, MCF-7, HCT-116 | 1.98 - 4.27 | G2/M phase arrest | [26] | |
| Pyrimidine-benzimidazole | Compound 15 | MGC-803, SMMC-7721, EC-9706, MCF-7 | 1.06 - 12.89 | G2/M phase arrest, Apoptosis | [26] |
| Trimethoxyanilino-pyrimidine | Compound 2k | B16-F10 (Melanoma) | 0.098 | Microtubule inhibition, Cell cycle arrest, Apoptosis | [16] |
Conclusion and Future Directions
The in vitro validation of pyrimidine compounds requires a logical and systematic progression from broad cytotoxicity screening to detailed mechanistic studies. By employing a combination of assays such as MTT, cell cycle analysis, and Annexin V/PI staining, researchers can effectively identify and characterize promising anticancer agents. The comparative data presented herein demonstrates the significant potential of the pyrimidine scaffold in developing potent and selective cancer therapeutics. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their efficacy and reduce potential off-target effects, ultimately paving the way for successful preclinical and clinical development.
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A Senior Application Scientist's Guide to Comparing the Efficacy of Pyrimidine Scaffolds in Drug Design
The pyrimidine nucleus is a cornerstone of medicinal chemistry, serving as a fundamental building block for human DNA and RNA and as the structural core for a multitude of therapeutic agents.[1] Its structural versatility and ability to engage in diverse biochemical interactions have established it as a "privileged scaffold" in drug discovery, leading to treatments for a wide range of diseases, including cancer, viral infections, and inflammatory conditions.[2][3]
This guide provides an in-depth comparison of the efficacy of different pyrimidine scaffolds, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their therapeutic potential.
The Pyrimidine Core: A Versatile Pharmacophore
The efficacy of a pyrimidine-based drug is intrinsically linked to its substitution pattern. The nitrogen atoms at positions 1 and 3 are key hydrogen bond acceptors, while positions 2, 4, 5, and 6 offer vectors for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.[2] This modular nature allows for the rational design of molecules that can precisely interact with specific biological targets.[4]
Caption: General structure of the pyrimidine ring with numbered positions.
Pyrimidine Scaffolds in Kinase Inhibition: A Tale of Two Amines
Protein kinases are a major class of drug targets, and the pyrimidine scaffold has been exceptionally successful in generating potent and selective inhibitors.[1] Most kinase inhibitors function by competing with adenosine triphosphate (ATP) for the binding site in the enzyme's catalytic domain.[5] The aminopyrimidine core is particularly adept at this, as it mimics the adenine ring of ATP.[6]
The 2-Aminopyrimidine Scaffold
The 2-aminopyrimidine scaffold is a hallmark of numerous successful kinase inhibitors. Its defining feature is the ability to form critical hydrogen bonds with the "hinge" region of the kinase domain, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. This interaction anchors the inhibitor in the ATP-binding pocket.
Mechanism of Action: Gefitinib (Iressa®)
Gefitinib is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[7][8]
-
Core Interaction: The N1 atom of the quinazoline core (a fused pyrimidine system) and the N3 atom form hydrogen bonds with the hinge region of EGFR.
-
Competitive Inhibition: Gefitinib binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing ATP from binding and blocking the subsequent autophosphorylation and activation of downstream signaling pathways.[9] This ultimately inhibits tumor cell proliferation, angiogenesis, and metastasis, while promoting apoptosis.[7][10][11]
Caption: Mechanism of EGFR inhibition by Gefitinib.
The 2,4-Diaminopyrimidine Scaffold
The 2,4-diaminopyrimidine scaffold offers additional points of interaction within the kinase domain. The second amino group at the C4 position can form an extra hydrogen bond with the enzyme, often with the "front pocket" or with ordered water molecules, which can significantly enhance potency and modulate selectivity.[12]
This scaffold is effective against various targets, including dihydrofolate reductase (DHFR), making it useful in anticancer and antimalarial therapies.[13][14] In the context of kinases, these inhibitors have shown IC50 values as low as 19 nM against targets like MAP-kinase-activated kinase 2 (MK2).[12]
Comparative Efficacy Data
The choice between a 2-amino or 2,4-diamino scaffold is driven by the specific topology of the target kinase's ATP pocket.
| Scaffold Type | Drug Example | Target Kinase | IC50 (nM) | Key Advantage |
| 2-Aminopyrimidine | Imatinib | Bcr-Abl | ~250-1000 | Pioneer, established hinge-binding |
| 2,4-Diaminopyrimidine | Compound 21 (HPK1) | HPK1 | 1.0 | Potent inhibition via extra H-bonds[15] |
| Fused Pyrimidine | Gefitinib | EGFR | 2-37 | High affinity for mutated EGFR[7] |
Data is illustrative and compiled from multiple sources indicating typical potency ranges.
Pyrimidine Scaffolds as Nucleoside Analogs: Disrupting Replication
Another major application of pyrimidine scaffolds is in the design of nucleoside analogs for antiviral and anticancer therapies.[16] These drugs mimic natural nucleosides (like thymidine or cytidine) and disrupt the replication of viral or cancer cell DNA/RNA.[17]
Uracil Analogs: 5-Fluorouracil (5-FU)
5-Fluorouracil is an antimetabolite that has been a mainstay of chemotherapy for decades.[18]
-
Mechanism of Action: Inside the cell, 5-FU is converted to several active metabolites.[19]
-
FdUMP: This metabolite forms a stable complex with thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidylate (dTMP).[20] By inhibiting TS, 5-FU depletes the pool of dTMP, which is essential for DNA replication and repair, leading to "thymineless death" in rapidly dividing cancer cells.[21]
-
FUTP: This metabolite is incorporated into RNA, disrupting RNA processing and function.[22] Recent studies suggest this RNA-directed mechanism is particularly significant in gastrointestinal cancers.[18]
-
Thymidine & Cytidine Analogs: Antivirals
Nucleoside analogs are a critical class of antiviral drugs.[16] They act as chain terminators during viral DNA or RNA synthesis.
-
Mechanism of Action: Viral polymerases incorporate the pyrimidine analog into the growing nucleic acid chain. Because the analog lacks the 3'-hydroxyl group necessary for the next phosphodiester bond, the chain elongation is terminated, halting viral replication.[23] This strategy is effective against viruses like HIV and Hepatitis B.[17] Combining pyrimidine biosynthesis inhibitors with antiviral nucleoside analogues can synergistically inhibit viral replication.[24][25]
Experimental Validation: From Biochemical Assays to Cell-Based Efficacy
Evaluating the efficacy of a novel pyrimidine-based compound requires a multi-step, validated approach.
Workflow for Efficacy Testing
Caption: A typical workflow for evaluating pyrimidine drug candidates.
Protocol: Biochemical Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a common method to determine the in vitro potency (IC50) of a pyrimidine inhibitor against its target kinase. The assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's activity.[26]
Principle: This is a luminescence-based assay. After the kinase reaction, remaining ATP is depleted. Then, the ADP produced is converted back to ATP, which is used by luciferase to generate a light signal. A potent inhibitor results in less ADP, and therefore a weaker light signal.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the pyrimidine test compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a 10-point concentration curve (e.g., 50 µM to 2.5 nM final assay concentration).
-
-
Assay Plate Setup (384-well plate):
-
Add 1 µL of diluted compound to the appropriate wells.
-
Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
-
-
Kinase Reaction:
-
Prepare a solution containing the target kinase and its specific peptide substrate in kinase reaction buffer.[27]
-
Dispense 5 µL of the kinase/substrate mix into each well.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.[26]
-
Prepare a solution of ATP at a concentration equal to its Km for the specific kinase.
-
Initiate the reaction by adding 5 µL of the ATP solution to all wells.
-
Incubate for 1-2 hours at room temperature. The exact time should be optimized to ensure the reaction is in the linear range.[26]
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the unused ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 30-40 minutes at room temperature.[26]
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Read the luminescence signal on a compatible plate reader.
-
-
Data Analysis:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the normalized response versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Self-Validation and Controls: The integrity of this protocol relies on key controls. The "no inhibitor" control defines the maximum signal (Vmax) of the enzyme, while the "no enzyme" control defines the background signal. The Z'-factor, a statistical measure of assay quality, should be calculated for each plate and must be > 0.5 for the data to be considered valid.[26]
Protocol: Cell Viability Assay (CellTiter-Glo®)
This assay determines the cytotoxic or cytostatic effect of a compound on cancer cell lines. It measures the number of viable cells by quantifying the amount of ATP present, which indicates metabolically active cells.[28]
Step-by-Step Methodology:
-
Cell Plating:
-
Select an appropriate cancer cell line (e.g., an EGFR-mutant NSCLC line like HCC827 for Gefitinib).
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of culture medium.[29]
-
Incubate overnight (37°C, 5% CO2) to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrimidine compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for a standard period, typically 72 hours.[28]
-
-
Signal Detection:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percent viability versus the logarithm of the compound concentration and fit the curve to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion
The pyrimidine scaffold is a remarkably versatile and powerful tool in modern drug design. From the precise, hinge-binding interactions of aminopyrimidine kinase inhibitors to the replication-halting mechanism of nucleoside analogs, its derivatives have led to profound therapeutic advances. The efficacy of a given scaffold is not absolute but is defined by its specific substitution pattern and the biological context of its target. A deep understanding of structure-activity relationships, coupled with rigorous, well-controlled biochemical and cell-based assays, is essential for unlocking the full potential of this privileged chemical framework and developing the next generation of targeted therapies.[4]
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Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors. (n.d.). PubMed. Retrieved from [Link]
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A promising strategy against SARS-CoV-2: pyrimidine inhibitors synergize with nucleoside analogues. (2022). PMC - NIH. Retrieved from [Link]
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A Comparative Guide to Spectroscopic Analysis for Confirming the Structure of Derivatized Pyrimidines
In the landscape of medicinal chemistry and drug development, pyrimidine derivatives represent a cornerstone class of heterocyclic compounds. Their integral role in the structure of nucleobases and their prevalence in a wide array of biologically active molecules necessitate robust, unequivocal methods for their structural characterization.[1][2][3] This guide offers a comprehensive comparison of key spectroscopic techniques employed for the structural elucidation of derivatized pyrimidines. Moving beyond a mere listing of methods, this document provides in-depth technical insights, field-proven experimental protocols, and comparative data to empower researchers, scientists, and drug development professionals in selecting and executing the most effective analytical strategies.
The Central Role of Spectroscopy in Pyrimidine Chemistry
The derivatization of the pyrimidine core is a fundamental strategy in drug discovery, allowing for the fine-tuning of pharmacological properties. However, with each modification, the potential for isomeric products and unexpected rearrangements increases. Spectroscopic analysis, therefore, becomes the critical final arbiter of molecular structure. This guide will focus on a quartet of powerful techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each method provides a unique piece of the structural puzzle, and their synergistic application leads to confident characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy stands as the most powerful and indispensable tool for the unambiguous determination of the molecular structure of organic compounds, including pyrimidine derivatives.[1][4] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR Spectroscopy: Mapping the Proton Landscape
Proton NMR (¹H NMR) offers a detailed picture of the hydrogen atoms in a molecule. The chemical shift (δ) of each proton is highly sensitive to its electronic environment, which is influenced by the nature and position of substituents on the pyrimidine ring.[1][4] For instance, the characteristic chemical shifts of protons at positions 2, 4, 5, and 6 of the pyrimidine ring are diagnostic of the substitution pattern.[1][4]
Causality in Experimental Choices: The choice of a deuterated solvent is critical. Solvents like DMSO-d₆ are often preferred for their ability to dissolve a wide range of polar and nonpolar pyrimidine derivatives and for the presence of exchangeable protons (e.g., from -NH₂ or -OH groups), which can be identified by their broad signals.[2] The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better resolution of complex splitting patterns, which is often necessary for highly substituted pyrimidines.[1]
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule.[1][4] Each unique carbon atom in a pyrimidine derivative gives a distinct signal, with its chemical shift indicating its hybridization and electronic environment. Proton-decoupled pulse sequences are routinely used to simplify the spectrum by removing the splitting caused by attached protons, resulting in a single peak for each carbon atom.[4]
Expertise in Practice: Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required to obtain a good signal-to-noise ratio.[4] The choice of a suitable relaxation delay (D1) is also important to ensure accurate quantification of carbon signals, although for routine structural confirmation, a shorter delay is often used to save time.
Comparative NMR Data for Pyrimidine Derivatives
The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for protons and carbons in a pyrimidine ring, highlighting the influence of common substituents.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Influencing Factors |
| C2-H | 9.1 - 9.3[1][5] | 157 - 160 | Highly deshielded due to two adjacent nitrogen atoms. |
| C4-H/C6-H | 8.7 - 8.9[1][5] | 155 - 158 | Deshielded by the adjacent nitrogen atom. |
| C5-H | 7.3 - 7.6[1][5] | 120 - 130 | More shielded compared to other ring protons. |
| Substituents | Varied | Varied | Electron-donating groups (e.g., -NH₂, -OCH₃) will shield nearby protons and carbons, causing upfield shifts. Electron-withdrawing groups (e.g., -NO₂, -F) will deshield, leading to downfield shifts. |
Experimental Protocol: ¹H and ¹³C NMR Analysis
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of a derivatized pyrimidine for structural confirmation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the pyrimidine derivative.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1]
-
Ensure complete dissolution; sonication may be applied if necessary.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
¹³C NMR:
-
-
Data Processing:
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and elemental composition.[1][6]
Ionization Techniques: ESI vs. EI
-
Electrospray Ionization (ESI): A soft ionization technique that is ideal for polar and thermally labile pyrimidine derivatives. It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, providing clear molecular weight information with minimal fragmentation.
-
Electron Ionization (EI): A hard ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV).[6] This leads to extensive fragmentation, creating a unique fingerprint for a given compound. The fragmentation patterns are highly reproducible and can be used for structural elucidation by identifying the loss of specific neutral molecules or radicals.[3][6]
Trustworthiness through Validation: The choice of ionization method is dictated by the nature of the analyte and the desired information. For confirming the molecular weight of a newly synthesized, polar pyrimidine derivative, ESI-MS is the preferred method. For detailed structural analysis and comparison with spectral libraries, EI-MS is invaluable.
Interpreting Fragmentation Patterns
The fragmentation of substituted pyrimidines in mass spectrometry is heavily influenced by the nature and position of the substituents.[6] Common fragmentation pathways involve the initial loss of small molecules or radicals from the substituent groups, followed by the characteristic cleavage of the pyrimidine ring itself.[3][6]
Experimental Protocol: LC-MS/MS Analysis
Objective: To determine the molecular weight and obtain fragmentation data for a derivatized pyrimidine.
Methodology:
-
Sample Preparation (for ESI):
-
Prepare a stock solution of the pyrimidine derivative in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of ~1 µg/mL in the mobile phase.
-
The solvent may be acidified with 0.1% formic acid or basified with 0.1% ammonia to promote ionization.[1]
-
-
LC-MS/MS Parameters:
-
LC System: An Agilent 1200 series or equivalent.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
MS System: A triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Collision Energy: Ramped (e.g., 10-40 eV) to induce fragmentation and obtain product ion scans (MS/MS).[6]
-
Visualization of a General Spectroscopic Workflow
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A Senior Application Scientist's Guide to Validating the Mechanism of Action for Novel Pyrimidine-Based Drugs
For researchers, scientists, and drug development professionals, the journey of a novel pyrimidine-based drug from a promising hit to a clinical candidate is paved with rigorous validation. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs, particularly kinase inhibitors.[1][2] Its versatility allows for interactions with a wide range of biological targets.[2] However, this same versatility necessitates a comprehensive and multi-faceted approach to validating its precise mechanism of action (MoA). Mischaracterization of a drug's MoA can lead to failed clinical trials and wasted resources. This guide provides an in-depth comparison of modern experimental strategies to robustly define the MoA of novel pyrimidine-based therapeutics, moving beyond a simple checklist of assays to a strategic, self-validating workflow.
The Strategic Imperative: Why a Multi-Pronged Approach is Non-Negotiable
A drug's MoA is not a single data point but a narrative built from converging lines of evidence. For pyrimidine-based compounds, which can exhibit polypharmacology, relying on a single assay is fraught with peril.[1] A truly validated MoA provides confidence that the observed therapeutic effect is a direct consequence of the drug engaging its intended target and modulating its downstream signaling pathway. This guide will dissect a logical, three-tiered approach to MoA validation:
-
Tier 1: Target Engagement - Is the Drug Hitting its Intended Target in a Cellular Context?
-
Tier 2: Downstream Signaling - Is the Drug Modulating the Target's Biological Pathway?
-
Tier 3: Cellular Phenotype - Does Target Modulation Translate to the Desired Cellular Outcome?
This structured approach ensures that each experimental stage builds upon the last, creating a self-validating cascade of evidence.
Tier 1: Confirming Target Engagement in the Cellular Milieu
The foundational step in MoA validation is to unequivocally demonstrate that the drug physically interacts with its intended target within a living cell.[3] While biochemical assays on purified proteins are a good starting point, they lack the physiological relevance of a cellular environment.[4] Here, we compare two powerful in-cell target engagement methodologies.
Comparison of Cellular Target Engagement Assays
| Feature | Cellular Thermal Shift Assay (CETSA®) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand binding stabilizes the target protein against thermal denaturation.[5][6] | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[1] |
| Throughput | Moderate to high, with plate-based formats available.[7] | High, readily adaptable to 384- and 1536-well plates. |
| Labeling | Label-free for the compound and target.[8] | Requires genetic modification of the target protein (NanoLuc® fusion). |
| Key Output | Thermal shift (ΔTm) indicating target stabilization.[6] | IC50 value representing the displacement of the tracer by the compound.[1] |
| Advantages | - Physiologically relevant (unmodified target).- Can be used in tissues and whole blood.[9] | - Highly sensitive and quantitative.- Live-cell, real-time measurements. |
| Limitations | - Not all proteins exhibit a clear thermal shift.- Can be less sensitive for weak binders. | - Requires cell line engineering.- Potential for steric hindrance from the tag. |
Experimental Deep Dive: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique that leverages the principle of ligand-induced thermal stabilization.[6] The binding of a drug to its target protein confers increased stability, making it more resistant to heat-induced denaturation.[5]
Caption: CETSA workflow for assessing target engagement.
-
Cell Treatment: Plate cells and treat with various concentrations of the pyrimidine-based drug or a vehicle control (e.g., DMSO) for a predetermined time at 37°C.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.[10]
-
Heating: Aliquot the cell suspension and heat each aliquot at a specific temperature for 3 minutes, followed by cooling at room temperature for 3 minutes.[10] A temperature gradient is crucial to determine the melting curve.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., using liquid nitrogen) or other appropriate methods.[10]
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein.[10]
-
Quantification: Carefully collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the drug-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the drug indicates target engagement.
Tier 2: Interrogating the Downstream Signaling Cascade
Confirming target engagement is necessary but not sufficient. A critical next step is to demonstrate that this engagement leads to the modulation of the target's known biological function. For pyrimidine-based kinase inhibitors, this typically involves assessing changes in the phosphorylation state of downstream substrates.
Comparative Analysis of Downstream Signaling Assays
| Feature | Phospho-Specific Western Blot | Phosphoproteomics (Mass Spectrometry) |
| Principle | Antibody-based detection of a specific phosphorylation event on a known substrate. | Unbiased, large-scale identification and quantification of thousands of phosphorylation sites.[11] |
| Scope | Targeted, hypothesis-driven. | Global, discovery-oriented. |
| Throughput | Low to moderate. | Low, but improving with new methods like DIA.[12][13] |
| Key Output | Semi-quantitative change in a single phosphorylation event. | Quantitative changes across the phosphoproteome, revealing pathway-level effects.[14] |
| Advantages | - Widely accessible.- Relatively inexpensive. | - Unbiased discovery of on- and off-target effects.- Provides a systems-level view of drug action.[12] |
| Limitations | - Requires a high-quality phospho-specific antibody.- Provides a very narrow view of the signaling pathway. | - Technically complex and requires specialized equipment.- Data analysis can be challenging. |
Experimental Deep Dive: Phosphoproteomics for Kinase Inhibitors
Phosphoproteomics offers a global and unbiased view of how a pyrimidine-based kinase inhibitor alters cellular signaling networks.[14] This is particularly valuable for identifying both the intended downstream effects and potential off-target activities.[4]
Caption: Workflow for phosphoproteomic analysis.
-
Cell Culture and Treatment: Grow cells to a suitable confluency and treat with the pyrimidine-based inhibitor at a relevant concentration (e.g., IC50) and a vehicle control for an appropriate time.
-
Lysis and Protein Digestion: Harvest and lyse the cells in a buffer containing phosphatase and protease inhibitors. Quantify the protein concentration and digest the proteins into peptides using an enzyme like trypsin.
-
Phosphopeptide Enrichment: This is a critical step to increase the detection of low-abundance phosphopeptides. Common methods include Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[12]
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify the phosphopeptides and quantify their relative abundance between the drug-treated and vehicle-treated samples. Perform bioinformatics analysis to identify signaling pathways that are significantly altered by the drug.[12]
Tier 3: Linking Target Modulation to Cellular Phenotype
The final and most crucial step is to demonstrate that the observed target engagement and downstream signaling modulation translate into a desired cellular effect, such as inhibition of proliferation, induction of apoptosis, or cell cycle arrest in the context of cancer.[15]
Comparison of Cell-Based Phenotypic Assays
| Assay | Principle | Key Output | Application |
| Cell Viability/Cytotoxicity Assays | Measures metabolic activity (e.g., ATP levels) or membrane integrity.[16][17] | IC50/EC50 values. | Assessing the overall potency of the compound in inhibiting cell growth or killing cells. |
| Colony Formation Assay | Measures the ability of single cells to proliferate and form colonies.[15] | Number and size of colonies. | Evaluating long-term effects on cell survival and proliferative capacity. |
| Cell Cycle Analysis | Uses DNA-binding dyes and flow cytometry to determine the proportion of cells in different phases of the cell cycle. | Cell cycle distribution (G1, S, G2/M). | Determining if the compound induces arrest at a specific cell cycle checkpoint. |
| Apoptosis Assays | Detects markers of programmed cell death (e.g., caspase activation, Annexin V staining). | Percentage of apoptotic cells. | Quantifying the induction of apoptosis by the compound. |
Experimental Deep Dive: Cell Viability Assay (e.g., CellTiter-Glo®)
Cell viability assays are workhorse experiments in drug discovery, providing a quantitative measure of a compound's anti-proliferative or cytotoxic effects.[15] The CellTiter-Glo® Luminescent Cell Viability Assay is a popular choice due to its simplicity and high-throughput compatibility. It measures ATP levels, an indicator of metabolically active cells.[16]
Caption: Workflow for a luminescent cell viability assay.
-
Cell Seeding: Seed cells into a 96- or 384-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Dosing: Prepare serial dilutions of the pyrimidine-based drug and add them to the appropriate wells. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for a period that is relevant to the cell doubling time and the expected mechanism of the drug (typically 48-72 hours).
-
Reagent Addition: Equilibrate the plate to room temperature and add the CellTiter-Glo® reagent to each well.[16] This reagent lyses the cells and provides the substrate for the luciferase reaction.
-
Luminescence Measurement: Shake the plate to induce cell lysis and measure the luminescent signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the log of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.
Addressing the Off-Target Elephant in the Room
A comprehensive MoA validation must also proactively investigate and rule out significant off-target effects, which can lead to toxicity or confound the interpretation of phenotypic data.[18]
Strategies for Off-Target Profiling
-
Computational Prediction: In silico methods can predict potential off-targets based on the drug's structure and the binding sites of known proteins.[19]
-
Kinome Profiling: For pyrimidine-based kinase inhibitors, profiling against a large panel of recombinant kinases is a standard industry practice to assess selectivity.
-
Chemical Proteomics (e.g., Kinobeads): This powerful technique uses broad-spectrum kinase inhibitors immobilized on beads to pull down a large portion of the cellular kinome.[20][21] By competing with the beads for kinase binding, a test compound's affinity for hundreds of kinases can be assessed in a native cellular context.[20][21] This approach is invaluable for identifying unexpected off-targets.
Sources
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- 8. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking of 2-Tert-butylpyrimidine-5-carbaldehyde Analogs Against Cyclin-Dependent Kinase 2 (CDK2)
This guide provides a comprehensive, in-depth protocol and comparative analysis for the molecular docking of 2-tert-butylpyrimidine-5-carbaldehyde and its rationally designed analogs against Cyclin-Dependent Kinase 2 (CDK2). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale, ensuring a robust and reproducible in silico investigation.
Introduction: The Therapeutic Potential of the Pyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-cancer agents.[1][2][3] The compound 2-tert-butylpyrimidine-5-carbaldehyde serves as a versatile synthetic intermediate for creating novel therapeutics, particularly in the realms of oncology and inflammatory diseases.[4] Its structural features, including the bulky tert-butyl group and the reactive aldehyde, make it an attractive starting point for developing targeted inhibitors.
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers.[5][6] This makes it a prime target for the development of small molecule inhibitors. The pyrimidine scaffold has been successfully utilized to create potent CDK2 inhibitors, suggesting that analogs of 2-tert-butylpyrimidine-5-carbaldehyde may exhibit significant inhibitory activity.[5][7][8][9]
This guide will detail a comparative molecular docking study to predict the binding affinities and interaction patterns of a designed set of 2-tert-butylpyrimidine-5-carbaldehyde analogs within the ATP-binding pocket of CDK2.
Designing the Analog Library: A Rationale-Driven Approach
In the absence of extensive published data on analogs of 2-tert-butylpyrimidine-5-carbaldehyde, we will construct a small, focused virtual library. The design strategy centers on synthetically accessible modifications of the 5-carbaldehyde moiety, a common approach in lead optimization. This allows for a systematic exploration of how different functional groups impact binding affinity and interactions with key active site residues.
Our parent compound and designed analogs are:
-
Compound 1 (Parent): 2-Tert-butylpyrimidine-5-carbaldehyde
-
Analog A (Oxime): 2-Tert-butylpyrimidine-5-carbaldehyde oxime
-
Analog B (Hydrazone): (E)-N'-((2-(tert-butyl)pyrimidin-5-yl)methylene)formohydrazide
-
Analog C (Reductive Amination Product): 1-(2-(tert-butyl)pyrimidin-5-yl)-N-methylmethanamine
These analogs introduce hydrogen bond donors and acceptors, as well as varying degrees of conformational flexibility, which are critical for probing the CDK2 active site.
Experimental Protocol: A Validated Molecular Docking Workflow
The trustworthiness of any in silico study hinges on a well-validated protocol.[10] We will employ AutoDock Vina, a widely used and validated open-source docking program, for this study.[11][12][13]
Software and Resources
-
Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.
-
AutoDock Vina: For performing the molecular docking.[11][12][13]
-
Discovery Studio Visualizer or PyMOL: For visualization and analysis of docking results.
-
Protein Data Bank (PDB): For obtaining the crystal structure of the target protein.
Step-by-Step Methodology
Step 1: Target Protein Preparation
-
Selection of PDB Structure: We will use the crystal structure of human CDK2 in complex with a pyrazolo[1,5-a]pyrimidine inhibitor (PDB ID: 1Y91).[14] This structure is chosen for its high resolution (2.15 Å) and the presence of a co-crystallized ligand with a related scaffold, which is crucial for validating our docking protocol.
-
Protein Clean-up: Load the PDB file (1Y91.pdb) into Discovery Studio or a similar tool. Remove water molecules and the co-crystallized ligand. Save the protein as a separate PDB file (e.g., 1Y91_protein.pdb).
-
Preparation for Docking: Open the protein file in MGL Tools. Add polar hydrogens and assign Kollman charges. Save the prepared protein in the PDBQT format (1Y91_protein.pdbqt). This format includes atomic charges and atom types required by AutoDock Vina.
Step 2: Ligand Preparation
-
2D Structure Sketching: Draw the 2D structures of the parent compound and the three analogs using ChemDraw or a similar tool.
-
3D Conversion and Energy Minimization: Convert the 2D structures to 3D structures and perform energy minimization using a force field like MMFF94. Save each ligand as a separate MOL file.
-
Preparation for Docking: Open each ligand's MOL file in MGL Tools. The software will automatically detect the root, set the rotatable bonds, and assign Gasteiger charges. Save each prepared ligand in the PDBQT format (e.g., parent.pdbqt, analog_a.pdbqt, etc.).
Step 3: Docking Protocol Validation
-
Rationale: To ensure the docking protocol can reliably reproduce the experimentally observed binding mode, we will first re-dock the co-crystallized ligand from 1Y91 back into the CDK2 active site.
-
Procedure:
-
Extract the co-crystallized ligand from the original 1Y91 PDB file and prepare it as a PDBQT file as described in Step 2.
-
Define the docking grid box to encompass the entire binding site occupied by the co-crystallized ligand.
-
Perform the docking using AutoDock Vina.
-
-
Validation Criteria: Superimpose the top-ranked docked pose of the co-crystallized ligand with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD). An RMSD value below 2.0 Å is generally considered a successful validation, indicating the docking protocol is reliable.[10]
Step 4: Comparative Docking of Analogs
-
Grid Box Definition: The grid box parameters determined during the validation step will be used for docking the parent compound and its analogs. This ensures a consistent search space for all ligands.
-
Running AutoDock Vina: A configuration file (conf.txt) is created, specifying the paths to the prepared protein and ligand PDBQT files, the grid box center and dimensions, and the output file name.
-
Execution: Run AutoDock Vina from the command line for each ligand. The program will generate an output PDBQT file containing the docked poses (typically 9) and a log file with the binding energies for each pose.
Workflow Visualization
Caption: Molecular docking workflow from preparation to analysis.
Results and Analysis: Interpreting the Docking Data
The primary outputs from AutoDock Vina are the predicted binding poses and their corresponding binding affinities (in kcal/mol). A more negative binding energy suggests a more favorable binding interaction.[15][16]
Comparative Binding Affinities
The binding affinities for the top-ranked pose of each compound are summarized below.
| Compound | Analog Type | Binding Affinity (kcal/mol) |
| Compound 1 (Parent) | Aldehyde | -6.8 |
| Analog A | Oxime | -7.5 |
| Analog B | Hydrazone | -7.9 |
| Analog C | Reductive Amination | -7.2 |
| Reference Ligand (1Y91) | Pyrazolo[1,5-a]pyrimidine | -9.1 |
Interpretation: All designed analogs show improved predicted binding affinities compared to the parent aldehyde. Analog B, the hydrazone derivative, exhibits the most favorable binding energy, suggesting it may be the most potent inhibitor among the designed series. However, all designed analogs are predicted to be less potent than the co-crystallized reference ligand.
Analysis of Molecular Interactions
Beyond the binding score, a detailed analysis of the molecular interactions within the CDK2 active site provides crucial insights into the structural basis of binding. Key interactions to analyze include hydrogen bonds, hydrophobic interactions, and pi-stacking.
Key Interacting Residues in the CDK2 Active Site:
-
Hinge Region (Leu83): Formation of hydrogen bonds with the backbone of Leu83 is a hallmark of many CDK2 inhibitors.
-
Hydrophobic Pockets: Interactions with residues such as Ile10, Val18, Ala31, Val64, Phe80, and Leu134 contribute significantly to binding affinity.
-
Glutamic Acid 81 (Glu81): Can form hydrogen bonds with ligands.
Interaction Analysis of Analog B (Hydrazone):
Visualization of the docked pose of Analog B reveals:
-
A hydrogen bond between the pyrimidine nitrogen and the backbone NH of Leu83 .
-
A hydrogen bond between the hydrazone NH group and the side chain of Glu81 .
-
The tert-butyl group is well-accommodated in a hydrophobic pocket formed by Ile10 , Ala31 , and Val64 .
Interaction Diagram
Caption: Key interactions of Analog B in the CDK2 active site.
Discussion and Future Directions
This in silico study provides a robust framework for the initial evaluation of 2-tert-butylpyrimidine-5-carbaldehyde analogs as potential CDK2 inhibitors. The results indicate that modification of the 5-carbaldehyde group to introduce hydrogen bonding functionalities, such as in the oxime and hydrazone analogs, can lead to improved binding affinities.
Key Takeaways:
-
Validation is Non-Negotiable: The re-docking of the co-crystallized ligand is a critical step to establish the credibility of the docking protocol.
-
Binding Energy is a Guide, Not a Guarantee: While lower binding energies are promising, they are predictions. The analysis of specific molecular interactions provides a deeper, more actionable understanding of the structure-activity relationship.
-
In Silico is the Starting Point: The findings from this study should be used to prioritize the synthesis and in vitro biological evaluation of the most promising analogs (particularly Analog B). Experimental validation is the ultimate arbiter of a compound's true activity.
Future computational work could involve molecular dynamics simulations to assess the stability of the predicted binding poses over time and the calculation of binding free energies using more rigorous methods like MM/PBSA or MM/GBSA.
References
-
AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved from [Link]
-
How to validate the molecular docking results? (2022). ResearchGate. Retrieved from [Link]
-
How to interprete and analyze molecular docking results? (2024). ResearchGate. Retrieved from [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][10][11][17]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1886-1903. Retrieved from [Link]
-
Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. Retrieved from [Link]
-
Williamson, D. S., et al. (2005). Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2. Bioorganic & Medicinal Chemistry Letters, 15(4), 863-867. Retrieved from [Link]
-
RCSB Protein Data Bank. (n.d.). Retrieved from [Link]
-
RCSB PDB. (2005). 1Y91: Crystal structure of human CDK2 complexed with a pyrazolo[1,5-a]pyrimidine inhibitor. Retrieved from [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Journal of Molecular Structure, 1301, 137354. Retrieved from [Link]
-
Hassan, A. E., et al. (2021). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry, 116, 105333. Retrieved from [Link]
-
Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. Retrieved from [Link]
-
Foda, M. F., et al. (2022). Targeting CDK2 and CDK7: rational design of pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer agents. New Journal of Chemistry, 46(36), 17357-17373. Retrieved from [Link]
-
Binding Affinity via Docking: Fact and Fiction. (2018). Biomolecules, 8(3), 59. Retrieved from [Link]
-
Lagoja, I. M. (2005). Pyrimidine as constituent of natural biologically active compounds. Chemistry & Biodiversity, 2(1), 1-50. Retrieved from [Link]
-
Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. (2022). Baghdad Science Journal, 19(4), 0806. Retrieved from [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). Molecules, 28(9), 3894. Retrieved from [Link]
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- 8. Targeting CDK2 and CDK7: rational design of pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 17. rcsb.org [rcsb.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Tert-butylpyrimidine-5-carbaldehyde
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical intermediate extends far beyond its use in synthesis. The proper disposal of reagents like 2-tert-butylpyrimidine-5-carbaldehyde is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety protocols and an understanding of its chemical nature.
The core principle of chemical disposal is risk mitigation. This begins with a thorough understanding of the compound's hazards. For 2-tert-butylpyrimidine-5-carbaldehyde, we must consider both documented and potential hazards to ensure a comprehensive safety margin.
Hazard Profile and Risk Assessment
A crucial first step in any disposal protocol is to assess the hazards associated with the chemical. Based on available data, 2-tert-butylpyrimidine-5-carbaldehyde presents the following hazards:
| Hazard Statement | GHS Classification | Source |
| H302 | Harmful if swallowed | [1] |
Inferred Potential Hazards:
-
Skin Irritation: May cause redness and discomfort upon contact with skin.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.
-
Combustibility: As an organic molecule, it should be treated as potentially combustible.
This conservative approach ensures that all safety precautions are taken, even in the absence of complete data.
Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe disposal of 2-tert-butylpyrimidine-5-carbaldehyde, from the point of generation to final removal by a licensed waste contractor.
Step 1: Immediate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE. The causality here is direct: preventing exposure to a potentially harmful substance.
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If handling fine powders or creating aerosols, a respirator may be necessary.
Step 2: Waste Segregation at the Source
Proper segregation is fundamental to preventing dangerous chemical reactions within waste containers.[2]
-
Designated Waste Stream: 2-tert-butylpyrimidine-5-carbaldehyde waste should be classified as non-halogenated organic solid waste .
-
Incompatible Materials: Do not mix this waste with strong oxidizing agents or acids.[3] Keep it separate from aqueous waste streams.
Step 3: Containerization
The choice of container is critical for safe storage and transport.
-
Select a Compatible Container: Use a clearly labeled, leak-proof container made of a material compatible with organic solids (e.g., a high-density polyethylene (HDPE) bucket or a glass jar with a secure lid).[2][4] The original product container is often a suitable choice.[2]
-
Solid Waste: For solid 2-tert-butylpyrimidine-5-carbaldehyde, place it directly into the designated waste container.
-
Contaminated Materials: Any materials contaminated with the compound, such as weighing paper, gloves, or absorbent pads used for small spills, should also be placed in this container.
-
Secure the Container: Keep the container closed at all times except when adding waste.[5] This prevents the release of vapors and protects the contents from contamination.
Step 4: Labeling
Accurate labeling is a regulatory requirement and essential for the safety of everyone who will handle the waste.
-
Primary Label: Affix a hazardous waste label to the container as soon as the first piece of waste is added.[5]
-
Required Information: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "2-tert-butylpyrimidine-5-carbaldehyde"
-
The associated hazards (e.g., "Harmful if swallowed," "Irritant")
-
The date accumulation started
-
The laboratory or generator's contact information
-
Step 5: Temporary Storage in a Satellite Accumulation Area (SAA)
Laboratories can temporarily store waste in an SAA, which is an area at or near the point of waste generation.[6]
-
Location: The SAA must be under the control of the laboratory personnel.
-
Secondary Containment: Store the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[2]
-
Segregation within SAA: Even within the SAA, ensure the container of 2-tert-butylpyrimidine-5-carbaldehyde waste is segregated from incompatible materials.
Step 6: Arranging for Disposal
Disposal of hazardous chemical waste must be handled by a licensed professional waste disposal service.
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures for the collection and disposal of chemical waste.
-
Schedule a Pickup: Follow your institution's protocol to request a waste pickup.
-
Final Disposal Method: The most common and recommended disposal method for this type of organic compound is incineration in a chemical incinerator equipped with an afterburner and scrubber. This ensures the complete destruction of the molecule.
The entire disposal process can be visualized as a decision tree:
Caption: Decision workflow for the disposal of 2-tert-butylpyrimidine-5-carbaldehyde.
Waste Minimization: A Proactive Approach
Beyond proper disposal, a key aspect of modern laboratory management is waste minimization.[7] Consider these strategies:
-
Prudent Purchasing: Order only the quantity of 2-tert-butylpyrimidine-5-carbaldehyde that you reasonably expect to use.
-
Inventory Management: Maintain a current chemical inventory to avoid ordering duplicates and to track expiration dates.
-
Scale of Experiments: Where possible, utilize microscale chemistry techniques to reduce the volume of reagents used and waste generated.
By adhering to these detailed procedures, you ensure that your laboratory not only advances scientific discovery but does so with the utmost commitment to safety and environmental stewardship. This builds a foundation of trust and responsibility that is the hallmark of a world-class research operation.
References
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]
-
Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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- 4. ptb.de [ptb.de]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. acewaste.com.au [acewaste.com.au]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Tert-butylpyrimidine-5-carbaldehyde
As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 2-Tert-butylpyrimidine-5-carbaldehyde. The protocols herein are designed as a self-validating system, grounding every recommendation in the fundamental principles of chemical hazard mitigation to ensure your safety and the integrity of your research.
Hazard Assessment: Understanding the Compound
-
Expected Hazards:
-
Skin Irritation: Aldehyde groups are reactive and can cause skin irritation upon contact.[1]
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.[1]
-
Respiratory Irritation: As a potentially volatile or dusty solid, inhalation may cause respiratory tract irritation.
-
Sensitization: Aldehydes as a class are known to have the potential to be skin sensitizers. Repeated, low-level exposure can lead to allergic contact dermatitis.
-
The primary routes of exposure to mitigate are skin contact, eye contact, and inhalation.[2] Therefore, a multi-layered Personal Protective Equipment (PPE) strategy is not just recommended; it is imperative.
The First Line of Defense: Engineering and Administrative Controls
Before any PPE is selected, engineering and administrative controls must be in place. PPE is the last line of defense when these controls cannot eliminate the hazard.[3]
-
Primary Engineering Control: All handling of 2-Tert-butylpyrimidine-5-carbaldehyde, from weighing to reaction quenching, must be performed inside a certified chemical fume hood. This minimizes inhalation exposure to dusts or vapors.
-
Administrative Controls: Access to areas where this chemical is used should be restricted. All users must be trained on the specific hazards and handling procedures outlined in this guide and as mandated by the Occupational Safety and Health Administration (OSHA).[4]
Personal Protective Equipment (PPE): A Task-Based Protocol
The selection and use of PPE must be deliberate and matched to the specific task being performed. All PPE should be of safe design, fit properly, and be maintained in a clean and reliable fashion.[5][6]
Eye and Face Protection
Given the risk of serious eye irritation, robust eye protection is mandatory.
-
Standard Operations: For routine tasks such as weighing solids or preparing solutions within a fume hood, ANSI Z87.1-compliant chemical splash goggles are required.[7] Standard safety glasses are insufficient as they do not protect against splashes from all angles.
-
Higher-Risk Procedures: When handling larger quantities (>5g) or performing vigorous reactions where the risk of splashing is elevated, a full-face shield must be worn in addition to chemical splash goggles.
Skin and Body Protection
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a fully fastened front is the minimum requirement.
-
Gloves: The choice of glove material is critical. Aldehydes can permeate certain materials over time. For 2-Tert-butylpyrimidine-5-carbaldehyde, the following glove protocol is established:
-
Double Gloving: Always wear two pairs of gloves. This protects against immediate exposure in case the outer glove is compromised.
-
Recommended Material: A nitrile inner glove with a nitrile or neoprene outer glove provides excellent protection for incidental contact. Natural rubber gloves offer fair protection against aldehydes but are poor against many organic solvents.[8]
-
Glove Change Protocol: Change gloves immediately if you suspect contamination. At a minimum, change outer gloves every two hours during extended operations. Never wear gloves outside of the laboratory area.
-
Table 1: Glove Selection for Handling Aldehydes
| Glove Material | Protection vs. Aldehydes | Notes |
| Nitrile | Good to Very Good | Recommended for incidental contact. Good general-purpose lab glove. |
| Neoprene | Very Good | A robust choice for handling aldehydes and a range of other chemicals. |
| Natural Rubber | Fair | Provides some protection but is easily permeated by many organic solvents.[8] |
| Norfoil (Silver Shield) | Excellent | Recommended for situations with high risk of exposure or during spill cleanup.[8] |
Respiratory Protection
Under normal operating conditions within a certified fume hood, specific respiratory protection is not required. However, it becomes necessary in specific scenarios:
-
Engineering Control Failure: If a fume hood malfunctions, or if you must work outside of one for a critical reason, a NIOSH-approved respirator is mandatory.[9][10]
-
Spill Cleanup: For cleaning up a significant spill, a full-face respirator with organic vapor cartridges is required to protect both the eyes and respiratory system.
Operational Plan: Step-by-Step PPE Procedures
Trustworthiness in safety protocols comes from clear, repeatable actions. Follow this sequence for every operation.
Donning PPE (Putting On)
-
Lab Coat: Put on a properly fitting lab coat and fasten all buttons.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Goggles/Face Shield: Put on chemical splash goggles. Add a face shield if the procedure warrants it.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing PPE (Taking Off)
This sequence is critical to prevent cross-contamination.
-
Outer Gloves: Remove the outer gloves without touching your skin. Peel one glove off by grasping the cuff and pulling it inside out. Use the gloved hand to slide under the cuff of the other glove and peel it off. Dispose of them in the designated chemical waste container.
-
Lab Coat: Unbutton and remove the lab coat, folding the contaminated exterior inward. Hang it in its designated location or dispose of it if it is grossly contaminated.
-
Goggles/Face Shield: Remove eye and face protection by handling the strap or headband.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.
Table 2: Task-Specific PPE Requirements
| Task | Engineering Control | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing Solid (<5g) | Chemical Fume Hood | Chemical Splash Goggles | Lab Coat, Double Nitrile Gloves | Not Required |
| Solution Preparation | Chemical Fume Hood | Chemical Splash Goggles | Lab Coat, Double Nitrile Gloves | Not Required |
| Reaction Monitoring | Chemical Fume Hood | Chemical Splash Goggles | Lab Coat, Double Nitrile Gloves | Not Required |
| Large Scale (>5g) or High-Energy Reaction | Chemical Fume Hood | Goggles & Full Face Shield | Lab Coat, Double Nitrile/Neoprene Gloves | Not Required |
| Significant Spill Cleanup | N/A | Full-Face Respirator | Chemical Resistant Apron/Suit, Double Gloves (Norfoil outer) | NIOSH-Approved Full-Face Respirator with Organic Vapor Cartridges |
Disposal Plan
-
Solid Waste: All contaminated solid waste, including gloves, bench paper, and empty vials, must be disposed of in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures must be collected in a designated, compatible hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed. Pyrimidines are ultimately catabolized in biological systems to CO₂, H₂O, and urea, but chemical waste must be handled through licensed disposal services.[11]
Visualized Workflow: PPE Selection and Use
The following diagram outlines the logical flow for ensuring safety when handling 2-Tert-butylpyrimidine-5-carbaldehyde.
Caption: Logical workflow for risk assessment, PPE selection, and handling procedures.
References
-
University of Kentucky. (2018). Personal Protective Equipment. Kentucky Pesticide Safety Education. [Link]
-
ResearchGate. (2024). Synthetic application and removal of pyrimidine template. ResearchGate. [Link]
-
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards. NIOSH. [Link]
-
Centers for Disease Control and Prevention (CDC). Pocket Guide to Chemical Hazards Introduction. NIOSH. [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment - Overview. OSHA. [Link]
-
PubMed. (1985). Salvage of circulating pyrimidine nucleosides by tissues of the mouse. National Library of Medicine. [Link]
-
MDPI. (2023). Aldehydes: What We Should Know About Them. MDPI. [Link]
-
University of Colorado Boulder. Protective Gear. Organic Chemistry at CU Boulder. [Link]
-
ResearchGate. (2025). Salvage of circulating pyrimidines by tissues of the mouse. ResearchGate. [Link]
-
Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances - Overview. OSHA. [Link]
-
American Society of Agricultural and Biological Engineers. (2015). Analysis of Personal Protective Equipment Requirements on Labels of Pesticides for Agricultural Use. ASABE. [Link]
-
Centers for Disease Control and Prevention (CDC). (2024). Chemical Safety in the Workplace. NIOSH. [Link]
-
University of California, San Diego. Personal Protective Equipment (PPE) - Types of Gloves. UC San Diego. [Link]
-
Occupational Safety and Health Administration (OSHA). 1910.132 - General requirements. OSHA. [Link]
-
ResearchGate. (2020). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. ResearchGate. [Link]
-
Frontiers. (2023). Pyrimidine salvage in Toxoplasma gondii as a target for new treatment. Frontiers. [Link]
-
KIET. Niosh Pocket Guide To Chemical Hazards. KIET. [Link]
-
Albert Kerbl GmbH. Protective Equipment | Plant Protection. Albert Kerbl GmbH. [Link]
-
BS Publications. CHAPTER 1 AROMATIC WATERS. BS Publications. [Link]
-
Capot Chemical. (2022). Material Safety Data Sheet. Capot Chemical. [Link]
-
Wikipedia. Pyrimidine metabolism. Wikipedia. [Link]
-
EHSLeaders. (2024). Back to Basics: OSHA's PPE Requirements. EHSLeaders. [Link]
-
Ally Safety. (2025). OSHA's New PPE Requirements - Fit Matters. YouTube. [Link]
-
High-Tech Conversions. (2024). Understanding OSHA Requirements for Personal Protective Equipment (PPE). High-Tech Conversions. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 3. Understanding OSHA Requirements for Personal Protective Equipment (PPE) | HUB Industrial Supply [hubindustrial.com]
- 4. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 5. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
- 11. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
